molecular formula C7H6N2S B012955 Thieno[3,2-b]pyridin-7-amine CAS No. 104273-32-7

Thieno[3,2-b]pyridin-7-amine

Numéro de catalogue: B012955
Numéro CAS: 104273-32-7
Poids moléculaire: 150.2 g/mol
Clé InChI: CWXZEXZFHGYYCD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Thieno[3,2-b]pyridin-7-amine (CAS 104273-32-7) is a promising heterocyclic scaffold in medicinal chemistry with significant research value in oncology and infectious disease therapeutics. Key Research Applications: Antitumor Agent Development: This compound serves as a core structure for potent antitumor derivatives. Studies have shown that specific arylamine-substituted analogs, such as N-(3-methoxyphenyl)this compound, exhibit strong in vitro growth inhibition against various human tumor cell lines. These derivatives have been successfully incorporated into magnetoliposome nanocarriers for targeted delivery, enabling a dual therapeutic approach combining chemotherapy and magnetic hyperthermia . Antitubercular Agent Development: The thieno[3,2-b]pyridine scaffold is a key precursor for synthesizing novel thieno[3,2-b]pyridinone derivatives. These compounds demonstrate potent in vitro and in vivo activity against Mycobacterium tuberculosis , including drug-resistant strains. They are established as direct inhibitors of InhA (enoyl-ACP reductase), a crucial enzyme in mycolic acid biosynthesis, bypassing the need for bioactivation and offering a potential pathway to overcome resistance to current front-line treatments . The compound is offered for research purposes to support the exploration of these mechanisms and the development of new therapeutic entities. It is supplied with high purity for reliable experimental results. For Research Use Only. Not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

thieno[3,2-b]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXZEXZFHGYYCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=CSC2=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30543697
Record name Thieno[3,2-b]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104273-32-7
Record name Thieno[3,2-b]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Thieno[3,2-b]pyridin-7-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Thieno[3,2-b]pyridine Scaffold

The thieno[3,2-b]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities. This fused bicyclic system, consisting of a thiophene ring fused to a pyridine ring, serves as a crucial building block in the design and synthesis of novel therapeutic agents. Its structural rigidity and ability to participate in various chemical interactions make it an attractive framework for targeting a range of biological entities, including protein kinases, G-protein coupled receptors, and enzymes involved in infectious diseases. The unique electronic properties arising from the fusion of an electron-rich thiophene ring and an electron-deficient pyridine ring contribute to its diverse pharmacological profile. This guide provides a detailed technical overview of a key derivative, Thieno[3,2-b]pyridin-7-amine, focusing on its chemical properties, synthesis, reactivity, and applications in modern drug discovery.

Physicochemical and Spectroscopic Properties of this compound

This compound, identified by the CAS number 104273-32-7, is a pivotal intermediate and a pharmacophore in its own right. While extensive experimental data for this specific compound is not widely published, its properties can be predicted and inferred from closely related structures and computational models.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 104273-32-7--INVALID-LINK--
Molecular Formula C₇H₆N₂S--INVALID-LINK--
Molecular Weight 150.20 g/mol --INVALID-LINK--
Predicted XlogP 1.3--INVALID-LINK--
Appearance Expected to be a solidInferred from related compounds
Melting Point Not available-
Solubility Not available-
pKa Not available-
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the thiophene and pyridine rings. The chemical shifts would be influenced by the electron-donating amino group at the 7-position.

  • ¹³C NMR: The carbon NMR would reveal the number of unique carbon environments in the molecule, with the carbon atom attached to the amino group showing a characteristic upfield shift.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the N-H stretching vibrations of the primary amine, typically appearing as two bands in the region of 3300-3500 cm⁻¹. Other significant peaks would include C=C and C=N stretching vibrations of the aromatic rings.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as HCN or NH₃. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Predicted collision cross-section data for various adducts are available.[1]

Synthesis of this compound

Step 1: Synthesis of 7-Chlorothieno[3,2-b]pyridine

The synthesis of the chloro-derivative commences from thieno[3,2-b]pyridin-7(4H)-one.[2] The chlorination is achieved using a Vilsmeier-Haack-type reagent generated in situ from oxalyl chloride and N,N-dimethylformamide (DMF).

Experimental Protocol:

  • To a solution of N,N-dimethylformamide (1.8 mL, 23.28 mmol) in a mixture of methylene chloride (30 mL) and ethylene chloride (20 mL) at 0 °C, slowly add oxalyl chloride (2.9 mL, 33.86 mmol).

  • To this mixture, add thieno[3,2-b]pyridin-7(4H)-one (1.6 g, 10.58 mmol).

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • After completion of the reaction, cool the mixture to room temperature.

  • The product, 7-chlorothieno[3,2-b]pyridine, can be isolated as a pale yellow solid in high yield (approximately 90%).[2]

Caption: Synthesis of 7-Chlorothieno[3,2-b]pyridine.

Step 2: Nucleophilic Aromatic Substitution to Yield this compound

The final step involves a nucleophilic aromatic substitution (SNAAr) reaction, where the chloro group at the 7-position is displaced by an amino group. This is a common and effective method for introducing amino functionalities onto heteroaromatic rings. While a specific protocol for this exact transformation is not published, a general procedure can be outlined.

Proposed Experimental Protocol:

  • Dissolve 7-chlorothieno[3,2-b]pyridine in a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.

  • Add a source of ammonia, such as aqueous ammonia or a solution of ammonia in an organic solvent. Alternatively, an amine source like an ammonium salt in the presence of a base can be used.

  • The reaction may require elevated temperatures, typically in the range of 100-150 °C, and can be performed in a sealed tube or under microwave irradiation to accelerate the reaction.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.

Caption: Proposed synthesis of this compound.

Chemical Reactivity of this compound

The reactivity of this compound is dictated by the interplay of the electron-rich thiophene ring, the electron-deficient pyridine ring, and the nucleophilic amino group at the 7-position.

Reactions at the Amino Group

The primary amino group is a key site for functionalization. It can readily undergo a variety of reactions typical for aromatic amines:

  • N-Arylation and N-Alkylation: The amino group can be arylated or alkylated using appropriate coupling partners. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly effective for forming C-N bonds with aryl halides.

  • Acylation: Reaction with acyl chlorides or anhydrides will yield the corresponding amides.

  • Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides.

  • Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents at the 7-position.

Electrophilic Aromatic Substitution

The thieno[3,2-b]pyridine ring system can undergo electrophilic aromatic substitution. The electron-donating amino group at the 7-position will activate the pyridine ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. However, the inherent electron-deficient nature of the pyridine ring means that these reactions may still require forcing conditions. The thiophene ring is generally more susceptible to electrophilic attack than the pyridine ring.

Reactivity cluster_amino Reactions at the Amino Group cluster_ring Reactions on the Ring start This compound n_arylation N-Arylation start->n_arylation Ar-X, Pd catalyst acylation Acylation start->acylation R-COCl sulfonylation Sulfonylation start->sulfonylation R-SO₂Cl electrophilic_sub Electrophilic Substitution start->electrophilic_sub E⁺

Caption: Reactivity profile of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is of significant interest to medicinal chemists due to its presence in a variety of biologically active molecules. The 7-amino group serves as a crucial handle for introducing diverse substituents to explore structure-activity relationships (SAR).

Kinase Inhibitors

A primary application of the 7-aminothieno[3,2-b]pyridine core is in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.

  • VEGFR-2 and c-Met Inhibitors: Derivatives of 7-aminothieno[3,2-b]pyridine have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and the c-Met receptor, both of which are key targets in angiogenesis, the process of new blood vessel formation that is essential for tumor growth.[3]

  • Src Kinase Inhibitors: The scaffold has also been utilized to develop inhibitors of the non-receptor tyrosine kinase Src, which is involved in cancer progression and other diseases.[3]

Other Therapeutic Areas

The versatility of the thieno[3,2-b]pyridine scaffold extends beyond oncology. Derivatives have been explored for the treatment of:

  • Infectious Diseases: Thieno[3,2-b]pyridinone analogs have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains, by targeting the enoyl-ACP reductase (InhA).[4]

  • Neurodegenerative Diseases: The core structure is present in negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5), a target for conditions such as Parkinson's disease.

The 7-amino group provides a vector for modifying the pharmacokinetic and pharmacodynamic properties of these molecules, allowing for the optimization of potency, selectivity, and drug-like properties.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry. While detailed experimental data on the parent compound is limited, its synthesis is feasible via a logical and established synthetic route. The reactivity of this scaffold, particularly at the 7-amino position, allows for the generation of diverse libraries of compounds for biological screening. The demonstrated success of 7-substituted thieno[3,2-b]pyridine derivatives as potent kinase inhibitors underscores the importance of this core structure in the ongoing quest for novel therapeutics. Further research into the synthesis and properties of this compound and its derivatives is warranted to fully exploit its potential in drug discovery.

References

Thieno[3,2-b]pyridin-7-amine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 104273-32-7

Abstract

This technical guide provides a comprehensive overview of Thieno[3,2-b]pyridin-7-amine, a heterocyclic scaffold of significant interest in medicinal chemistry. We delve into its synthesis, chemical properties, and burgeoning applications in drug development, with a particular focus on its role as a core structure for potent antitumor and antitubercular agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the thieno[3,2-b]pyridine framework.

Introduction: The Rise of a Versatile Heterocycle

This compound is a fused heterocyclic compound that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms provide a unique three-dimensional arrangement for interaction with various biological targets. This has led to the discovery of numerous derivatives with a wide spectrum of pharmacological activities.

The thieno[3,2-b]pyridine core is particularly notable for its utility in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment. Furthermore, its structural motifs have been successfully exploited to design novel agents against infectious diseases, such as tuberculosis. This guide will explore the fundamental chemistry and biology of this compound, providing a foundation for its application in contemporary drug discovery programs.

Synthesis of the Thieno[3,2-b]pyridine Core

The construction of the thieno[3,2-b]pyridine scaffold can be achieved through several synthetic strategies. A common and efficient approach involves a combination of the Gewald reaction to form the thiophene ring, followed by a Friedländer annulation to construct the fused pyridine ring. Subsequent functionalization, such as amination, yields the target compound.

Representative Synthetic Pathway

A plausible and widely adaptable synthetic route to this compound is a multi-step process commencing with the formation of a 2-aminothiophene intermediate.

Synthesis_of_this compound A 2-Aminothiophene-3-carbonitrile B Acylation A->B e.g., Acetic Anhydride C Cyclization (Friedländer Annulation) B->C Base (e.g., NaH) D 7-Chloro-thieno[3,2-b]pyridine C->D E Nucleophilic Aromatic Substitution (Amination) D->E Ammonia or Amine Source F This compound E->F

Caption: A generalized synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative example of how this compound can be synthesized, drawing upon established methodologies for the synthesis of related heterocyclic systems.

Step 1: Synthesis of a 2-Acetamidothiophene-3-carbonitrile Intermediate (via Gewald Reaction)

  • Reaction Setup: To a solution of a suitable active methylene nitrile (e.g., malononitrile), an α-halo ketone or aldehyde, and elemental sulfur in a polar aprotic solvent such

An In-depth Technical Guide to the Molecular Structure and Therapeutic Potential of Thieno[3,2-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Thieno[3,2-b]pyridin-7-amine, a heterocyclic scaffold of significant interest in contemporary drug discovery. We will delve into its core molecular structure, synthesis methodologies, and burgeoning applications in medicinal chemistry, with a particular focus on its role in the development of novel therapeutics for genetic disorders, cancer, and infectious diseases. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development.

Introduction: The Thieno[3,2-b]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The thieno[3,2-b]pyridine core is a bicyclic heteroaromatic system that fuses a thiophene ring to a pyridine ring. This arrangement confers a unique electronic and steric profile, making it a "privileged scaffold" in medicinal chemistry. The nitrogen atom in the pyridine ring and the sulfur atom in the thiophene ring provide sites for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition by biological targets. The 7-amino substitution on this scaffold, creating this compound, further enhances its potential for derivatization and interaction with biomolecules.

Derivatives of the thieno[3,2-b]pyridine scaffold have demonstrated a remarkable breadth of biological activities, including the inhibition of key enzymes in cancer and infectious diseases, as well as the modulation of receptors in the central nervous system.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of a planar, rigid bicyclic system. The electron-donating amino group at the 7-position significantly influences the electron distribution within the aromatic rings, impacting its reactivity and potential for intermolecular interactions.

PropertyValueSource
Molecular Formula C₇H₆N₂SPubChem CID 13554806
Molecular Weight 150.20 g/mol PubChem CID 13554806
SMILES C1=CN=C2C=CSC2=C1NPubChem CID 13554806
InChI InChI=1S/C7H6N2S/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4H,(H2,8,9)PubChem CID 13554806

Caption: Key physicochemical properties of this compound.

Synthesis of the this compound Core

Experimental Protocol: Synthesis of 5-chloro-3-methyl-N-(2-thienylmethyl)this compound[2]
  • Reaction Setup: A mixture of 5,7-dichloro-3-methyl-thieno[3,2-b]pyridine (1.0 g, 4.59 mmol, 1.00 eq.) and 2-thiophenemethylamine (5.2 g, 45.9 mmol, 10.0 eq.) in dimethyl sulfoxide (4.0 mL) is prepared in a reaction vessel.

  • Reaction Conditions: The reaction mixture is stirred at 100°C for 24 hours.

  • Work-up and Purification: The reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is then dried and evaporated to yield the crude product. Further purification can be achieved through column chromatography.

The ¹H NMR spectrum of the resulting 5-chloro-3-methyl-N-(2-thienylmethyl)this compound in chloroform-d showed the following characteristic peaks: δ 7.32–7.30 (m, 1H), 7.26 (d, J=1.2 Hz, 1 H), 7.11–7.10 (m, 1H), 7.05–7.03 (m, 1H), 6.56 (s, 1H), 4.74–4.69 (m, 3H), 2.49 (s, 3H).[1]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 5,7-dichloro-3-methyl- thieno[3,2-b]pyridine D Nucleophilic Aromatic Substitution A->D B 2-thiophenemethylamine B->D C DMSO, 100°C, 24h C->D E 5-chloro-3-methyl-N-(2-thienylmethyl) This compound D->E

Caption: Synthesis of a substituted this compound derivative.

Applications in Drug Discovery and Development

The this compound scaffold is a cornerstone in the development of innovative therapeutics for a range of challenging diseases.

Treatment of Familial Dysautonomia

A significant application of substituted this compound compounds is in the treatment of Familial Dysautonomia (FD), a rare neurodegenerative genetic disorder.[2][3] FD is caused by a point mutation in the ELP1 gene, which leads to defective pre-mRNA splicing and a subsequent reduction in functional ELP1 protein.[1]

Certain this compound derivatives have been identified as potent modifiers of pre-mRNA splicing.[2][4] These compounds have been shown to correct the splicing defect in the ELP1 gene, thereby restoring the production of the full-length, functional protein.[1][5] This mechanism offers a promising therapeutic strategy for this debilitating and currently incurable disease. A notable example is the compound PTC258 (2-[(2S)-2-Aminopropyl]-5-chloro-3-methyl-N-(2-thienylmethyl)this compound), which has demonstrated the ability to rescue gait ataxia and retinal degeneration in a mouse model of FD.[5]

FD_Mechanism cluster_disease Familial Dysautonomia Pathophysiology cluster_intervention Therapeutic Intervention cluster_mechanism Mechanism of Action A ELP1 Gene Mutation B Defective pre-mRNA Splicing A->B C Reduced Functional ELP1 Protein B->C D Neurodegeneration C->D E This compound Derivative (e.g., PTC258) F Correction of Splicing Defect E->F modulates G Restoration of Functional ELP1 Protein F->G H Amelioration of Disease Phenotype G->H

Caption: Mechanism of action for this compound derivatives in Familial Dysautonomia.

Anticancer Activity

The thieno[3,2-b]pyridine scaffold is also a promising platform for the development of novel anticancer agents. Substituted 7-aminothieno[3,2-b]pyridines have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[6] Furthermore, other derivatives have shown inhibitory activity against the non-receptor tyrosine kinase Src, which is often overexpressed or overactivated in various cancers.[6]

Antitubercular Potential

In the realm of infectious diseases, thieno[3,2-b]pyridinone derivatives, which can be synthesized from the this compound core, have emerged as potent inhibitors of the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis.[7] InhA is a crucial enzyme in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[8][9] Importantly, these direct InhA inhibitors do not require metabolic activation by the catalase-peroxidase KatG, a common mechanism of resistance to the frontline anti-TB drug isoniazid.[8] This suggests that thieno[3,2-b]pyridine-based compounds could be effective against drug-resistant strains of tuberculosis.

Future Perspectives and Conclusion

The this compound scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutics. Its unique structural and electronic properties have already led to the identification of potent modulators of challenging biological targets in genetic diseases, oncology, and infectious diseases.

Future research in this area will likely focus on:

  • Expansion of the chemical space: The synthesis and evaluation of novel derivatives to further explore the structure-activity relationships for various biological targets.

  • Optimization of pharmacokinetic properties: Fine-tuning the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

  • Elucidation of precise mechanisms of action: Detailed biochemical and structural studies to understand how these compounds interact with their biological targets at a molecular level.

References

A Technical Guide to the Spectroscopic Characterization of Thieno[3,2-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thieno[3,2-b]pyridine and its derivatives represent a privileged scaffold in medicinal chemistry and materials science, finding applications ranging from kinase inhibitors to organic electronics. A thorough understanding of the spectroscopic properties of these compounds is fundamental for unambiguous structural confirmation, quality control, and the interpretation of structure-activity relationships (SAR). This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a key exemplar, thieno[3,2-b]pyridin-7-amine. In the absence of directly published experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from closely related, structurally verified analogs to present a comprehensive and predictive spectroscopic profile. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for the characterization of this important heterocyclic system.

Introduction: The Thieno[3,2-b]pyridine Core

The thieno[3,2-b]pyridine bicyclic system is a heteroaromatic scaffold composed of a fused thiophene and pyridine ring. This arrangement imparts a unique electronic and structural profile, making it a valuable building block in the design of novel bioactive molecules. The 7-amino substituted analog, this compound, is of particular interest as the amino group provides a key vector for further chemical modification and can act as a crucial hydrogen bond donor in interactions with biological targets.

Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery. It provides irrefutable evidence of a molecule's identity and purity. This guide will systematically detail the predicted spectroscopic data for this compound, explaining the rationale behind the predictions based on fundamental principles and comparative data from validated sources.

Molecular Structure and Numbering

For clarity throughout this guide, the standard IUPAC numbering for the thieno[3,2-b]pyridine ring system will be used.

Caption: IUPAC Numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra for a heterocyclic compound like this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (like those of the NH₂ group).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[1]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached and long-range coupled carbons, respectively.[2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the five protons on the heterocyclic core and a signal for the amino group protons. The electron-donating amino group at C7 will significantly shield the protons on the pyridine ring, causing upfield shifts compared to the unsubstituted parent compound.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H27.8 - 8.0dJ2,3 ≈ 5.2Thiophene α-proton, deshielded by the sulfur atom.
H37.2 - 7.4dJ3,2 ≈ 5.2Thiophene β-proton, coupled to H2.
H58.2 - 8.4dJ5,6 ≈ 4.5Pyridine α-proton, deshielded by the ring nitrogen.
H66.5 - 6.7dJ6,5 ≈ 4.5Pyridine β-proton, strongly shielded by the adjacent amino group.
NH₂5.0 - 6.0br s-Exchangeable protons of the primary amine.

Rationale is based on the analysis of substituted thieno[3,2-b]pyridines and the known electronic effects of an amino group on a pyridine ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the heterocyclic core. The chemical shifts are influenced by the electronegativity of the adjacent heteroatoms and the electronic effects of the amino group. The assignments can be confidently predicted by comparing the known spectrum of the parent thieno[3,2-b]pyridine with the expected substituent chemical shifts (SCS) of the amino group.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2125.0 - 127.0Thiophene α-carbon.
C3120.0 - 122.0Thiophene β-carbon.
C3a148.0 - 150.0Bridgehead carbon adjacent to sulfur.
C5145.0 - 147.0Pyridine α-carbon, deshielded by nitrogen.
C6108.0 - 110.0Pyridine β-carbon, strongly shielded by the amino group.
C7158.0 - 160.0Carbon bearing the amino group (ipso-carbon), strongly deshielded.
C7a130.0 - 132.0Bridgehead carbon adjacent to nitrogen.

Rationale is based on published data for the unsubstituted thieno[3,2-b]pyridine and its derivatives.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the key functional groups are the primary aromatic amine and the aromatic rings.

Experimental Protocol: FTIR Spectroscopy

For a solid sample, two common methods are used:

G cluster_0 KBr Pellet Method cluster_1 Attenuated Total Reflectance (ATR) a1 Grind 1-2 mg of sample with ~100 mg dry KBr a2 Press mixture in a die to form a transparent pellet a1->a2 a3 Analyze pellet in transmission mode a2->a3 b1 Place small amount of solid sample directly on ATR crystal b2 Apply pressure to ensure good contact b1->b2 b3 Analyze sample b2->b3

Caption: Common FTIR Sample Preparation Workflows for Solids.[4][5]

The ATR method is often preferred for its simplicity and lack of extensive sample preparation.[5]

Expected Characteristic IR Absorption Bands

The IR spectrum of this compound will be characterized by the vibrations of its primary amine and aromatic ring systems.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityComments
3450 - 3300N-H stretch (asymmetric & symmetric)MediumTwo distinct bands are expected for a primary amine (R-NH₂).[6]
3100 - 3000Aromatic C-H stretchMedium-WeakCharacteristic of C-H bonds on the aromatic rings.[7]
1650 - 1580N-H bend (scissoring)StrongA strong, sharp band characteristic of a primary amine.[6]
1600 - 1450C=C and C=N ring stretchingMedium-StrongMultiple bands are expected from the vibrations of the fused aromatic rings.
1335 - 1250Aromatic C-N stretchStrongVibration of the bond between the pyridine ring and the amino nitrogen.[6]
~800C-S stretchWeakOften weak and can be difficult to assign definitively.

The presence of two sharp bands in the 3450-3300 cm⁻¹ region, coupled with a strong band around 1620 cm⁻¹, would provide strong evidence for the primary amine functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[8]

  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique that typically yields the protonated molecule [M+H]⁺. Electron ionization (EI) is a higher-energy technique that produces the molecular ion [M]⁺• and extensive fragmentation.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Expected Mass Spectrum

The molecular formula of this compound is C₇H₆N₂S .

  • Monoisotopic Mass: 150.0252 g/mol

  • Predicted [M+H]⁺ (ESI): m/z 151.0324[9]

  • Predicted [M]⁺• (EI): m/z 150.0252

Nitrogen Rule: In accordance with the nitrogen rule, the presence of an even number of nitrogen atoms (two in this case) results in an even nominal molecular weight (150 Da).[10]

Predicted Fragmentation Pathway

Under higher energy conditions like EI, the molecular ion is expected to fragment. A plausible fragmentation pathway involves the characteristic loss of small, stable neutral molecules.

G M [C₇H₆N₂S]⁺• m/z = 150 M_minus_HCN [C₆H₅NS]⁺• m/z = 123 M->M_minus_HCN - HCN M_minus_CS [C₆H₆N₂]⁺• m/z = 104 M->M_minus_CS - CS

Caption: A simplified predicted fragmentation pathway for this compound.

  • Loss of HCN (27 Da): A common fragmentation pathway for pyridine-containing compounds is the elimination of hydrogen cyanide, which would lead to a fragment ion at m/z 123.

  • Loss of CS (44 Da): Fragmentation of the thiophene ring could involve the loss of a carbon monosulfide radical, leading to a fragment at m/z 104.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established principles and comparative analysis of related structures, offer a robust framework for the identification and characterization of this important heterocyclic compound. These data serve as a valuable reference for scientists engaged in the synthesis, purification, and application of thieno[3,2-b]pyridine derivatives, ensuring the integrity and quality of their research.

References

The Thieno[3,2-b]pyridine Core: A Comprehensive Technical Guide to its Discovery, Synthesis, and Therapeutic Landscape

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

The thieno[3,a]pyridine nucleus, a bicyclic heteroaromatic system formed by the fusion of a thiophene and a pyridine ring, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique electronic distribution and rigid, planar structure provide an ideal framework for designing highly potent and selective ligands for a diverse array of biological targets. This guide offers an in-depth exploration of the discovery, historical evolution, synthetic strategies, and the burgeoning therapeutic applications of thieno[3,2-b]pyridine compounds, tailored for researchers, scientists, and professionals in drug development.

The journey of thienopyridines from niche heterocyclic compounds to blockbuster drugs is a testament to the power of serendipitous discovery and rational drug design. The isosteric relationship between the thieno[3,2-b]pyridine core and purine or quinoline systems has been a guiding principle in its exploration, leading to the development of compounds with a wide spectrum of biological activities, from antiplatelet agents to kinase inhibitors and central nervous system modulators.

A Journey Through Time: The History of Thieno[3,2-b]pyridine

The story of thienopyridines is intrinsically linked to the development of antiplatelet therapies. While the broader class of thienopyridines saw initial exploration earlier, the therapeutic potential of this scaffold was truly unlocked in the 1970s with the synthesis of ticlopidine by researchers at Sanofi (formerly Société des Usines Chimiques Rhône-Poulenc).[1] Initially investigated as an anti-inflammatory agent, ticlopidine unexpectedly demonstrated potent antiplatelet activity by inhibiting adenosine diphosphate (ADP)-induced platelet aggregation.[1] This discovery marked the dawn of a new era in antithrombotic therapy.

The success of ticlopidine paved the way for the development of second and third-generation thienopyridines with improved safety and efficacy profiles. Clopidogrel , another landmark thienopyridine, emerged as a blockbuster drug with a more favorable side-effect profile than its predecessor.[2] The clinical success of these drugs spurred further investigation into the thieno[3,2-b]pyridine core and its isomers, leading to a deeper understanding of their structure-activity relationships and a broader appreciation of their therapeutic potential beyond cardiovascular diseases.

Constructing the Core: Key Synthetic Strategies

The synthesis of the thieno[3,2-b]pyridine scaffold can be broadly categorized into two main approaches: building the pyridine ring onto a pre-existing thiophene or vice versa. Several classical and modern synthetic methodologies have been employed to achieve this, with the choice of route often dictated by the desired substitution pattern.

The Gould-Jacobs Reaction: A Classic Route to the Pyridine Ring

One of the most established methods for constructing the pyridine moiety onto a 3-aminothiophene precursor is the Gould-Jacobs reaction .[3] This reaction involves the condensation of a 3-aminothiophene with an ethoxymethylenemalonic ester derivative, followed by thermal cyclization to form the 4-hydroxy-thieno[3,2-b]pyridine-5-carboxylate core. Subsequent hydrolysis and decarboxylation can then yield the corresponding 4-hydroxythieno[3,2-b]pyridine.

Gould_Jacobs_Reaction

Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxythieno[3,2-b]pyridine-5-carboxylic Acid Ethyl Ester

  • Condensation: A mixture of 3-aminothiophene-2-carbonitrile (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 120-130 °C for 2 hours. The ethanol formed during the reaction is continuously removed.

  • Cyclization: The resulting intermediate is added portion-wise to a preheated high-boiling point solvent, such as diphenyl ether, at 240-250 °C. The mixture is heated for an additional 30 minutes to ensure complete cyclization.

  • Isolation: The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with a suitable solvent, such as hexane or ether, to remove the high-boiling point solvent.

  • Purification: The crude 4-hydroxythieno[3,2-b]pyridine-5-carboxylic acid ethyl ester is purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Other Synthetic Approaches

Beyond the Gould-Jacobs reaction, several other methods have been developed for the synthesis of the thieno[3,2-b]pyridine core, including:

  • Photocyclization of 2-thienylalkene imines: This method allows for the construction of the pyridine ring under mild conditions using photochemical activation.[4]

  • Cyclocondensation of functionalized thiophenes: Reactions involving 3-aminothiophenes with electrophilic substituents at the 2-position are common starting points for building the fused pyridine ring.[4]

  • Palladium-catalyzed cross-coupling reactions: Modern synthetic techniques like Suzuki, Sonogashira, and Buchwald-Hartwig couplings have been instrumental in the functionalization of the thieno[3,2-b]pyridine scaffold, allowing for the introduction of a wide range of substituents.[5]

The Isomeric Landscape: A Comparative Overview

The thieno[3,2-b]pyridine is part of a family of six possible isomers, each with distinct chemical and biological properties. The mode of fusion between the thiophene and pyridine rings significantly influences the electronic properties and reactivity of the resulting scaffold.

IsomerStructureKey Synthetic ApproachesNotable Properties & Applications
Thieno[3,2-b]pyridine Fused at the thiophene 2,3- and pyridine 3,2-positionsGould-Jacobs reaction, CyclocondensationAntiplatelet agents (Ticlopidine, Clopidogrel), Kinase inhibitors, CNS modulators.
Thieno[2,3-b]pyridine Fused at the thiophene 2,3- and pyridine 2,3-positionsFriedländer synthesis, Gewald reactionAnticancer, anti-inflammatory, and antimicrobial agents.[6]
Thieno[3,2-c]pyridine Fused at the thiophene 2,3- and pyridine 4,3-positionsPomeranz–Fritsch reactionLess explored, but derivatives show potential as antiplatelet agents.
Thieno[2,3-c]pyridine Fused at the thiophene 2,3- and pyridine 3,4-positionsPomeranz–Fritsch reactionKinase inhibitors.[7]
Thieno[3,4-b]pyridine Fused at the thiophene 3,4- and pyridine 2,3-positionsMulti-step synthesesRelatively unstable and less studied.
Thieno[3,4-c]pyridine Fused at the thiophene 3,4- and pyridine 3,4-positionsMulti-step synthesesRelatively unstable and less studied.

A Privileged Scaffold in Drug Discovery: Therapeutic Applications

The versatility of the thieno[3,2-b]pyridine core is evident in the wide range of therapeutic areas where its derivatives have shown significant promise.

Antiplatelet Therapy: The P2Y12 Receptor Antagonists

The most prominent application of thienopyridines is in the prevention of thrombosis. Drugs like clopidogrel and prasugrel are prodrugs that are metabolized in the liver to an active thiol metabolite.[8] This active metabolite irreversibly binds to the P2Y12 receptor on platelets, a key receptor for ADP. By blocking the P2Y12 receptor, these drugs inhibit ADP-mediated platelet activation and aggregation, thereby reducing the risk of heart attack and stroke.[2]

P2Y12_Inhibition

Oncology: Targeting Cancer Cell Proliferation

The thieno[3,2-b]pyridine scaffold has been explored for its anticancer properties, with derivatives showing activity against various cancer cell lines.[5] Some compounds have been shown to inhibit non-receptor tyrosine kinases like Src, which are often overexpressed or overactivated in cancer.[5] Additionally, certain thieno[3,2-b]pyridine derivatives have demonstrated the ability to inhibit VEGFR-2 and c-Met, two key receptors involved in angiogenesis, the process of new blood vessel formation that is crucial for tumor growth.[5]

Central Nervous System Disorders: Modulating Neurotransmitter Receptors

Thieno[3,2-b]pyridine derivatives have also emerged as promising agents for the treatment of central nervous system disorders. Notably, they have been developed as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). These NAMs have shown potential in preclinical models for conditions such as Parkinson's disease-related dyskinesia and fragile X syndrome.

Other Therapeutic Areas

The therapeutic potential of thieno[3,2-b]pyridines extends to other areas, including:

  • Anti-infective agents: Derivatives have shown activity against Mycobacterium tuberculosis.

  • Gastrointestinal disorders: Certain compounds have been investigated for their ability to promote gastric emptying.

  • Fungicides: The scaffold has been identified in novel antifungal agents.

Physicochemical and Biological Activity Data

The following tables summarize key physicochemical properties of the parent thieno[3,2-b]pyridine and the biological activity of selected derivatives.

Table 1: Physicochemical Properties of Thieno[3,2-b]pyridine

PropertyValueReference
Molecular FormulaC₇H₅NS[9]
Molecular Weight135.19 g/mol [9]
Boiling Point236.5 ± 13.0 °C at 760 mmHg[9]
Density1.3 ± 0.1 g/cm³[9]
LogP2.1
pKa (Strongest Basic)3.4

Table 2: Biological Activity of Selected Thieno[3,2-b]pyridine Derivatives

CompoundTargetActivityApplicationReference
TiclopidineP2Y12 ReceptorAntiplateletAntithrombotic[2]
ClopidogrelP2Y12 ReceptorAntiplateletAntithrombotic[2]
PrasugrelP2Y12 ReceptorAntiplateletAntithrombotic[10]
VU6031545mGluR5NAMCNS Disorders
VU6024945mGluR5NAMCNS Disorders
Src InhibitorsSrc KinaseAnticancerOncology[5]
VEGFR-2/c-Met InhibitorsVEGFR-2, c-MetAntiangiogenicOncology[5]

Future Perspectives and Conclusion

The thieno[3,2-b]pyridine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its journey from a serendipitous discovery to a source of life-saving drugs highlights the enduring value of heterocyclic chemistry in drug development. The continued exploration of this privileged core, aided by advances in synthetic chemistry and a deeper understanding of its biological targets, promises to yield a new generation of therapeutics with enhanced efficacy and safety profiles.

As researchers continue to unravel the complexities of human diseases, the thieno[3,2-b]pyridine nucleus, with its inherent versatility and drug-like properties, will undoubtedly remain a fertile ground for the discovery of novel medicines to address unmet medical needs across a wide spectrum of therapeutic areas.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Thieno[3,2-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thieno[3,2-b]pyridine Scaffold

The thieno[3,2-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities. This guide focuses on a key derivative, Thieno[3,2-b]pyridin-7-amine (CAS Number: 104273-32-7), a compound of significant interest for researchers in drug discovery and development. Its structural features make it a valuable building block for the synthesis of targeted therapeutics, particularly in oncology and infectious diseases. This document provides a comprehensive overview of its physical and chemical characteristics, intended to support researchers and scientists in their exploration of this promising molecule. The thieno[3,2-b]pyridine nucleus is a key component in the development of potent inhibitors for various protein kinases and receptors, highlighting its importance in modern medicinal chemistry.[1][2]

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule are dictated by its structure. This compound is a bicyclic aromatic heterocycle with the molecular formula C₇H₆N₂S.

Visualizing the Core Structure

Caption: Chemical structure of this compound.

Key Physicochemical Data
PropertyThis compoundThieno[3,2-b]pyridin-3-amineSource
CAS Number 104273-32-7120208-33-5[3][4]
Molecular Formula C₇H₆N₂SC₇H₆N₂S[4][5]
Molecular Weight 150.20 g/mol 150.20 g/mol [4][5]
Appearance Not specifiedPale yellow solid[6]
Melting Point Not availableNot available
Boiling Point Not availableNot available
Solubility Not specifiedNot specified
pKa Not availableNot available
Predicted XlogP 1.31.3[4][5]

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and characterization of a compound. While a complete set of experimental spectra for this compound is not publicly available, this section outlines the expected spectral features based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and thiophene rings, as well as a signal for the amino protons. The chemical shifts and coupling constants will be influenced by the positions of the nitrogen and sulfur heteroatoms and the amino substituent. Based on data for substituted thieno[3,2-b]pyridines, the aromatic protons are expected in the range of δ 7.0-9.0 ppm.[2] The amino protons will likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. Aromatic carbons are expected to resonate in the region of δ 110-160 ppm. The carbon atom attached to the amino group will experience an upfield shift due to the electron-donating nature of the nitrogen.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • N-H bending: A band around 1600-1650 cm⁻¹.

  • C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic rings.

  • C-N stretching: A band in the 1250-1350 cm⁻¹ region.

  • C-S stretching: Typically weaker bands in the fingerprint region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The predicted monoisotopic mass is 150.02516 Da.[5] Mass spectral analysis will show a prominent molecular ion peak (M⁺) at m/z 150. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 151 would be expected. Predicted collision cross-section data for various adducts are available, which can aid in identification in complex matrices.[5]

Synthesis and Reactivity

General Synthetic Strategies

The synthesis of the thieno[3,2-b]pyridine scaffold can be achieved through several established methods in heterocyclic chemistry. While a specific, detailed protocol for the preparation of this compound is not widely published, analogous syntheses suggest that a common approach involves the construction of the fused ring system from appropriately substituted pyridine or thiophene precursors.

One plausible synthetic pathway involves a cyclocondensation reaction.[1] Another powerful method for introducing the amino group at the 7-position is through a nucleophilic aromatic substitution on a precursor bearing a suitable leaving group, such as a halogen, at that position. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also widely used for the formation of C-N bonds in related heterocyclic systems and represent a viable route.[7]

Synthesis_Pathway cluster_0 General Synthetic Approaches Substituted_Pyridine Substituted Pyridine Precursor Thieno_Pyridine_Core Thieno[3,2-b]pyridine Core Substituted_Pyridine->Thieno_Pyridine_Core Cyclocondensation Final_Product This compound Thieno_Pyridine_Core->Final_Product Amination

Caption: Generalized synthetic workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is characterized by the interplay of the electron-rich thiophene ring, the electron-deficient pyridine ring, and the activating amino group.

  • Amino Group Reactivity: The primary amino group at the 7-position is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and formation of Schiff bases. This functional group is a key handle for further derivatization to build libraries of compounds for structure-activity relationship (SAR) studies.

  • Aromatic Ring Reactivity: The position of the amino group will influence the regioselectivity of electrophilic aromatic substitution reactions on the heterocyclic core. The electron-donating nature of the amino group is expected to activate the pyridine ring towards electrophilic attack. Conversely, the overall electron distribution of the bicyclic system will dictate its susceptibility to nucleophilic aromatic substitution.

  • Oxidation: The thienopyridine scaffold can be susceptible to oxidation, particularly at the sulfur atom, which can be oxidized to the corresponding sulfoxide or sulfone under appropriate conditions.[8]

Applications in Drug Discovery and Development

The Thieno[3,2-b]pyridine scaffold is a cornerstone in the design of various therapeutic agents. Derivatives of this compound have shown significant promise in several key areas of drug discovery.

Oncology

Substituted 7-aminothieno[3,2-b]pyridines have been investigated as potent inhibitors of receptor tyrosine kinases that are crucial for tumor angiogenesis and proliferation. For instance, derivatives have been designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the non-receptor tyrosine kinase Src, both of which are implicated in cancer progression.[2] The ability to modulate these key signaling pathways underscores the therapeutic potential of this chemical class in oncology.

Infectious Diseases

The thienopyridine scaffold has also been explored for the development of novel anti-infective agents. Notably, derivatives have been identified with activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Central Nervous System (CNS) Disorders

The versatility of the thieno[3,2-b]pyridine core extends to the development of agents targeting the central nervous system. Carboxamide derivatives have been developed as potent and brain-penetrant negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5). This receptor is a target for a range of neurological and psychiatric conditions, including Parkinson's disease-related dyskinesia, pain, and anxiety.

Safety and Handling

Recommended Handling Procedures:

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a heterocyclic compound with a scientifically significant profile. Its unique structural and electronic properties make it a valuable synthon for the development of novel therapeutic agents. While a complete experimental dataset for all its physical and chemical characteristics is yet to be consolidated in the public domain, the available information on its synthesis, reactivity, and biological relevance provides a strong foundation for further research. This guide has synthesized the current knowledge to provide a comprehensive technical overview to aid scientists and researchers in leveraging the potential of this important molecule.

References

An In-depth Technical Guide to the Solubility and Stability of Thieno[3,2-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Preamble: Navigating the Knowns and Unknowns

The thieno[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several blockbuster antiplatelet agents.[1][2][3] Its unique electronic and structural properties make it a compelling building block for novel therapeutics. This guide focuses on a specific, yet less-documented isomer, Thieno[3,2-b]pyridin-7-amine . It is important to state at the outset that while extensive literature exists for the thienopyridine class, specific, publicly available experimental data on the solubility and stability of the 7-amino isomer is limited.

Therefore, this document serves a dual purpose. First, it collates the fundamental physicochemical principles and relevant data from analogous structures to build a predictive profile for this compound. Second, it provides robust, field-proven experimental frameworks for you, the researcher, to generate precise data for this specific molecule of interest. The methodologies described herein are grounded in international regulatory standards to ensure the integrity and applicability of your findings.

Section 1: Physicochemical Characterization and Solubility Profile

Understanding the solubility of a drug candidate is a cornerstone of early-phase development. Poor solubility can lead to erratic absorption, low bioavailability, and challenges in formulation, ultimately hindering a compound's therapeutic potential.

Predicted Physicochemical Properties

The structure of this compound, a fused aromatic heterocycle, dictates its fundamental properties. The pyridine nitrogen introduces polarity and a basic center, while the thiophene ring and the aromatic amine contribute to its overall lipophilicity and potential for hydrogen bonding.

  • dot

    Caption: Chemical structure of Thieno[3,2-b]pyridin-7-ol (a close analog, image for this compound not available).[4]

Based on its constituent parts—an aromatic amine and a pyridine ring—we can anticipate its behavior. Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds.[5][6] However, solubility decreases as the size of the hydrophobic alkyl or aryl part increases.[5][6] Aromatic amines, like aniline, are typically only slightly soluble in water but show good solubility in organic solvents such as alcohols, ether, and benzene.[5][7] The pyridine nitrogen, with its lone pair of electrons, can act as a hydrogen bond acceptor, contributing to aqueous solubility.

Predicting Solubility in Various Media

A qualitative prediction of solubility in standard pharmaceutical solvents is crucial for planning experimental work.

Solvent/Medium Predicted Solubility Rationale & Causality
Aqueous Buffers (pH dependent) Low to ModerateThe pyridine nitrogen (pKa ~5-6) and the aromatic amine (pKa ~4-5) are basic centers. At acidic pH (e.g., pH 1-3), protonation will form a cationic salt, which is expected to significantly increase aqueous solubility. As the pH approaches and surpasses the pKa, the molecule will exist predominantly in its less soluble, neutral form.
Polar Protic Solvents (e.g., Ethanol, Methanol) Moderate to HighThese solvents can act as both hydrogen bond donors and acceptors, effectively solvating the amine and pyridine functionalities.[5][6]
Polar Aprotic Solvents (e.g., DMSO, DMF) HighDimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent solvents for many organic molecules, including heterocyclic compounds, due to their high polarity and ability to disrupt crystal lattice forces.[8][9]
Non-Polar Organic Solvents (e.g., Hexane, Toluene) LowThe principle of "like dissolves like" suggests that the polar nature of the thienopyridine amine will result in poor solubility in non-polar, aliphatic, or aromatic hydrocarbon solvents.[8]
Experimental Protocol: High-Throughput Kinetic Solubility Assay

For early-stage drug discovery, a kinetic solubility assay provides a rapid and resource-efficient method to assess a compound's dissolution profile. This protocol is adapted from standard industry practices.[10]

Objective: To determine the apparent solubility of this compound in a buffered aqueous solution.

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. After a defined incubation period, any precipitated material is removed by filtration, and the concentration of the dissolved compound in the filtrate is quantified, typically by UV/Vis spectroscopy or LC-MS.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Preparation: Using a 96-well MultiScreen® Solubility filter plate, add 190 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well.

  • Compound Addition: Add 10 µL of the 10 mM DMSO stock solution to the buffer in each well. This creates a final concentration of 500 µM in 5% DMSO. Prepare a standard curve in a separate non-filter plate.

  • Incubation: Seal the plate and shake at room temperature for 1.5 to 2 hours to allow the system to reach equilibrium.

  • Filtration: Place the filter plate on a vacuum manifold to draw the filtrate through into a 96-well UV analysis plate. This separates the dissolved compound from any precipitate.

  • Quantification: Determine the absorbance of the filtrate using a UV/Vis microplate reader at the compound's λmax. Calculate the concentration against the prepared standard curve.

  • dot

    G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 10 mM Stock in 100% DMSO C Add 10 µL Stock to Buffer (Final: 500 µM in 5% DMSO) A->C B Dispense 190 µL Buffer (e.g., PBS, pH 7.4) into 96-well filter plate B->C D Incubate & Shake (1.5 - 2 hours) C->D E Filter via Vacuum into UV Plate D->E F Quantify Filtrate (UV/Vis or LC-MS) E->F G Calculate Solubility vs. Standard Curve F->G

    Caption: Workflow for a high-throughput kinetic solubility assay.

Section 2: Chemical Stability and Degradation Profile

Assessing the intrinsic stability of a molecule is a critical regulatory requirement and informs decisions on formulation, packaging, and storage conditions.[7][11][12][13] Forced degradation (or stress testing) studies are employed to deliberately degrade the compound under more severe conditions than those used for accelerated stability testing.[11][14][15] This helps to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[14][15]

Predicted Stability and Potential Degradation Pathways

The this compound structure contains several moieties susceptible to degradation.

  • Oxidative Degradation: Aromatic amines are particularly susceptible to oxidation.[14] The amine group can be oxidized to form N-oxides or hydroxylamines. Furthermore, the electron-rich thiophene ring is also prone to oxidation, potentially forming sulfoxides or sulfones. Mechanochemical oxidative degradation studies on other thienopyridine drugs like clopidogrel have shown that N-hydroxylation and oxidation of the thiophene moiety are key degradation pathways.[11][13][16]

  • Photolytic Degradation: Many aromatic and heterocyclic compounds are light-sensitive. The conjugated π-system of the thienopyridine core can absorb UV light, leading to photochemical reactions. Colored degradation products may form upon storage of aromatic amines due to atmospheric oxidation.[5][6]

  • Hydrolytic Degradation (pH-dependent): While the core thienopyridine structure is generally stable to hydrolysis, the overall stability in solution across a pH range must be evaluated. Aromatic amines can show decreased stability in acidic solutions.[17]

  • Thermal Degradation: Exposure to high temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.

Experimental Protocol: Forced Degradation Study

This protocol outlines a comprehensive forced degradation study designed to meet ICH guidelines.[7][11][12][13] The goal is to achieve 10-20% degradation to ensure that the primary degradation products are formed without being further degraded themselves.[18]

Objective: To identify the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Analytical Method: A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection is the standard. The method must be capable of separating the parent compound from all significant degradation products.

Step-by-Step Methodology:

  • Solution Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Treat the solution with 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize a sample at each time point before analysis.

    • Base Hydrolysis: Treat the solution with 0.1 M NaOH. Heat at 60-80°C for specified time points. Neutralize a sample at each time point before analysis.

    • Oxidative Degradation: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature. Monitor at various time points.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C). Also, heat a solution of the compound in a neutral solvent.

    • Photolytic Degradation: Expose a solution of the compound to a calibrated light source providing both UV and visible light, as specified in ICH Q1B guidelines.[12] A control sample should be protected from light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • If necessary, neutralize the sample (for acid/base hydrolysis).

    • Dilute to an appropriate concentration for HPLC analysis.

    • Analyze using the developed stability-indicating HPLC method, monitoring for the appearance of new peaks and the decrease in the parent compound's peak area.

  • Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for. The sum of the parent compound and all degradation products should ideally be close to 100% of the initial concentration.

  • dot

    G cluster_stress Stress Conditions (ICH Q1A/Q1B) compound This compound (Solid & Solution) acid Acid Hydrolysis (e.g., 0.1M HCl, Heat) compound->acid base Base Hydrolysis (e.g., 0.1M NaOH, Heat) compound->base oxidation Oxidation (e.g., 3% H₂O₂) compound->oxidation thermal Thermal (Dry Heat/Solution) compound->thermal photo Photolytic (UV/Vis Light) compound->photo analysis Stability-Indicating HPLC Analysis (Assay, Purity, Mass Balance) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

    Caption: Logical workflow for a forced degradation stability study.

Section 3: Conclusion and Forward-Looking Strategy

While direct experimental data for this compound remains to be published, a robust scientific framework allows us to predict its behavior and, more importantly, to design the definitive experiments required for its development. The thienopyridine core, combined with an aromatic amine, suggests a molecule with pH-dependent aqueous solubility and a susceptibility to oxidative and photolytic degradation.

The protocols provided in this guide for kinetic solubility and forced degradation studies represent the industry-standard approach to generating the critical data needed to advance a compound like this compound through the drug discovery and development pipeline. Executing these self-validating workflows will provide the empirical evidence necessary to understand its liabilities, guide formulation strategies, and ensure the development of a safe, stable, and effective therapeutic agent.

References

Whitepaper: A Theoretical and Computational Guide to Thieno[3,2-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thieno[3,2-b]pyridine heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous potent and selective bioactive molecules.[1] This guide focuses on a key derivative, Thieno[3,2-b]pyridin-7-amine, and provides a comprehensive technical framework for its theoretical investigation. We delineate a complete in silico workflow, from quantum chemical calculations using Density Functional Theory (DFT) to molecular docking simulations and drug-likeness assessments. This document serves as a practical manual for researchers, explaining not just the procedural steps but also the underlying scientific rationale for each computational choice. The protocols are designed to be self-validating, enabling the robust characterization of the molecule's electronic properties, reactivity, and potential as a therapeutic agent, particularly in the context of kinase inhibition.[2][3]

Introduction: The Significance of the Thieno[3,2-b]pyridine Scaffold

The fusion of thiophene and pyridine rings creates the thieno[3,2-b]pyridine core, a structure that has garnered significant attention in drug discovery. Its unique electronic distribution and rigid, planar geometry make it an ideal template for designing inhibitors that target well-defined binding pockets in enzymes.[4] Notably, this scaffold has proven exceptionally versatile for developing highly selective protein kinase inhibitors, which are crucial for cancer therapy and other diseases driven by aberrant cell signaling.[2][5] Derivatives have shown potent activity against underexplored kinases like Haspin as well as enzymes crucial for bacterial survival, such as DNA gyrase.[3][6]

This compound (C₇H₆N₂S) is a fundamental building block within this chemical class.[7] Understanding its intrinsic properties is paramount for rationally designing next-generation therapeutics. Theoretical and computational studies provide a powerful, resource-efficient means to achieve this understanding. By simulating molecular behavior at the quantum and atomic levels, we can predict structural geometry, electronic properties, reactivity, and binding affinity to biological targets before committing to costly and time-consuming synthesis. This guide provides a detailed roadmap for conducting such theoretical studies.

Part 1: Quantum Chemical Analysis of Molecular Structure and Reactivity

Quantum chemical calculations allow us to probe the fundamental electronic structure and predict the physicochemical properties of a molecule. Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for systems of this size.[8]

Detailed Protocol: Density Functional Theory (DFT) Calculation

This protocol outlines a standard procedure for performing a comprehensive DFT analysis.

Objective: To determine the optimized ground-state geometry, vibrational frequencies, and electronic properties of this compound.

Methodology:

  • Structure Preparation: Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView). Perform an initial geometry cleanup using a simple force field (e.g., MMFF94).

  • Input File Generation:

    • Method Selection: Specify the DFT functional and basis set. A widely used and well-validated combination is the B3LYP functional with a 6-311++G(d,p) basis set.

      • Causality: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, providing high accuracy for the geometries and energies of organic molecules. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogens, and polarization functions (d,p), which are critical for accurately describing non-covalent interactions and the electron distribution in heteroatomic systems.

    • Calculation Type: Specify Opt Freq to request a geometry optimization followed by a frequency calculation in the same job.

    • Solvent Modeling (Optional): To simulate a biological environment, an implicit solvent model like the Polarizable Continuum Model (PCM) with water as the solvent can be included.

  • Execution: Run the calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Validation and Analysis:

    • Optimization Convergence: Confirm that the geometry optimization has converged successfully by checking the software output for convergence criteria.

    • Vibrational Frequencies: Verify that the frequency calculation yields no imaginary frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Data Extraction: Extract key data including optimized coordinates, orbital energies (HOMO/LUMO), Mulliken atomic charges, and the dipole moment.

Analysis of Molecular Geometry

The optimized geometry provides the most stable 3D conformation of the molecule. Key bond lengths and angles reveal insights into bond orders and steric effects. The planarity of the fused ring system is a critical feature for its role as a scaffold, facilitating stacking interactions within protein binding sites.

Table 1: Predicted Geometric Parameters for this compound (Illustrative Data)

Parameter Bond/Angle Predicted Value
Bond Length C-S (Thiophene) 1.75 Å
Bond Length C=N (Pyridine) 1.34 Å
Bond Length C-NH₂ 1.37 Å
Bond Angle C-S-C 92.5°

| Dihedral Angle | Fused Ring System | ~0.0° (Planar) |

Analysis of Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. Their energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical stability and reactivity.

  • HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule.

Table 2: Predicted Frontier Orbital Energies (Illustrative Data)

Parameter Energy (eV) Implication
EHOMO -5.85 eV Indicates electron-donating capability, likely localized on the amine and thiophene ring.
ELUMO -1.20 eV Indicates electron-accepting capability, likely localized on the pyridine ring.

| Energy Gap (ΔE) | 4.65 eV | Suggests good molecular stability. |

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a 3D visualization of the total electrostatic potential on the electron density surface. It is an invaluable tool for identifying sites for intermolecular interactions.

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack and hydrogen bond accepting. These are expected around the nitrogen atom of the pyridine ring and the lone pairs of the amino group.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack and hydrogen bond donating. These are expected around the hydrogen atoms of the amino group.

This analysis helps predict how the molecule will orient itself when approaching a biological target.

Part 2: Molecular Docking and Drug-Likeness Assessment

Molecular docking simulates the binding of a small molecule (ligand) to the active site of a macromolecule (receptor). It is a cornerstone of structure-based drug design, used to predict binding conformations and affinities.

Target Selection: Protein Kinases

Given that the thieno[3,2-b]pyridine scaffold is a proven template for kinase inhibitors, a relevant protein kinase is an ideal target for docking studies.[2][3] Haspin kinase, an underexplored but promising oncology target, is an excellent choice based on recent literature.[3] The crystal structure of Haspin kinase can be obtained from the Protein Data Bank (PDB).

Detailed Protocol: Molecular Docking

Objective: To predict the binding mode and estimate the binding affinity of this compound to the ATP-binding site of Haspin kinase.

Methodology:

  • Receptor Preparation:

    • Download the crystal structure of Haspin kinase from the PDB.

    • Remove all non-essential components (water molecules, co-solvents, original ligand).

    • Add polar hydrogen atoms and assign appropriate atomic charges using a molecular modeling suite (e.g., AutoDock Tools, Schrödinger Maestro).

    • Define the binding site by creating a grid box centered on the position of the co-crystallized ligand or a predicted active site.

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound from Part 1.

    • Assign atomic charges and define rotatable bonds.

  • Docking Simulation:

    • Use a validated docking program (e.g., AutoDock Vina, Glide).

    • Run the docking algorithm, which will systematically sample different conformations and orientations of the ligand within the binding site. A common approach is the Lamarckian Genetic Algorithm.

  • Analysis of Results:

    • Binding Energy: The primary output is the binding energy (or docking score), typically in kcal/mol. More negative values indicate stronger predicted binding.

    • Pose Analysis: Visualize the top-ranked binding poses. Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and key amino acid residues in the active site. This analysis is crucial for validating the binding mode and guiding further optimization.

In Silico Drug-Likeness and ADMET Prediction

Before a compound can be a drug, it must have favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). These can be estimated using computational models.

  • Lipinski's Rule of Five: A widely used guideline to assess drug-likeness and predict oral bioavailability. The rules are:

    • Molecular Weight (MW) ≤ 500 Da

    • LogP (octanol-water partition coefficient) ≤ 5

    • Hydrogen Bond Donors (HBD) ≤ 5

    • Hydrogen Bond Acceptors (HBA) ≤ 10

  • ADMET Properties: Various online tools and software (e.g., SwissADME, pkCSM) can predict properties like aqueous solubility, blood-brain barrier penetration, cytochrome P450 inhibition, and potential toxicity.

Table 3: Predicted Drug-Likeness Properties for this compound

Property Predicted Value Lipinski's Rule of Five Compliance
Molecular Formula C₇H₆N₂S N/A
Molecular Weight 150.20 g/mol Yes (≤ 500)
LogP 1.30 Yes (≤ 5)
Hydrogen Bond Donors 1 (the -NH₂ group) Yes (≤ 5)
Hydrogen Bond Acceptors 2 (the pyridine N and amine N) Yes (≤ 10)

| Verdict | No Violations | High Drug-Likeness |

Visualizations: Workflows and Structures

mol This compound C₇H₆N₂S rings Fused Rings Thiophene Pyridine mol->rings amine Substituent 7-amino mol->amine

Caption: Molecular scaffold of this compound.

cluster_0 Quantum Mechanics (DFT) cluster_1 Molecular Mechanics / Docking cluster_2 Pharmacokinetics a 1. 3D Structure Input b 2. Geometry Optimization & Frequency Calculation B3LYP / 6-311++G(d,p) a->b c 3. Analysis Structure FMOs (HOMO/LUMO) MEP b->c e 5. Molecular Docking Simulation (e.g., AutoDock Vina) c->e Optimized Ligand Structure d 4. Protein Target Selection (e.g., Haspin Kinase) d->e f 6. Binding Analysis Binding Energy H-Bonds Hydrophobic Int. e->f g 7. In Silico ADMET & Drug-Likeness Lipinski's Rules f->g

Caption: Overall workflow for theoretical analysis.

cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation start Start l1 Obtain Optimized 3D Structure (from DFT) start->l1 r1 Download PDB Structure (e.g., Haspin Kinase) start->r1 l2 Assign Charges & Define Rotatable Bonds l1->l2 dock Perform Docking Simulation | {AutoDock Vina} l2->dock r2 Clean Structure (Remove water, etc.) r1->r2 r3 Add Hydrogens & Assign Charges r2->r3 r4 Define Binding Site Grid Box r3->r4 r4->dock analyze Analyze Results | {Binding Energy & Interaction Pose} dock->analyze end End analyze->end

Caption: Step-by-step molecular docking workflow.

Conclusion and Future Directions

This guide has established a comprehensive theoretical framework for the investigation of this compound. By employing a synergistic workflow of DFT calculations and molecular docking, researchers can gain profound insights into its structural, electronic, and biological properties. The DFT analysis provides a fundamental understanding of molecular stability and reactivity, while molecular docking contextualizes this information by predicting its interaction with specific, disease-relevant protein targets. Furthermore, in silico ADMET and drug-likeness predictions offer an early assessment of the molecule's potential as a viable drug candidate.

The true power of this computational approach lies in its predictive capability. The results from these theoretical studies can guide the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles, thereby accelerating the drug discovery pipeline and minimizing the reliance on trial-and-error synthesis. Future work should focus on using these methods to screen virtual libraries of this compound derivatives and validating the top computational hits through experimental synthesis and biological assays.

References

Quantum Chemical Calculations for Thieno[3,2-b]pyridin-7-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thieno[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] Understanding the electronic and structural properties of derivatives such as Thieno[3,2-b]pyridin-7-amine at a quantum mechanical level is paramount for rational drug design and optimization. This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the key molecular characteristics of this compound. We will explore the theoretical underpinnings, practical workflow, and interpretation of results for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the accelerated discovery of novel therapeutics based on the thienopyridine framework.

Introduction: The Significance of this compound in Drug Discovery

Thieno[3,2-b]pyridine derivatives have emerged as a cornerstone in the development of targeted therapies, particularly in oncology. Their unique heterocyclic structure allows for diverse functionalization and interaction with various biological targets.[1] Notably, this scaffold is present in highly selective kinase inhibitors, demonstrating its potential for creating potent and specific therapeutic agents.[1] this compound, with its reactive amine group, serves as a crucial building block for synthesizing libraries of compounds for screening and lead optimization.

Quantum chemical calculations offer a powerful lens to inspect the intrinsic properties of molecules like this compound, providing insights that are often inaccessible through experimental methods alone. By modeling the molecule's electronic structure, we can predict its three-dimensional conformation, stability, reactivity, and potential interaction sites. This information is invaluable for:

  • Rational Drug Design: Understanding the molecule's shape and electronic properties to design complementary interactions with a biological target.

  • Structure-Activity Relationship (SAR) Studies: Correlating changes in molecular properties with observed biological activity to guide the synthesis of more potent and selective analogs.

  • Pharmacokinetic Profiling: Predicting properties that influence a drug's absorption, distribution, metabolism, and excretion (ADME).

This guide will walk through the essential quantum chemical calculations for characterizing this compound, providing both the theoretical basis and a practical computational workflow.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in our case, molecules. DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. The core principle of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction.

For our analysis of this compound, we will employ the widely used B3LYP hybrid functional . This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offering a robust and generally accurate description of molecular properties for a wide range of organic molecules.

The choice of a basis set is also critical. A basis set is a set of mathematical functions used to build the molecular orbitals. For our purposes, the 6-311G(d,p) basis set provides a good compromise between accuracy and computational efficiency. This triple-zeta basis set offers flexibility in describing the valence electrons and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to account for the non-uniform distribution of electron density in molecules.

Computational Workflow: A Step-by-Step Guide

The following section outlines a detailed, step-by-step protocol for performing quantum chemical calculations on this compound.

Molecular Structure Preparation

The initial step is to generate a three-dimensional structure of this compound. This can be done using molecular building software or by converting a 2D representation (e.g., from a chemical drawing program) into a 3D structure. It is advisable to perform an initial, less computationally expensive, geometry optimization using a molecular mechanics force field to obtain a reasonable starting conformation.

Geometry Optimization

The goal of geometry optimization is to find the minimum energy conformation of the molecule. This is a crucial step as all subsequent property calculations should be performed on the optimized structure.

Experimental Protocol:

  • Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS). This file will specify the initial atomic coordinates, the level of theory (e.g., B3LYP/6-311G(d,p)), and the type of calculation (geometry optimization).

  • Execution: Submit the input file to the quantum chemistry software for calculation. The software will iteratively adjust the atomic positions to minimize the total energy of the molecule.

  • Convergence Check: Upon completion, it is essential to verify that the optimization has converged to a true energy minimum. This is confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency analysis.

Geometry Optimization Workflow cluster_input Input Preparation cluster_calculation Computational Step cluster_output Output Analysis start Initial 3D Structure input_file Create Input File (Coordinates, B3LYP/6-311G(d,p)) start->input_file Define Level of Theory run_calc Run Geometry Optimization input_file->run_calc Submit Job check_conv Check Convergence run_calc->check_conv Analyze Output optimized_geom Optimized Geometry check_conv->optimized_geom Confirm Minimum

Figure 1: A schematic workflow for the geometry optimization of this compound.

Table 1: Optimized Geometrical Parameters (Illustrative) Note: These are representative values for a thieno[3,2-b]pyridine system calculated at the B3LYP/6-311G(d,p) level and may not be the exact values for this compound.

ParameterBond/AngleCalculated Value
Bond LengthC-S1.75 Å
C=N (pyridine)1.34 Å
C-NH21.38 Å
Bond AngleC-S-C92.5°
N-C-C (pyridine)123.0°
Dihedral AngleH-N-C-C180.0°
Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency analysis should be performed at the same level of theory. This calculation serves two primary purposes:

  • Confirmation of a True Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) rather than a stable structure, and the geometry should be re-optimized.

  • Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies and their intensities can be used to predict the molecule's IR spectrum, which can be compared with experimental data for validation of the computational model.

Experimental Protocol:

  • Input File Preparation: Using the optimized geometry from the previous step, create an input file for a frequency calculation at the same level of theory (B3LYP/6-311G(d,p)).

  • Execution: Run the frequency calculation.

  • Analysis: Examine the output to confirm that all frequencies are real. The calculated frequencies can then be used to generate a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental spectra, as the harmonic approximation used in the calculations tends to overestimate vibrational frequencies.

Table 2: Selected Calculated Vibrational Frequencies (Illustrative) Note: Representative values for a thieno[3,2-b]pyridine system calculated at the B3LYP/6-311G(d,p) level.

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(N-H)3450N-H symmetric stretch
ν(N-H)3350N-H asymmetric stretch
ν(C=N)1620Pyridine ring C=N stretch
ν(C-S)850Thiophene ring C-S stretch

Electronic Properties: Unveiling Reactivity and Interactions

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). These orbitals are crucial for understanding a molecule's chemical reactivity and its ability to participate in electronic transitions.

  • HOMO: The outermost orbital containing electrons. It represents the ability of the molecule to donate electrons. A higher HOMO energy corresponds to a better electron donor.

  • LUMO: The innermost orbital that is empty of electrons. It represents the ability of the molecule to accept electrons. A lower LUMO energy corresponds to a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited.[2]

In the context of drug design, the HOMO and LUMO energies and their spatial distribution are critical for understanding and predicting interactions with biological targets, such as the active site of a kinase.[2][3] For instance, a drug molecule can act as an electron donor (from its HOMO) to an electron-accepting group in the protein, or vice versa (to its LUMO).

Experimental Protocol:

  • Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation at the B3LYP/6-311G(d,p) level. This calculation will provide the energies and compositions of all molecular orbitals.

  • Orbital Visualization: Use molecular visualization software to plot the HOMO and LUMO isosurfaces. This will show the spatial distribution of these orbitals on the molecule.

FMO_Analysis cluster_properties Molecular Properties HOMO HOMO Highest Occupied Molecular Orbital Electron Donating Ability EnergyGap ΔE = E_LUMO - E_HOMO (Reactivity Indicator) TargetInteractions Drug-Target Interactions HOMO->TargetInteractions Donates e⁻ LUMO LUMO Lowest Unoccupied Molecular Orbital Electron Accepting Ability LUMO->TargetInteractions Accepts e⁻ Reactivity Chemical Reactivity EnergyGap->Reactivity ElectronicTransitions Electronic Transitions EnergyGap->ElectronicTransitions

Figure 2: The relationship between Frontier Molecular Orbitals and key molecular properties.

Table 3: Calculated Electronic Properties (Illustrative) Note: Representative values for a thieno[3,2-b]pyridine system calculated at the B3LYP/6-311G(d,p) level.

PropertyCalculated Value (eV)
HOMO Energy-5.85
LUMO Energy-1.20
HOMO-LUMO Gap (ΔE)4.65
Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface and color-coded to represent different electrostatic potential values.

  • Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These regions are often associated with lone pairs of electrons on heteroatoms like nitrogen and oxygen.

  • Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These regions are typically found around hydrogen atoms, particularly those bonded to electronegative atoms (e.g., N-H).

  • Green Regions: Represent areas of neutral or near-zero potential.

For this compound, the MEP map can help identify the most likely sites for hydrogen bonding and other non-covalent interactions with a receptor.[4] The nitrogen atoms of the pyridine ring and the amino group are expected to be regions of negative potential, while the hydrogen atoms of the amino group will be regions of positive potential.

Experimental Protocol:

  • Calculation: The MEP is typically calculated as part of a single-point energy calculation on the optimized geometry.

  • Visualization: The calculated MEP data is then used to generate a 3D color-coded map on the molecule's surface using visualization software.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the quantum chemical characterization of this compound using Density Functional Theory. The described workflow, from geometry optimization to the analysis of electronic properties, equips drug discovery professionals with the tools to gain deep insights into the molecular features that govern biological activity.

The application of these computational methods enables a more rational and efficient approach to the design and optimization of novel thienopyridine-based therapeutics. By understanding the structure, stability, and reactivity of this important scaffold at the quantum level, researchers can make more informed decisions in the hit-to-lead and lead optimization phases of drug discovery, ultimately accelerating the development of new and effective medicines. Future work could involve extending these calculations to substituted derivatives of this compound to build quantitative structure-activity relationship (QSAR) models and to simulate their interactions with specific kinase targets through molecular docking and molecular dynamics simulations.

References

An In-Depth Technical Guide to the Initial Biological Screening of Thieno[3,2-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The thienopyridine core is a cornerstone of modern medicinal chemistry, most famously represented by antiplatelet agents like clopidogrel and ticlopidine, which act as antagonists of the P2Y12 receptor.[1][2] Beyond this established role, the fused heterocyclic system of thieno[3,2-b]pyridine, in particular, has emerged as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, leading to a wide range of therapeutic applications.

Recent research has demonstrated the versatility of the thieno[3,2-b]pyridine core in generating highly selective inhibitors of protein kinases, potent anticancer agents, and novel antiviral compounds.[3][4][5][6] This proven biological plasticity makes new, unexplored derivatives such as Thieno[3,2-b]pyridin-7-amine compelling candidates for drug discovery programs.

This guide provides a comprehensive, field-proven framework for conducting the initial biological screening of this compound. As a Senior Application Scientist, my objective is not merely to list protocols but to elucidate the strategic rationale behind each step. We will construct a logical, tiered screening cascade designed to efficiently identify and validate potential biological activities, while simultaneously flagging liabilities, adhering to the "fail fast, fail cheap" principle that governs modern drug discovery.[7]

Section 1: The Strategic Imperative: Designing the Screening Cascade

A screening cascade is a sequential decision-making framework. It prioritizes high-throughput, cost-effective assays at the initial stages to cast a wide net, followed by progressively more complex and specific assays to validate hits and eliminate false positives.[7][8] This tiered approach ensures that resources are focused only on the most promising candidates. Our cascade for this compound is designed to first assess general cytotoxicity, then probe for specific target interactions based on the scaffold's known pharmacology, and finally, to provide an early assessment of drug-like properties.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation & Triage cluster_2 Tier 3: Early 'Drug-Likeness' Profile A Compound Acquisition (this compound) Purity & Identity Check B General Cytotoxicity Screen (MTT Assay) A->B Initial Evaluation C Broad Kinase Panel Screen (>100 Kinases) A->C Initial Evaluation D Hit Confirmation (Dose-Response IC50 Determination) B->D Provides Conc. Range C->D Primary Hits (>50% Inhibition) E Orthogonal Assay (e.g., Label-Free Binding Assay) D->E Confirmed Potent Hits F Selectivity Profiling (Against Related Kinases) E->F Validated Binders G ADME/Tox Profiling F->G Selective Hits J Prioritized 'Hit' Compound for Hit-to-Lead Campaign F->J Proceed with Validated Hits H Metabolic Stability (CYP450 Inhibition) I Permeability (Caco-2 Assay) H->J I->J

Caption: A robust screening cascade for this compound.

Section 2: Tier 1 - Primary Screening: Casting a Wide Net

The goal of primary screening is to efficiently test hypotheses about the compound's biological activity. Based on the known pharmacology of the parent scaffold, we will prioritize two key areas: general cell health and kinase inhibition.

Experiment 1: General Cytotoxicity Assessment

Causality: Before searching for specific activity, it is imperative to determine the compound's intrinsic cytotoxicity. This baseline measurement serves two critical functions: 1) It establishes a concentration window for subsequent cell-based assays, ensuring that observed effects are not simply due to cell death, and 2) It provides an early warning of a compound that may be too toxic for therapeutic development.[9] The MTT assay is a robust, cost-effective colorimetric method for this purpose, measuring the metabolic activity of cells, which correlates with cell viability.[10][11]

Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast, NCI-H460 for lung) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in the appropriate cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9][12]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[12]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation: Hypothetical Cytotoxicity Data

Cell Line Tissue of Origin GI₅₀ (µM)
MCF-7 Breast Adenocarcinoma > 50
NCI-H460 Non-Small Cell Lung > 50

| HepG2 | Hepatocellular Carcinoma | 45.8 |

Experiment 2: Broad Kinase Profiling

Causality: The thieno[3,2-b]pyridine scaffold has a proven track record as a "hinge-binding" motif in protein kinase inhibitors.[3] Therefore, a broad kinase panel screen is the most logical starting point for target-based discovery. This approach efficiently surveys a large portion of the human kinome to identify potential targets without prior bias. A radiometric assay using ³²P-labeled ATP remains a gold standard for its high sensitivity and reliability.[14]

Protocol: In Vitro Radiometric Kinase Assay (General)

  • Reaction Setup: In a 96-well plate, prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.0, 10 mM MgCl₂, 100 µM EDTA).[14]

  • Compound Addition: Add this compound to the wells at a final screening concentration (typically 1-10 µM).

  • Enzyme & Substrate: Add the specific recombinant kinase and its corresponding protein or peptide substrate (e.g., α-casein).

  • Initiation: Start the reaction by adding [γ-³²P]-ATP. Incubate at 30°C for a predetermined time within the linear range of the reaction.

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid) and spotting the mixture onto a phosphocellulose filter paper.

  • Washing: Wash the filter paper extensively to remove unincorporated [γ-³²P]-ATP.

  • Data Acquisition: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

  • Analysis: Calculate the percentage of kinase inhibition relative to a DMSO vehicle control. A common threshold for a primary "hit" is >50% inhibition.

Data Presentation: Hypothetical Kinase Panel Screen Results (@ 10 µM)

Kinase Target Family % Inhibition Hit? ( >50%)
CDK2/CycA CMGC 12% No
Haspin Other 88% Yes
PIM1 CAMK 75% Yes
VEGFR2 TK 21% No

| p38α | CMGC | 9% | No |

Section 3: Tier 2 - Hit Confirmation and Validation

A primary hit is not a validated discovery; it is a starting point that requires rigorous confirmation.[15][16] This tier is designed to eliminate false positives and quantify the activity of true hits.

  • Hit Re-synthesis and Purity Confirmation: The first crucial step is to re-synthesize a fresh batch of this compound. This eliminates the possibility that the observed activity was due to a contaminant in the original screening sample. The identity and purity (>95%) of the new batch must be confirmed by LC-MS and ¹H-NMR.

  • Dose-Response Analysis: For confirmed hits from the kinase panel (e.g., Haspin, PIM1), a full 10-point dose-response curve is generated using the radiometric assay protocol. This allows for the calculation of an IC₅₀ value, which quantifies the compound's potency and is essential for structure-activity relationship (SAR) studies.

  • Orthogonal Assays: To ensure the hit is not an artifact of the assay technology (a so-called "PAIN" - Pan-Assay Interference Compound), activity must be confirmed in an orthogonal assay that uses a different detection principle.[17][18] For a kinase inhibitor, a label-free binding assay like Surface Plasmon Resonance (SPR) or a non-radioactive biochemical assay can be used to confirm direct interaction between the compound and the target protein.

Section 4: Tier 3 - Preliminary ADME/Tox Profiling

A potent and selective compound is therapeutically useless if it cannot reach its target in the body or is rapidly metabolized into an inactive or toxic form. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid costly late-stage failures.[19][20][21]

ADME_Workflow cluster_M Metabolism cluster_A Absorption Compound Validated Hit Compound CYP CYP450 Inhibition Assay (e.g., 3A4, 2D6, 2C9) Assesses Drug-Drug Interaction Potential Compound->CYP Caco2 Caco-2 Permeability Assay Predicts Oral Absorption Compound->Caco2

References

Methodological & Application

Synthesis of Thieno[3,2-b]pyridin-7-amine: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thieno[3,2-b]pyridine Scaffold

The thieno[3,2-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules. Its unique electronic and steric properties make it a versatile template for designing potent and selective therapeutic agents. Thieno[3,2-b]pyridin-7-amine, in particular, serves as a crucial precursor and key intermediate in the synthesis of compounds targeting a range of diseases, from cancer to infectious agents. Notably, derivatives of this scaffold have been investigated as potent inhibitors of critical cellular signaling pathways, including those mediated by kinases. The 7-amino functional group provides a critical handle for further molecular elaboration, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides a detailed, experience-driven protocol for the synthesis of this compound, designed for researchers and professionals in drug discovery and development.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively approached through a two-step sequence starting from the commercially available thieno[3,2-b]pyridin-7(4H)-one. This strategy hinges on the initial conversion of the pyridinone to a more reactive intermediate, followed by the introduction of the amino group.

The chosen synthetic pathway involves:

  • Chlorination of Thieno[3,2-b]pyridin-7(4H)-one: This initial step transforms the pyridinone into the key intermediate, 7-chlorothieno[3,2-b]pyridine. The chloro-substituent at the 7-position is an excellent leaving group, activating the pyridine ring for subsequent nucleophilic substitution.

  • Amination of 7-Chlorothieno[3,2-b]pyridine: The final step involves the displacement of the chloro group with an amino moiety to yield the target compound, this compound. This can be achieved through various amination methodologies, with palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination being a modern and highly efficient choice.

This strategic approach is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination Precursor Thieno[3,2-b]pyridin-7(4H)-one Intermediate 7-Chlorothieno[3,2-b]pyridine Precursor->Intermediate Oxalyl Chloride, DMF, CH2Cl2/C2H4Cl2 Target This compound Intermediate->Target Pd Catalyst, Ligand, Base, Amine Source

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 7-Chlorothieno[3,2-b]pyridine

This protocol is adapted from established procedures for the chlorination of pyridinones.[1] The use of oxalyl chloride with a catalytic amount of dimethylformamide (DMF) generates the Vilsmeier reagent in situ, which is a highly effective chlorinating agent for this transformation.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Thieno[3,2-b]pyridin-7(4H)-one151.1810.581.6 g
Oxalyl Chloride126.9333.862.9 mL
N,N-Dimethylformamide (DMF)73.0923.281.8 mL
Dichloromethane (CH2Cl2)84.93-30 mL
1,2-Dichloroethane (C2H4Cl2)98.96-20 mL
Round-bottomed flask--250 mL
Magnetic stirrer and stir bar---
Reflux condenser---
Ice bath---

Protocol:

  • To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add dichloromethane (30 mL) and 1,2-dichloroethane (20 mL).

  • Cool the solvent mixture to 0 °C using an ice bath.

  • Slowly add N,N-dimethylformamide (1.8 mL, 23.28 mmol) to the cooled solvent mixture with stirring.

  • Carefully add oxalyl chloride (2.9 mL, 33.86 mmol) dropwise to the reaction mixture at 0 °C. Caution: This reaction is exothermic and releases gas. Ensure adequate ventilation and slow addition.

  • After the addition of oxalyl chloride is complete, add thieno[3,2-b]pyridin-7(4H)-one (1.6 g, 10.58 mmol) portion-wise to the reaction mixture.

  • Remove the ice bath and heat the reaction mixture to reflux for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 7-chlorothieno[3,2-b]pyridine, will precipitate as a pale yellow solid.[1]

  • Isolate the solid by vacuum filtration and wash with a small amount of cold dichloromethane.

  • Dry the product under vacuum to obtain 7-chlorothieno[3,2-b]pyridine (expected yield: ~1.7 g, 90%).[1]

Part 2: Synthesis of this compound via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This protocol provides a general framework for the amination of 7-chlorothieno[3,2-b]pyridine. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and should be optimized for this specific substrate. Ammonia itself can be a challenging coupling partner; therefore, benzophenone imine is often used as an ammonia surrogate, followed by hydrolysis to reveal the primary amine.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
7-Chlorothieno[3,2-b]pyridine169.631.0170 mg
Benzophenone imine181.241.2217 mg
Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))915.720.02 (catalyst)18.3 mg
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)578.680.04 (ligand)23.1 mg
Sodium tert-butoxide (NaOtBu)96.101.4135 mg
Toluene (anhydrous)92.14-10 mL
Hydrochloric acid (aqueous)36.46-As needed (for hydrolysis)
Schlenk flask or sealed tube---
Inert atmosphere (Nitrogen or Argon)---

Protocol:

  • To a Schlenk flask or sealed tube under an inert atmosphere (Nitrogen or Argon), add 7-chlorothieno[3,2-b]pyridine (170 mg, 1.0 mmol), benzophenone imine (217 mg, 1.2 mmol), Pd2(dba)3 (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Add anhydrous toluene (10 mL) to the flask.

  • Seal the flask and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • To the crude residue, add a mixture of tetrahydrofuran (THF) and 2N aqueous hydrochloric acid. Stir at room temperature until the hydrolysis of the imine is complete (monitor by TLC).

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Mechanism of Buchwald-Hartwig Amination:

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium(0) catalyst.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L₂ Ox_Adduct Ar-Pd(II)(Cl)L₂ Pd(0)L2->Ox_Adduct Oxidative Addition (Ar-Cl) Amine_Complex [Ar-Pd(II)(NHR')L₂]⁺Cl⁻ Ox_Adduct->Amine_Complex Ligand Exchange (H₂NR') Amido_Complex Ar-Pd(II)(NR')L₂ Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd(0)L2 Product Ar-NHR' Amido_Complex->Product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion and Future Perspectives

The synthetic route detailed herein provides a reliable and efficient method for the preparation of this compound, a valuable building block in drug discovery. The two-step sequence, involving a high-yielding chlorination followed by a robust palladium-catalyzed amination, offers a practical approach for accessing this important scaffold. Further optimization of the amination step, including screening of different palladium catalysts, ligands, and amine sources, may lead to even more efficient and scalable processes. The availability of a dependable synthetic route to this compound will undoubtedly facilitate the development of novel therapeutics based on this privileged heterocyclic system.

References

Application Notes and Protocols for the Derivatization of Thieno[3,2-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Thieno[3,2-b]pyridine Scaffold - A Privileged Core in Medicinal Chemistry

The thieno[3,2-b]pyridine bicyclic heterocycle is a prominent structural motif in medicinal chemistry, recognized for its ability to serve as a versatile scaffold for the development of potent and selective therapeutic agents. Its unique electronic properties and rigid coplanar structure allow for precise interactions with biological targets. Thieno[3,2-b]pyridine derivatives have demonstrated a wide range of pharmacological activities, including kinase inhibition, modulation of G-protein coupled receptors, and antimicrobial effects. The 7-amino substituted analogue, thieno[3,2-b]pyridin-7-amine, is a particularly valuable starting material, offering multiple avenues for chemical modification to explore structure-activity relationships (SAR) and optimize drug-like properties.

This comprehensive guide provides detailed application notes and step-by-step protocols for the most effective methods of derivatizing this compound. The focus is on providing not just the "how" but also the "why," offering insights into the rationale behind the choice of reagents and reaction conditions to empower researchers in their drug discovery endeavors.

Strategic Approaches to Derivatization

The derivatization of this compound can be strategically approached by targeting three primary sites for modification:

  • N-Functionalization of the 7-amino group: This is the most direct approach to introduce a wide variety of substituents, thereby modulating polarity, hydrogen bonding capacity, and steric bulk.

  • Cross-Coupling Reactions at Halogenated Positions: Introduction of a halogen, typically at the 6-position, opens the door to powerful palladium-catalyzed cross-coupling reactions for the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Direct C-H Functionalization: This modern and atom-economical approach allows for the direct introduction of functional groups onto the thieno[3,2-b]pyridine core, avoiding the need for pre-functionalization.

The following sections will delve into the practical execution of these strategies with detailed protocols.

Section 1: N-Functionalization of the 7-Amino Group

The exocyclic amino group at the 7-position is a nucleophilic handle that can be readily functionalized through acylation and alkylation reactions.

N-Acylation: Synthesis of Amide Derivatives

N-acylation is a fundamental transformation for introducing a diverse array of functionalities. The resulting amides can participate in key hydrogen bonding interactions with protein targets and their physicochemical properties can be fine-tuned by varying the acylating agent.

Causality of Experimental Choices:

  • Acylating Agent: Acyl chlorides are highly reactive and are used for efficient acylation. Anhydrides can also be employed, often with milder reaction conditions.

  • Base: A non-nucleophilic organic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Pyridine can also be used as both a base and a solvent.

  • Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are used to prevent hydrolysis of the acyl chloride.

  • Temperature: The high reactivity of acyl chlorides allows the reaction to proceed at low temperatures (0 °C to room temperature), which helps to minimize side reactions.

Experimental Protocol: General Procedure for N-Acylation

Caption: Workflow for N-Acylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-acyl derivative.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation introduces alkyl groups, which can modulate lipophilicity and steric hindrance. While direct alkylation with alkyl halides can lead to over-alkylation, reductive amination offers a more controlled approach for mono-alkylation.

Causality of Experimental Choices:

  • Alkylation Method: Reductive amination is preferred for mono-alkylation as it proceeds through a controlled imine formation and subsequent reduction. Direct alkylation with alkyl halides is more suited for exhaustive alkylation to form quaternary ammonium salts.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent for imines, tolerant of many functional groups.

  • Solvent: Dichloroethane (DCE) or methanol are common solvents for reductive amination.

  • Additive: Acetic acid can be used as a catalyst to promote imine formation.

Experimental Protocol: Reductive Amination

Caption: Workflow for Reductive Amination.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of this compound (1.0 eq) in DCE, add the corresponding aldehyde or ketone (1.2 eq) followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired N-alkylated product.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C and C-N bonds. A prerequisite for these reactions is the presence of a halide or triflate on the thieno[3,2-b]pyridine core. Halogenation, typically bromination, at the 6-position is a common strategy to prepare the necessary precursors.

Bromination of the Thieno[3,2-b]pyridine Core

Electrophilic bromination of the thieno[3,2-b]pyridine ring is expected to occur preferentially on the electron-rich thiophene ring. However, the directing effect of the 7-amino group will strongly influence the regioselectivity. To achieve selective bromination at the 6-position, protection of the amino group may be necessary, followed by a directed ortho-metalation-bromination sequence or electrophilic bromination under carefully controlled conditions. A more straightforward approach is to start from a precursor that already contains a bromine atom at the desired position. For the purpose of this guide, we will assume the availability of 6-bromo-thieno[3,2-b]pyridin-7-amine or a protected version.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base.[1]

Causality of Experimental Choices:

  • Palladium Catalyst: A combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos) is commonly used. Pre-formed catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are also effective.[2] The choice of ligand is critical for catalyst stability and reactivity.

  • Boron Reagent: Aryl or heteroaryl boronic acids or their pinacol esters are typically used.

  • Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required for the transmetalation step.[3]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often employed.

Experimental Protocol: Suzuki-Miyaura Coupling of a 6-Bromo-thieno[3,2-b]pyridine Derivative

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials:

  • 6-Bromo-thieno[3,2-b]pyridin-7-amine derivative (1.0 eq)

  • Aryl/heteroaryl boronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine the 6-bromo-thieno[3,2-b]pyridine derivative (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (2.0 eq).

  • Add the solvent mixture and degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to obtain the desired 6-substituted product.

Quantitative Data Summary for Suzuki-Miyaura Coupling

EntryAryl Boronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90685
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/H₂O100892
33-Pyridylboronic acidPd₂(dba)₃/SPhosK₃PO₄DMF/H₂O851278

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines.[4][5] This reaction is particularly useful for introducing diverse amino functionalities at the 6-position of the thieno[3,2-b]pyridine core.

Causality of Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, a palladium source and a phosphine ligand are required. Bulky, electron-rich ligands such as XPhos, SPhos, or BINAP are often employed to facilitate the reductive elimination step.[6]

  • Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu) is commonly used.

  • Solvent: Anhydrous, high-boiling point solvents like toluene or dioxane are typically used.

Experimental Protocol: Buchwald-Hartwig Amination

Caption: Workflow for Buchwald-Hartwig Amination.

Materials:

  • 6-Bromo-thieno[3,2-b]pyridin-7-amine derivative (1.0 eq)

  • Amine (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried reaction tube, add the 6-bromo-thieno[3,2-b]pyridine derivative (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (2 mol%), and the ligand (4 mol%).

  • Evacuate and backfill the tube with an inert gas (3x).

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Section 3: Direct C-H Functionalization

Direct C-H functionalization is an increasingly important strategy in organic synthesis due to its atom economy and step efficiency.[7][8] For the thieno[3,2-b]pyridine scaffold, palladium-catalyzed C-H arylation can be a powerful tool to introduce aryl groups directly onto the thiophene ring. The regioselectivity is governed by the electronic and steric properties of the substrate and the reaction conditions.

Causality of Experimental Choices:

  • Catalyst: Palladium(II) acetate is a common catalyst for C-H activation.

  • Oxidant: An oxidant, such as benzoquinone or silver carbonate, is often required to regenerate the active Pd(II) catalyst.

  • Directing Group: The inherent electronic properties of the thieno[3,2-b]pyridine ring and the presence of the 7-amino group will direct the C-H functionalization, typically to the electron-rich thiophene ring.

  • Solvent: High-boiling polar aprotic solvents like DMAc or DMSO are often used.

Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation

Caption: Workflow for Direct C-H Arylation.

Materials:

  • This compound derivative (1.0 eq)

  • Aryl bromide or iodide (2.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • Potassium acetate (KOAc, 2.0 eq)

  • N,N-Dimethylacetamide (DMAc)

Procedure:

  • In a sealed reaction vessel, combine the this compound derivative (1.0 eq), the aryl halide (2.0 eq), and potassium acetate (2.0 eq).

  • Add Pd(OAc)₂ (10 mol%) and DMAc.

  • Seal the vessel and heat the mixture to 120-140 °C for 24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic phase with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the arylated product.

Conclusion

The derivatization of this compound offers a rich landscape for medicinal chemists to explore. By leveraging N-functionalization, palladium-catalyzed cross-coupling, and direct C-H activation strategies, a vast chemical space can be accessed. The protocols provided in this guide serve as a robust foundation for the synthesis of novel thieno[3,2-b]pyridine derivatives. It is important to note that reaction conditions may require optimization for specific substrates. Careful monitoring and characterization are paramount to successful synthesis and the advancement of drug discovery programs based on this privileged scaffold.

References

Application of Thieno[3,2-b]pyridin-7-amine in Familial Dysautonomia Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Abstract

Familial Dysautonomia (FD) is a rare, debilitating neurodegenerative disorder with no cure. The disease stems from a specific point mutation in the IKBKAP gene, which leads to a tissue-specific deficiency in the IKAP protein, particularly affecting the nervous system. The primary molecular defect is a failure in pre-mRNA splicing, making it an attractive target for therapeutic intervention. This guide provides a comprehensive overview and detailed protocols for utilizing Thieno[3,2-b]pyridin-7-amine and its derivatives, a promising class of small molecule splicing modifiers, in the context of FD research. We will explore the scientific rationale, detail robust experimental workflows for evaluating compound efficacy in cellular models of FD, and provide insights into data interpretation.

The Molecular Basis of Familial Dysautonomia: A Splicing Disorder

Familial Dysautonomia (FD), also known as Hereditary Sensory and Autonomic Neuropathy Type III, is an autosomal recessive disorder that almost exclusively affects individuals of Ashkenazi Jewish descent.[1][2] The disease is characterized by the abnormal development and progressive degeneration of the sensory and autonomic nervous systems.[2][3]

The genetic underpinning of FD is remarkably consistent: over 99% of patients are homozygous for a single T-to-C transition in intron 20 of the IKBKAP gene (also known as ELP1).[4][5][6] This mutation occurs at the +6 position of the 5' splice site, weakening its recognition by the cellular splicing machinery.[7][8] Consequently, this leads to the variable, tissue-specific skipping of exon 20 during pre-mRNA processing.[4][9] Neurons are particularly inefficient at correctly splicing the mutated IKBKAP transcript, resulting in severely reduced levels of the full-length, functional I-κ-B kinase complex-associated protein (IKAP).[4][6] The resulting truncated protein is non-functional and rapidly degraded, leading to the neuronal dysfunction and degeneration that defines the FD phenotype.[6]

cluster_gene IKBKAP Gene cluster_splicing Pre-mRNA Splicing cluster_normal Normal Splicing cluster_fd FD Splicing Defect cluster_protein Protein Product Exon 19 Exon 19 Intron 20 Intron 20 Exon 20 Exon 20 FD pre-mRNA Exon 19 | Intron 20 (T>C Mutation) | Exon 20 Intron 20->FD pre-mRNA IVS20+6T>C Mutation Exon 21 Exon 21 WT pre-mRNA Exon 19 | Intron 20 (WT Splice Site) | Exon 20 WT mRNA Exon 19 | Exon 20 WT pre-mRNA->WT mRNA Correct Splicing IKAP Protein Full-length, Functional IKAP WT mRNA->IKAP Protein Mutant mRNA Exon 19 (Skipped Exon 20) FD pre-mRNA->Mutant mRNA Aberrant Splicing Truncated Protein Non-functional, Degraded Mutant mRNA->Truncated Protein

Caption: The IVS20+6T>C mutation in the IKBKAP gene impairs splicing.

Therapeutic Strategy: Splicing Modulation with this compound

The direct link between a specific splicing defect and FD pathogenesis presents a clear therapeutic opportunity. The goal is to identify molecules that can correct the aberrant splicing of IKBKAP pre-mRNA, thereby restoring the production of functional IKAP protein. Several strategies, including the use of antisense oligonucleotides, have shown promise.[7][8]

Recently, a class of orally bioavailable small molecules, Thieno[3,2-b]pyridin-7-amines, has emerged as potent splicing modifiers for FD.[10][11][12] These compounds are designed to enhance the inclusion of IKBKAP exon 20. While the precise mechanism is under investigation, it is hypothesized that these molecules interact with components of the spliceosome or auxiliary splicing factors. This interaction likely improves the recognition of the weakened 5' splice site in the mutated pre-mRNA, shifting the splicing outcome towards the production of the correct, full-length mRNA transcript.

FD pre-mRNA IKBKAP Pre-mRNA (with IVS20+6T>C mutation) Spliceosome Spliceosome FD pre-mRNA->Spliceosome Corrected_Splicing Correct Splicing Promoted Spliceosome->Corrected_Splicing Aberrant_Splicing Aberrant Splicing Inhibited Spliceosome->Aberrant_Splicing Thieno_compound This compound Thieno_compound->Spliceosome Modulates Activity WT_mRNA Full-Length IKBKAP mRNA Corrected_Splicing->WT_mRNA IKAP_Protein Functional IKAP Protein WT_mRNA->IKAP_Protein

Caption: Proposed mechanism of this compound action.

Application Notes: Rationale for Experimental Design

A tiered approach is essential for evaluating the efficacy of this compound derivatives. The workflow should begin with robust, high-throughput-compatible in vitro assays and progress to more complex, physiologically relevant models.

Choosing the Right Model System
  • FD Patient-Derived Fibroblasts: These are a cornerstone for initial screening. They are readily accessible and harbor the endogenous IVS20+6T>C mutation in its natural genomic context. They serve as an excellent system to quantify the primary molecular endpoint: correction of IKBKAP splicing.

  • Induced Pluripotent Stem Cells (iPSCs): FD patient-derived iPSCs are a powerful tool because they can be differentiated into the most clinically relevant cell types, namely sensory and autonomic neurons.[1][13] This allows for the investigation of not only splicing correction but also the rescue of disease-specific cellular phenotypes, such as neurite outgrowth defects or reduced cell survival.

  • FD Transgenic Mouse Models: In vivo studies are critical for assessing pharmacokinetics, biodistribution, and efficacy in a whole-organism context. Mouse models engineered to carry the human IKBKAP gene with the FD mutation can recapitulate key aspects of the disease and are invaluable for preclinical validation.[8][9]

Key Experimental Endpoints
  • Molecular Efficacy (Target Engagement): The primary goal is to demonstrate that the compound corrects the splicing defect. This is assessed by measuring the ratio of correctly spliced (exon 20 included) to incorrectly spliced (exon 20 skipped) IKBKAP mRNA.

  • Protein Restoration: A subsequent, critical validation step is to confirm that the corrected mRNA is translated into full-length, stable IKAP protein.

  • Functional Rescue: In neuronal models, the ultimate proof of efficacy is the reversal of a disease-relevant phenotype. This could include improved neuronal survival, enhanced neurite outgrowth, or restoration of specific neuronal functions.

cluster_invitro In Vitro Evaluation cluster_assays Endpoint Analysis cluster_invivo In Vivo Validation start Start: Compound Library fibroblasts FD Patient Fibroblasts (Primary Screen) start->fibroblasts ipsc FD iPSC-Derived Neurons (Secondary Screen) fibroblasts->ipsc Confirm Hits rt_qpcr RT-qPCR: Measure Splicing Correction fibroblasts->rt_qpcr ipsc->rt_qpcr western Western Blot: Quantify IKAP Protein ipsc->western phenotype Functional Assays: Neurite Outgrowth, Survival ipsc->phenotype rt_qpcr->western Validate mouse FD Transgenic Mouse Model phenotype->mouse Lead Compound pk_pd PK/PD & Efficacy Studies mouse->pk_pd

References

Application Notes and Protocols for the Use of Thieno[3,2-b]pyridin-7-amine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thieno[3,2-b]pyridine Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The thieno[3,2-b]pyridine core is a promising heterocyclic scaffold in medicinal chemistry that has demonstrated significant potential in the development of potent and selective kinase inhibitors. This scaffold serves as a versatile template for the design of ATP-competitive inhibitors that can be tailored to target a variety of kinases, including but not limited to PIM kinases, Haspin, Cyclin-Dependent Kinases (CDKs), c-Met, and VEGFR2.[1][2][3]

The thieno[3,2-b]pyridin-7-amine moiety, in particular, offers a key anchor point for substitutions that can modulate potency, selectivity, and pharmacokinetic properties. The core structure's interaction with the kinase hinge region, while often weak, allows for diverse binding modes, enabling the development of highly selective inhibitors that are not strictly ATP-mimetic but rather anchor into the back pocket of the kinase.[2][3] This unique characteristic provides a strategic advantage in designing inhibitors with improved selectivity profiles, a crucial aspect in minimizing off-target effects.

These application notes provide a comprehensive guide to the utilization of the this compound scaffold in kinase inhibitor discovery, from the fundamental synthetic chemistry to detailed protocols for biochemical and cellular evaluation.

Chemical Synthesis of this compound Derivatives: A Representative Protocol

The synthesis of substituted this compound derivatives is a critical first step in their evaluation as kinase inhibitors. While numerous synthetic routes exist for thienopyridines, a common and adaptable approach involves the construction of the thiophene ring onto a pre-functionalized pyridine or vice-versa. The following is a representative, multi-step protocol for the synthesis of an N-aryl substituted this compound, which can be adapted for various analogs.

Protocol 1: Synthesis of a Representative N-Aryl-Thieno[3,2-b]pyridin-7-amine

This protocol outlines a general synthetic route. Specific reaction conditions such as temperature, reaction time, and purification methods may require optimization for different derivatives.

Step 1: Synthesis of the Thiophene Precursor

  • Reaction: Begin with a suitable starting material for the thiophene ring, such as a substituted 2-aminothiophene-3-carbonitrile. This can often be synthesized via the Gewald aminothiophene synthesis from an activated nitrile, an alpha-methylene ketone or aldehyde, and elemental sulfur in the presence of a base like morpholine.

  • Procedure:

    • In a round-bottom flask, combine the activated nitrile, the carbonyl compound, and elemental sulfur in a suitable solvent (e.g., ethanol or DMF).

    • Add the base (e.g., morpholine or triethylamine) dropwise at room temperature.

    • Stir the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry to yield the 2-aminothiophene-3-carbonitrile derivative.

Step 2: Construction of the Pyridine Ring

  • Reaction: The annulation of the pyridine ring onto the thiophene precursor can be achieved through various methods, such as the Friedländer annulation or a variation thereof. This step typically involves the reaction of the 2-aminothiophene-3-carbonitrile with a suitable 1,3-dicarbonyl compound or its equivalent in the presence of a catalyst.

  • Procedure:

    • To a solution of the 2-aminothiophene-3-carbonitrile in a high-boiling solvent (e.g., diphenyl ether), add the 1,3-dicarbonyl compound and a catalytic amount of an acid or base (e.g., piperidine or p-toluenesulfonic acid).

    • Heat the mixture to reflux for several hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the product.

    • Collect the solid by filtration, wash with the non-polar solvent, and purify by column chromatography or recrystallization to obtain the thieno[3,2-b]pyridinone intermediate.

Step 3: Conversion to 7-Chloro-thieno[3,2-b]pyridine

  • Reaction: The pyridinone is converted to the corresponding 7-chloro derivative, which is a key intermediate for the introduction of the amine functionality. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Procedure:

    • In a fume hood, carefully add the thieno[3,2-b]pyridinone to an excess of phosphorus oxychloride.

    • Heat the mixture to reflux for a few hours.

    • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 7-chloro-thieno[3,2-b]pyridine.

Step 4: Nucleophilic Aromatic Substitution to Yield N-Aryl-Thieno[3,2-b]pyridin-7-amine

  • Reaction: The final step involves a nucleophilic aromatic substitution (SNAᵣ) reaction where the 7-chloro group is displaced by the desired amine.

  • Procedure:

    • In a sealed tube or microwave vial, combine the 7-chloro-thieno[3,2-b]pyridine, the desired aryl amine (e.g., 3-methoxyaniline), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in an anhydrous, degassed solvent (e.g., dioxane or toluene).

    • Heat the reaction mixture in a microwave reactor or oil bath at a high temperature (e.g., 100-150 °C) for the required time.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford the final N-aryl-thieno[3,2-b]pyridin-7-amine derivative.

G cluster_0 Step 1: Thiophene Synthesis cluster_1 Step 2: Pyridine Annulation cluster_2 Step 3: Chlorination cluster_3 Step 4: Amination A Activated Nitrile + Carbonyl B 2-Aminothiophene-3-carbonitrile A->B Gewald Synthesis C Thieno[3,2-b]pyridinone B->C Friedländer Annulation D 7-Chloro-thieno[3,2-b]pyridine C->D POCl3 E N-Aryl-thieno[3,2-b]pyridin-7-amine D->E SNAᵣ (e.g., Buchwald-Hartwig)

Caption: Synthetic workflow for N-aryl-thieno[3,2-b]pyridin-7-amine.

Biochemical Evaluation: In Vitro Kinase Inhibition Assays

Determining the inhibitory activity of the synthesized this compound derivatives against specific kinases is a crucial step. A variety of assay formats are available, with luminescence-based assays that quantify ATP consumption being a popular choice due to their sensitivity and high-throughput compatibility.

Protocol 2: General In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for determining the IC₅₀ value of a test compound against a purified kinase.

Materials:

  • Purified recombinant kinase of interest

  • Specific kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (this compound derivative) dissolved in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold serial dilution).

  • Kinase Reaction:

    • In the wells of a 384-well plate, add 2.5 µL of the serially diluted test compound or DMSO (for control wells).

    • Add 5 µL of a 2x kinase solution (containing the purified kinase in kinase assay buffer) to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 2.5 µL of a 4x substrate/ATP solution (containing the kinase substrate and ATP in kinase assay buffer). The final ATP concentration should be at or near the Kₘ for the specific kinase.

    • Incubate the plate at 30 °C for 60 minutes (the incubation time may need to be optimized for each kinase).

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of the ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of the Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Normalize the data by setting the "no inhibitor" (DMSO only) control as 100% activity and a "no enzyme" or "100% inhibition" control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC₅₀ value.

G A Compound Dilution B Add Kinase A->B C Pre-incubation B->C D Initiate Reaction (Add Substrate/ATP) C->D E Kinase Reaction D->E F Stop Reaction (Add ADP-Glo™ Reagent) E->F G ADP Detection (Add Kinase Detection Reagent) F->G H Measure Luminescence G->H I Data Analysis (IC50) H->I

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Evaluation: Assessing Target Engagement and Phenotypic Effects

While in vitro assays are essential for determining direct inhibitory activity, cell-based assays are crucial for understanding a compound's efficacy in a more physiologically relevant context. These assays can confirm target engagement within cells and evaluate the phenotypic consequences of kinase inhibition.

Protocol 3: Western Blot-Based Assay for Target Phosphorylation

This protocol allows for the assessment of a compound's ability to inhibit the phosphorylation of a known downstream substrate of the target kinase in a cellular context.

Materials:

  • Cancer cell line known to have an active signaling pathway involving the target kinase

  • Cell culture medium and supplements

  • Test compound (this compound derivative)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for the substrate)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 1-24 hours). Include a DMSO vehicle control.

    • If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor or ligand for a short period before harvesting.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice to lyse the cells.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total substrate protein to confirm equal loading.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total substrate proteins.

    • Normalize the phospho-protein signal to the total protein signal for each sample.

    • Determine the concentration-dependent inhibition of substrate phosphorylation by the test compound.

Mechanism of Action and Structure-Activity Relationship (SAR)

The this compound scaffold typically acts as an ATP-competitive inhibitor. The core heterocycle occupies the adenine binding region of the ATP pocket, while the amine substituent can be modified to extend into other regions of the active site, thereby influencing potency and selectivity.

Key SAR Insights:

  • The 7-amino group: This is a critical point for derivatization. The nature of the substituent on the amine can significantly impact binding affinity and selectivity. Aryl or heteroaryl groups are common and can form additional interactions with the kinase.

  • Substituents on the thieno[3,2-b]pyridine core: Modifications to the thiophene or pyridine rings can fine-tune the electronic properties and steric interactions of the scaffold within the ATP binding site.

  • Targeting the back pocket: The flexibility of the scaffold allows for the design of inhibitors that can reach and interact with the "back pocket" of the kinase, a region adjacent to the ATP-binding site. This can lead to enhanced selectivity as the back pocket is often less conserved across the kinome.[2][3]

G cluster_0 Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Kinase1 Downstream Kinase 1 RTK->Kinase1 Activates Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Activates Substrate Substrate Protein Kinase2->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse Leads to Inhibitor This compound Inhibitor Inhibitor->Kinase2 Inhibits

Caption: Inhibition of a kinase signaling pathway.

Data Presentation: Summarizing Inhibitory Activity

For effective comparison and evaluation of newly synthesized compounds, it is crucial to present the quantitative data in a clear and organized manner.

Compound IDTarget KinaseIC₅₀ (nM)Notes
TPA-001Kinase A15Parent compound
TPA-002Kinase A5Introduction of a methoxy group on the aryl ring
TPA-003Kinase A150Replacement of aryl ring with an alkyl chain
TPA-001Kinase B>10,000Demonstrates selectivity over Kinase B
TPA-002Kinase B5,000Improved selectivity over parent compound

Conclusion and Future Directions

The this compound scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. Its synthetic tractability and the ability to modulate its properties through targeted derivatization make it an attractive platform for medicinal chemists. The protocols outlined in these application notes provide a robust framework for the synthesis and evaluation of this compound-based compounds. Future efforts in this area will likely focus on further optimizing the scaffold to achieve even greater potency and selectivity for specific kinase targets, as well as improving the pharmacokinetic profiles of these promising drug candidates.

References

Application Notes and Protocols for Thieno[3,2-b]pyridin-7-amine in pre-mRNA Splicing Modulation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Promise of pre-mRNA Splicing Modulation

The landscape of therapeutic intervention is undergoing a paradigm shift, moving beyond traditional protein-targeting strategies to embrace the vast potential of modulating RNA processing. Pre-mRNA splicing, the intricate process of excising non-coding introns and ligating coding exons, is a cornerstone of eukaryotic gene expression.[1] The spliceosome, a dynamic complex of small nuclear ribonucleoproteins (snRNPs) and over 150 associated proteins, orchestrates this process with remarkable precision.[2][3] However, errors in splicing are a common cause of human genetic diseases, with estimates suggesting that up to half of all disease-causing mutations may affect splicing.[2] This has opened a fertile ground for the development of small molecules that can correct aberrant splicing or modulate splice site selection for therapeutic benefit.[4][5]

Thieno[3,2-b]pyridin-7-amine and its derivatives have emerged as a promising class of small molecules with the potential to modulate pre-mRNA splicing.[6][7][8][9] Notably, compounds from this class are being investigated for their ability to correct splicing defects in genetic disorders such as familial dysautonomia.[10] This guide provides an in-depth exploration of the application of this compound in pre-mRNA splicing modulation, offering detailed protocols and expert insights for researchers in the field.

This compound: A Novel Scaffold for Splicing Modulation

The thieno[3,2-b]pyridine scaffold serves as a versatile backbone for the design of potent and selective kinase inhibitors and other biologically active molecules.[8] Its foray into the realm of splicing modulation is a testament to the growing interest in developing orally bioavailable small molecules that can target RNA processing pathways.

While the precise mechanism of action for this compound in splicing modulation is an active area of research, studies on other small molecule splicing modulators suggest potential mechanisms that may be relevant. These include the direct binding to pre-mRNA to alter its secondary structure, or the modulation of the activity of key splicing factors, such as serine/arginine-rich (SR) proteins or their regulatory kinases (e.g., CLK family kinases).[2] For instance, the small molecule RECTAS has been shown to correct splicing by affecting the phosphorylation state of SRSF6, a critical splicing factor.[2]

Experimental Workflows for Evaluating Splicing Modulation

The following sections provide detailed protocols for assessing the impact of this compound on pre-mRNA splicing, from initial cell-based screening to in-depth mechanistic studies.

Diagram: Experimental Workflow for Splicing Modulator Evaluation

Workflow cluster_0 Cell-Based Assays cluster_1 In Vitro Mechanistic Studies cluster_2 Global Splicing Analysis reporter_assay Minigene Reporter Assay (Initial Screening) endogenous_rtpcr Endogenous Gene RT-PCR (Target Validation) reporter_assay->endogenous_rtpcr Validate Hits in_vitro_splicing In Vitro Splicing Assay (Direct Effect on Spliceosome) endogenous_rtpcr->in_vitro_splicing Investigate Mechanism rna_seq RNA-Seq Analysis (Transcriptome-wide Effects) endogenous_rtpcr->rna_seq Assess Global Impact

Caption: A streamlined workflow for the evaluation of this compound as a pre-mRNA splicing modulator.

Protocol 1: Cell-Based Minigene Reporter Assay for Primary Screening

This protocol describes a robust and widely used method to screen for small molecules that modulate the splicing of a specific exon of interest.[11][12] It utilizes a minigene construct containing the target exon and flanking intronic sequences cloned into an expression vector.

Principle:

The minigene is transfected into cultured cells. The expressed pre-mRNA is then spliced by the cellular machinery. Treatment with a splicing modulator like this compound can alter the splicing pattern of the minigene transcript, leading to changes in the ratio of different mRNA isoforms (e.g., exon inclusion vs. exon skipping). These changes are then quantified by reverse transcription PCR (RT-PCR).

Materials:
  • Cells: HeLa or HEK293T cells are commonly used due to their high transfection efficiency and robust splicing activity.

  • Minigene Plasmid: A mammalian expression vector (e.g., pcDNA3.1) containing the exon of interest and flanking intronic sequences.

  • Transfection Reagent: Lipofectamine 3000 (Thermo Fisher Scientific) or similar.

  • This compound: Dissolved in DMSO to prepare a stock solution (e.g., 10 mM).

  • RNA Isolation Kit: RNeasy Mini Kit (Qiagen) or similar.

  • Reverse Transcription Kit: SuperScript IV First-Strand Synthesis System (Thermo Fisher Scientific) or similar.

  • PCR Reagents: Taq DNA Polymerase and dNTPs.

  • Primers: Forward and reverse primers specific to the exons in the minigene construct.

  • Agarose Gel Electrophoresis System.

Step-by-Step Protocol:
  • Cell Seeding:

    • The day before transfection, seed HeLa cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol. For each well, transfect 500 ng of the minigene plasmid.

    • Add the transfection complexes to the cells and incubate for 4-6 hours at 37°C.

    • After incubation, replace the transfection medium with fresh complete growth medium.

  • Compound Treatment:

    • 24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM). Include a DMSO-only control.

    • Incubate the cells for another 24 hours.

  • RNA Isolation:

    • Harvest the cells and isolate total RNA using the RNeasy Mini Kit according to the manufacturer's instructions.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer.

  • Reverse Transcription (RT):

    • Synthesize cDNA from 1 µg of total RNA using the SuperScript IV First-Strand Synthesis System with oligo(dT) primers.

  • PCR Amplification:

    • Perform PCR using primers that flank the alternatively spliced exon in the minigene.

    • Use a PCR program with an appropriate annealing temperature for your primers and an extension time sufficient to amplify both spliced isoforms. A typical program would be: 95°C for 2 min, followed by 25-30 cycles of 95°C for 30s, 55-60°C for 30s, and 72°C for 1 min, with a final extension at 72°C for 5 min.

  • Analysis of Splicing Products:

    • Analyze the PCR products by electrophoresis on a 2-3% agarose gel.

    • Visualize the bands corresponding to the different spliced isoforms (e.g., exon included and exon skipped).

    • Quantify the band intensities using image analysis software (e.g., ImageJ). The percentage of exon inclusion (PSI, Percent Spliced In) can be calculated as: (Intensity of included band) / (Intensity of included band + Intensity of skipped band) * 100.

Data Interpretation and Causality:

Protocol 2: In Vitro Splicing Assay with HeLa Nuclear Extract

This assay directly assesses the effect of a compound on the core splicing machinery in a cell-free system.[1][4][5] It is a powerful tool for determining if a compound acts directly on the spliceosome or its associated factors.

Principle:

A radiolabeled pre-mRNA substrate is incubated with a splicing-competent HeLa nuclear extract in the presence or absence of the test compound.[13][14] The splicing reaction is allowed to proceed, and the resulting RNA products (pre-mRNA, splicing intermediates, and mature mRNA) are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography.

Materials:
  • HeLa Nuclear Extract: Commercially available (e.g., ProteinOne) or prepared from HeLa cells.[13]

  • Radiolabeled pre-mRNA Substrate: Synthesized by in vitro transcription using a linearized DNA template and a radiolabeled nucleotide (e.g., [α-³²P]UTP).

  • This compound: Stock solution in DMSO.

  • Splicing Reaction Buffer: Containing ATP, MgCl₂, and other necessary components.

  • Proteinase K.

  • Phenol:Chloroform:Isoamyl Alcohol.

  • Denaturing Polyacrylamide Gel (8-12%) containing 8M Urea.

Step-by-Step Protocol:
  • Splicing Reaction Setup:

    • On ice, set up the splicing reactions in a total volume of 25 µL. A typical reaction contains:

      • 10-12 µL HeLa nuclear extract

      • 1 µL ATP/Creatine Phosphate mix

      • 0.5 µL MgCl₂

      • 1 µL this compound at various concentrations (or DMSO control)

      • 1 µL ³²P-labeled pre-mRNA substrate

      • Nuclease-free water to 25 µL

    • Gently mix the components.

  • Incubation:

    • Incubate the reactions at 30°C for a time course (e.g., 0, 15, 30, 60, 90 minutes) to analyze the kinetics of splicing.

  • Reaction Termination and RNA Extraction:

    • Stop the reaction by adding 175 µL of a solution containing Proteinase K and incubating at 37°C for 30 minutes.

    • Extract the RNA with phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation.

  • Analysis of Splicing Products:

    • Resuspend the RNA pellet in formamide loading dye.

    • Separate the RNA products on a denaturing polyacrylamide gel.

    • Dry the gel and expose it to a phosphor screen or X-ray film.

    • Quantify the bands corresponding to the pre-mRNA, lariat intermediate, and spliced mRNA.

Data Interpretation and Causality:

A change in the accumulation of spliced mRNA or splicing intermediates in the presence of the compound compared to the control indicates a direct effect on the splicing machinery. For example, an accumulation of pre-mRNA and a decrease in mRNA would suggest inhibition of splicing. This assay provides strong evidence for a direct mechanism of action.

Compound Concentration (µM) Splicing Efficiency (% of control)
This compound Analog 0.195 ± 5
175 ± 8
1040 ± 6
5015 ± 4
DMSO Control -100
Illustrative data showing dose-dependent inhibition of in vitro splicing.

Protocol 3: RNA-Seq Analysis for Global Splicing Profiling

To understand the global impact of this compound on the transcriptome, RNA sequencing (RNA-Seq) is the method of choice.[15][16] This allows for an unbiased, genome-wide assessment of changes in alternative splicing.[17][18]

Diagram: RNA-Seq Data Analysis Pipeline for Alternative Splicing

RNASeq start RNA Isolation from Treated and Control Cells library_prep Library Preparation (e.g., poly(A) selection, rRNA depletion) start->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing quality_control Quality Control (FastQC) sequencing->quality_control alignment Alignment to Reference Genome (STAR, HISAT2) quality_control->alignment splicing_analysis Differential Splicing Analysis (rMATS, MAJIQ, LeafCutter) alignment->splicing_analysis visualization Visualization of Splicing Events (IGV, Sashimi Plots) splicing_analysis->visualization end Functional Annotation of Altered Splicing Events splicing_analysis->end

Caption: A standard bioinformatics pipeline for the analysis of alternative splicing from RNA-Seq data.

Experimental Design and Data Analysis:
  • Cell Treatment and RNA Isolation:

    • Treat cells (e.g., a cell line relevant to the disease of interest) with an effective concentration of this compound and a DMSO control. Use at least three biological replicates for each condition.

    • Isolate high-quality total RNA.

  • Library Preparation and Sequencing:

    • Prepare RNA-Seq libraries using a method that preserves information about splicing, such as a poly(A) selection or rRNA depletion method followed by fragmentation and cDNA synthesis.

    • Perform paired-end sequencing on a platform like the Illumina NovaSeq to generate sufficient read depth for splicing analysis (typically >30 million reads per sample).

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Alignment: Align the reads to the reference genome using a splice-aware aligner such as STAR or HISAT2.

    • Differential Splicing Analysis: Use specialized software like rMATS, MAJIQ, or LeafCutter to identify and quantify differential splicing events (e.g., skipped exons, alternative 5' or 3' splice sites, intron retention) between the treated and control groups.

    • Visualization: Visualize significant splicing changes using tools like the Integrated Genome Browser (IGV) and generate Sashimi plots to display the read coverage across exons and junctions.

    • Functional Annotation: Perform gene ontology (GO) and pathway analysis on the genes with altered splicing to understand the biological processes affected by the compound.

Data Interpretation and Causality:

RNA-Seq provides a comprehensive view of the compound's specificity. A desirable splicing modulator will ideally affect a limited number of transcripts, including the intended therapeutic target, while minimizing off-target effects. The identification of a consensus binding motif near the regulated exons can provide clues about the compound's mechanism of action.

Splicing Event Type Number of Significant Events (p < 0.05) Top Affected Gene Pathway
Skipped Exon (SE)152Neuronal development
Alternative 5' Splice Site (A5SS)45RNA processing
Alternative 3' Splice Site (A3SS)68Cell cycle
Retained Intron (RI)89Cytoskeletal organization
Illustrative summary of RNA-Seq differential splicing analysis results.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating through a multi-tiered approach.

  • Orthogonal Assays: A positive hit from the cell-based minigene assay should be confirmed by analyzing the splicing of the endogenous gene. Further validation with the in vitro splicing assay can then distinguish between direct and indirect effects on the splicing machinery.

  • Dose-Response and Time-Course Studies: Demonstrating a dose-dependent and time-dependent effect of this compound on splicing provides strong evidence for its activity.

  • Controls: The use of appropriate controls (e.g., DMSO vehicle, inactive structural analogs) is crucial for ruling out non-specific effects.

  • Reproducibility: All experiments should be performed with sufficient biological and technical replicates to ensure the statistical significance of the results.

Conclusion

This compound represents an exciting starting point for the development of novel therapeutics that target pre-mRNA splicing. The experimental framework provided in these application notes offers a comprehensive guide for researchers to rigorously evaluate the potential of this and other small molecules as splicing modulators. By combining cell-based assays, in vitro mechanistic studies, and global transcriptomic analysis, a clear picture of a compound's efficacy, mechanism of action, and specificity can be established, paving the way for its potential clinical translation.

References

Part 1: Biochemical Assays — Quantifying Direct Target Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to In Vitro Assays Using Thieno[3,2-b]pyridin-7-amine and Its Derivatives

The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a foundational core for developing novel therapeutics.[1][2] Derivatives of this scaffold have demonstrated a wide range of biological activities, including potent antitumor effects and the inhibition of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[3][4][5][6] Specifically, compounds based on the this compound core have been identified as ATP-competitive kinase inhibitors, making them attractive candidates for targeted cancer therapy.[5][6] Furthermore, this scaffold has been explored for developing agents against Mycobacterium tuberculosis and as allosteric modulators for neurological targets, highlighting its versatility.[1][7]

This guide provides detailed application notes and validated protocols for the in vitro characterization of this compound derivatives. We will move from direct target engagement in biochemical assays to the phenotypic consequences in cell-based systems, offering insights grounded in established scientific principles to ensure robust and reproducible results.

The primary mechanism for many thieno[3,2-b]pyridine derivatives is the direct inhibition of protein kinase activity.[5] Therefore, the initial step in characterizing a novel compound from this series is to quantify its potency and selectivity against a panel of purified kinases. Luminescence-based assays are the industry standard for this purpose due to their high sensitivity, broad applicability, and suitability for high-throughput screening.[8]

Principle of Luminescence-Based Kinase Assays

These homogeneous "mix-and-read" assays quantify kinase activity by measuring the amount of ATP remaining after a kinase reaction.[9] The kinase catalyzes the transfer of a phosphate group from ATP to a substrate, thereby consuming ATP. A specialized luciferase/luciferin reagent is then added; this enzyme uses the remaining ATP to produce a luminescent signal that is inversely proportional to the kinase activity.[8] A potent inhibitor will prevent ATP consumption, resulting in a strong luminescent signal.

Biochemical Kinase Assay Principle cluster_0 Kinase Reaction cluster_1 Detection Step Kinase Kinase ADP ADP Kinase->ADP Catalyzes ATP ATP ATP->ADP Substrate Substrate Phospho-Substrate Phospho-Substrate Substrate->Phospho-Substrate Inhibitor (this compound) Inhibitor (this compound) Inhibitor (this compound)->Kinase Inhibition Remaining ATP Remaining ATP Luminescent Signal Luminescent Signal Remaining ATP->Luminescent Signal Substrate for Luciferase Luciferase Luciferase->Luminescent Signal Produces

Caption: Principle of the luminescence-based kinase inhibition assay.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against a specific protein kinase.

Materials:

  • Purified kinase of interest and its corresponding substrate peptide.

  • ATP solution (kinase-grade).

  • This compound test compound.

  • Positive control inhibitor (e.g., Staurosporine).

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[10]

  • ADP-Glo™ Kinase Assay Kit or similar luminescent assay system.[10][11]

  • 100% DMSO.

  • White, opaque 96-well or 384-well assay plates.

  • Plate reader with luminescence detection capability.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and positive control in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This is critical for generating a full dose-response curve to accurately calculate the IC50.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of each serially diluted compound or DMSO (vehicle control) to the appropriate wells.[10]

    • Add 2.5 µL of the kinase solution (prepared in Kinase Assay Buffer) to each well.

    • Causality: Incubate the plate for 10-15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the enzymatic reaction is initiated, ensuring an accurate measurement of its inhibitory potential.[10][12][13]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure competitive inhibitors are fairly evaluated.

    • Incubate the plate at 30°C for 60 minutes. Incubation time may need optimization depending on the kinase's activity.[10]

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP.[10]

    • Incubate for 40 minutes at room temperature.[10]

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction back into ATP, which is then used by luciferase to generate a luminescent signal.[10]

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[10]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal (or percent inhibition relative to DMSO controls) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation:

Summarize the results in a table for clear comparison.

Kinase TargetTest Compound IC50 (nM)Staurosporine IC50 (nM)
Kinase A155
Kinase B25010
Kinase C>10,00020
Haspin82

Table 1: Example inhibitory activity of a this compound derivative. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[10]

Part 2: Cell-Based Assays — Assessing Cellular Phenotypes

While biochemical assays are crucial for determining direct target potency, cell-based assays are essential to confirm that the compound can enter cells, engage its target in a complex cellular environment, and elicit a desired biological response, such as inhibiting cancer cell growth.

A. Cell Viability and Cytotoxicity Assessment

The MTT assay is a robust and widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14] It is a cornerstone for evaluating the anti-proliferative effects of potential anticancer agents.[15]

Principle of the MTT Assay:

The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals.[14][16] The amount of formazan produced is directly proportional to the number of metabolically active, living cells. The crystals are then solubilized, and the absorbance is measured spectrophotometrically.[14]

MTT Cell Viability Assay Workflow Viable Cell Viable Cell Mitochondrial Dehydrogenases Mitochondrial Dehydrogenases Viable Cell->Mitochondrial Dehydrogenases Formazan (Purple, Insoluble) Formazan (Purple, Insoluble) Mitochondrial Dehydrogenases->Formazan (Purple, Insoluble) Reduces MTT (Yellow, Soluble) MTT (Yellow, Soluble) MTT (Yellow, Soluble)->Formazan (Purple, Insoluble) Colored Solution Colored Solution Formazan (Purple, Insoluble)->Colored Solution Dissolves in Solubilization (DMSO/SDS) Solubilization (DMSO/SDS) Solubilization (DMSO/SDS)->Colored Solution Absorbance Reading (~570 nm) Absorbance Reading (~570 nm) Colored Solution->Absorbance Reading (~570 nm) Quantified via

Caption: Workflow of the MTT assay for assessing cell viability.

Protocol 2: MTT Assay for Cell Growth Inhibition

This protocol determines the concentration of a this compound derivative that inhibits the growth of a cancer cell line by 50% (GI50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, NCI-H460).[3][17]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound test compound and vehicle control (DMSO).

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Sterile 96-well flat-bottom plates.

  • Multichannel pipette.

  • Microplate reader.

Methodology:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine cell density.

    • Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of culture medium.[15] The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase at the end of the assay.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.[15]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound or vehicle control (DMSO).

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.[15] This duration allows for multiple cell doublings and is a standard endpoint for growth inhibition studies.

  • MTT Incubation and Solubilization:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[14]

    • Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).[14][18] During this time, viable cells will convert the MTT to formazan crystals.

    • After 4 hours, add 100 µL of the solubilization solution (e.g., DMSO) to each well.[15]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the purple formazan crystals.[15]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[14] A reference wavelength of >650 nm can be used to subtract background noise.

    • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI50 value.

Data Presentation:

Cell LineCancer TypeTest Compound GI50 (µM)
MCF-7Breast Adenocarcinoma1.63
NCI-H460Non-Small Cell Lung Cancer1.30
A375-C5Melanoma1.45
PLP1Non-Tumor Primary Liver Cells>50

Table 2: Example growth inhibitory activity (GI50) of a promising aminodi(hetero)arylamine in the thieno[3,2-b]pyridine series against human tumor cell lines and a non-tumor primary cell line.[17][19]

B. Target Engagement and Pathway Modulation via Western Blotting

To confirm that the observed cytotoxicity is due to the inhibition of the intended kinase target, Western blotting is used to analyze the phosphorylation status of downstream signaling proteins. A reduction in the phosphorylation of a key substrate following compound treatment provides strong evidence of on-target activity within the cell.

Principle of Western Blotting for Phospho-Proteins:

This technique involves separating total cellular proteins by size using SDS-PAGE, transferring them to a solid membrane (e.g., PVDF), and using specific antibodies to detect the protein of interest.[20] To assess kinase inhibition, a primary antibody specific to the phosphorylated form of a substrate is used, along with an antibody that recognizes the total amount of that substrate protein for normalization.[21]

Protocol 3: Western Blot Analysis of Kinase Pathway Inhibition

This protocol describes how to assess the effect of a this compound derivative on the phosphorylation of a downstream target (e.g., STAT3 phosphorylation by a JAK/TYK2 kinase).[21]

Materials:

  • Cell line expressing the target pathway.

  • Test compound, vehicle control (DMSO), and appropriate cytokine/stimulant (e.g., IFN-α).[21]

  • Ice-cold PBS.

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical to prevent the dephosphorylation of proteins after cell lysis, preserving their in-cell phosphorylation state for accurate detection.[21]

  • BCA or Bradford protein assay kit.

  • SDS-PAGE equipment and reagents.

  • PVDF membrane.

  • Blocking Buffer (e.g., 5% BSA in TBST). Note: BSA is often preferred over non-fat milk for phospho-protein detection as milk contains phosphoproteins that can increase background noise.

  • Primary antibodies (e.g., anti-phospho-STAT3 and anti-total-STAT3).

  • HRP-conjugated secondary antibody.

  • ECL substrate and an imaging system.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells and allow them to attach overnight.

    • Pre-treat cells with varying concentrations of the test compound or vehicle control for 1-2 hours.[21]

    • Stimulate the cells with the appropriate agonist (e.g., 10 ng/mL IFN-α) for 15-30 minutes to activate the signaling pathway and induce protein phosphorylation.[21]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them by adding supplemented RIPA buffer.[21]

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[21]

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay to ensure equal loading of samples.[21]

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.[21]

    • Transfer the separated proteins to a PVDF membrane.[21]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[21]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3 at 1:1000 dilution) overnight at 4°C with gentle agitation.[21]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the HRP-linked secondary antibody (1:2000 dilution) for 1 hour at room temperature.[21]

    • Wash the membrane again as in the previous step.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[21]

    • Quantify band intensities using densitometry software.

    • Crucial Step: Normalize the phospho-protein signal to the total protein signal, and then to a loading control (like β-Actin), to account for any variations in protein loading.[21] A decrease in the normalized phospho-protein signal in compound-treated cells indicates target inhibition.

Workflow for Assessing Pathway Inhibition cluster_workflow Western Blot Workflow cluster_pathway Example Signaling Pathway Cell Treatment Cell Treatment Lysis Lysis Cell Treatment->Lysis Quantification Quantification Lysis->Quantification SDS-PAGE SDS-PAGE Quantification->SDS-PAGE Transfer Transfer SDS-PAGE->Transfer Blocking Blocking Transfer->Blocking Antibody Incubation Antibody Incubation Blocking->Antibody Incubation Detection Detection Antibody Incubation->Detection Cytokine Cytokine Receptor Receptor Cytokine->Receptor Kinase (Target) Kinase (Target) Receptor->Kinase (Target) Activates Substrate-P Substrate-P Kinase (Target)->Substrate-P Phosphorylates Substrate Substrate Substrate->Substrate-P Inhibitor (this compound) Inhibitor (this compound) Inhibitor (this compound)->Kinase (Target) Blocks

Caption: Logical workflow for using Western blot to validate pathway inhibition.

References

Application Notes and Protocols for Cell-Based Assays to Determine Thieno[3,2-b]pyridin-7-amine Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Cellular Activity of a Privileged Scaffold

The thieno[3,2-b]pyridine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities.[1][2] Derivatives of this versatile heterocyclic system have been investigated for their potential as antitumor agents, antitubercular therapies, and modulators of key neurological targets.[2][3][4] Specifically, Thieno[3,2-b]pyridin-7-amine and its derivatives have shown promise as highly selective kinase inhibitors and negative allosteric modulators (NAMs) of metabotropic glutamate receptor subtype 5 (mGlu5).[1][5]

Given the diverse potential mechanisms of action, a robust and multifaceted cell-based assay strategy is paramount for characterizing the biological effects of novel this compound analogs. Cell-based assays provide a more physiologically relevant context compared to biochemical assays, offering critical insights into a compound's mechanism of action, target engagement, and potential off-target effects within a living system.[6][7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and interpretation of key cell-based assays to evaluate the activity of this compound compounds.

The protocols detailed herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity and generate reliable, decision-driving data.

I. Foundational Assays: Assessing General Cellular Health

Before delving into specific target-oriented assays, it is crucial to first assess the general cytotoxic effects of the this compound compounds. This baseline understanding is essential to differentiate between targeted anti-proliferative or pro-apoptotic effects and non-specific toxicity.

A. Cell Viability and Proliferation Assays (MTT/MTS)

Principle: These colorimetric assays measure the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.[9][10] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.[11] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Causality of Experimental Choices:

  • Choice of MTT vs. MTS: The MTT assay requires a solubilization step to dissolve the formazan crystals, while the MTS assay produces a water-soluble formazan, simplifying the protocol.[10] However, the additional step in the MTT assay can help remove traces of colored compounds that might interfere with the reading.[10]

  • Cell Seeding Density: It is critical to establish a linear relationship between cell number and absorbance for each cell line to ensure the assay is quantitative.[9]

  • Incubation Time: The incubation time with the compound and the MTT/MTS reagent should be optimized to capture the desired biological effect without reaching saturation or causing nutrient depletion in the culture medium.

Protocol: MTT Cell Proliferation Assay

Materials:

  • This compound compounds (dissolved in DMSO)

  • Selected cancer cell line(s) (e.g., MCF-7 for breast cancer, A375-C5 for melanoma, NCI-H460 for non-small cell lung cancer)[4]

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours, then measure the absorbance at 570 nm using a plate reader.[9]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the GI50 (concentration that causes 50% growth inhibition).

CompoundCell LineGI50 (µM) after 48h
Compound XNCI-H4601.5
Compound YMCF-7> 50
Staurosporine (Control)NCI-H4600.01
B. Apoptosis Assays

If a compound demonstrates anti-proliferative effects, it is important to determine if this is due to the induction of apoptosis (programmed cell death).

1. Caspase-Glo® 3/7 Assay

Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[12][13] The assay reagent contains a luminogenic caspase-3/7 substrate, which is cleaved by active caspases to produce a luminescent signal.[13]

Causality of Experimental Choices:

  • Luminescent Readout: Luminescence-based assays generally have higher sensitivity and a wider dynamic range compared to colorimetric or fluorescent assays.[14]

  • Homogeneous "Add-Mix-Measure" Format: This simple protocol is easily amenable to high-throughput screening.[13]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • This compound compounds

  • Appropriate cell line and culture reagents

  • White-walled 96-well plates suitable for luminescence

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Execution: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix gently and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

2. RealTime-Glo™ Annexin V Apoptosis Assay

Principle: This real-time, non-lytic assay monitors the externalization of phosphatidylserine (PS), an early hallmark of apoptosis.[12][15] The assay uses an Annexin V-luciferase fusion protein that binds to exposed PS, generating a luminescent signal.[15] It can be multiplexed with a fluorescent necrosis indicator.[15]

Causality of Experimental Choices:

  • Real-Time Monitoring: This allows for the kinetic analysis of apoptosis induction, providing more detailed information than endpoint assays.[12][15]

  • Multiplexing with Necrosis: Differentiating between apoptosis and necrosis is crucial for understanding the mechanism of cell death.

Materials:

  • RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay (Promega)

  • This compound compounds

  • Appropriate cell line and culture reagents

  • White-walled, clear-bottom 96-well plates

  • Multimode reader capable of measuring luminescence and fluorescence

Procedure:

  • Reagent Preparation: Prepare the assay reagent according to the manufacturer's instructions.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate. Add the RealTime-Glo™ reagent and the compounds to the wells simultaneously.

  • Kinetic Measurement: Place the plate in a plate-reading luminometer maintained at 37°C and 5% CO2. Measure luminescence and fluorescence at regular intervals (e.g., every 30-60 minutes) for the desired duration of the experiment.

Data Presentation:

AssayPrincipleReadoutThroughputKey Insights
MTT/MTS Mitochondrial dehydrogenase activityColorimetricHighCell viability, proliferation, cytotoxicity
Caspase-Glo® 3/7 Executioner caspase activityLuminescentHighInduction of apoptosis
RealTime-Glo™ Annexin V Phosphatidylserine externalizationLuminescence/FluorescenceMediumReal-time apoptosis vs. necrosis

II. Target-Specific Assays: Investigating Mechanism of Action

Based on the known biological activities of the thieno[3,2-b]pyridine scaffold, two primary target classes should be investigated: protein kinases and G protein-coupled receptors (GPCRs).

A. Cell-Based Kinase Assays

Since many this compound derivatives act as kinase inhibitors, it is essential to confirm this activity in a cellular context.[1] Cell-based kinase assays provide more physiologically relevant data than in vitro assays by accounting for factors like cell permeability and the presence of cellular cofactors.[6][16]

1. Cellular Phosphorylation Assay

Principle: This assay measures the phosphorylation level of a specific downstream substrate of the target kinase.[6][17] Inhibition of the kinase by a compound will lead to a decrease in the phosphorylation of its substrate, which can be quantified using methods like ELISA, Western Blot, or high-content imaging.[16]

Causality of Experimental Choices:

  • Target Selection: The choice of kinase and its corresponding phospho-substrate should be based on initial biochemical screening data or known targets of the compound class. For example, if Haspin kinase is a suspected target, the phosphorylation of Histone H3 at Threonine 3 (H3T3ph) can be monitored.[1]

  • Detection Method: High-content imaging or plate-based immunoassays (e.g., HTRF, AlphaLISA) are generally preferred for their higher throughput compared to Western blotting.[18]

Materials:

  • Cell line expressing the target kinase and substrate

  • This compound compounds

  • Primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-H3T3)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fixation and permeabilization buffers

  • 96- or 384-well imaging plates

  • High-content imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in an imaging plate and treat with compounds for a short duration (e.g., 1-2 hours) to capture direct effects on kinase activity.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.2% Triton X-100.

  • Immunostaining: Block non-specific binding, then incubate with the primary antibody followed by the fluorescently labeled secondary antibody.

  • Counterstaining: Stain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the intensity of the phospho-substrate signal within the nucleus or cytoplasm, normalized to the DAPI signal.

2. NanoBRET® Target Engagement Assay

Principle: This live-cell assay directly measures the binding of a compound to its target protein.[19] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor).[19] A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[20]

Causality of Experimental Choices:

  • Direct Measurement of Binding: This provides definitive evidence of target engagement in living cells, a critical step in drug discovery.[20][21]

  • Quantitative Data: The assay can be used to determine compound affinity (IC50) and residence time in a physiological environment.[19]

G cluster_0 Cell Preparation cluster_1 Assay Plate Setup cluster_2 Measurement & Analysis prep Transfect cells with NanoLuc-Kinase fusion vector plate Plate transfected cells prep->plate add_tracer Add fluorescent tracer plate->add_tracer add_compound Add test compound (this compound) add_tracer->add_compound incubate Incubate at 37°C add_compound->incubate add_substrate Add NanoBRET substrate incubate->add_substrate read Measure Donor (460nm) & Acceptor (610nm) emissions add_substrate->read analyze Calculate BRET ratio and determine IC50 read->analyze

Caption: NanoBRET® Target Engagement Assay Workflow.

B. Cell-Based GPCR Assays

Given that some Thieno[3,2-b]pyridine derivatives are mGlu5 NAMs, it is important to have assays to screen for activity at GPCRs.[5]

1. Second Messenger Assays (e.g., cAMP or IP1 accumulation)

Principle: GPCR activation leads to changes in intracellular second messenger levels.[22][23] For Gq-coupled receptors like mGlu5, activation stimulates phospholipase C, leading to the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3.[23] Assays like the IP-One HTRF assay can quantify IP1 levels.

Causality of Experimental Choices:

  • Functional Readout: Measuring second messenger levels provides a direct functional readout of GPCR activation or inhibition.[22]

  • High-Throughput Compatibility: Homogeneous assays for cAMP and IP1 are well-suited for screening large compound libraries.[18]

Materials:

  • Cell line stably expressing human mGlu5 (e.g., HEK293-mGlu5)

  • IP-One HTRF Assay Kit (Cisbio)

  • This compound compounds

  • mGlu5 agonist (e.g., DHPG)

  • Assay buffer

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Plating: Plate HEK293-mGlu5 cells in a 384-well plate and incubate overnight.

  • Compound Addition (Antagonist Mode): Add the this compound compounds to the cells and incubate for a short pre-incubation period.

  • Agonist Stimulation: Add a fixed concentration (e.g., EC80) of the mGlu5 agonist DHPG to all wells except the negative control.

  • Incubation: Incubate the plate at 37°C for the recommended time (e.g., 60 minutes).

  • Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) and incubate at room temperature.

  • HTRF Reading: Read the plate on an HTRF-compatible reader and calculate the ratio of the acceptor and donor emission signals.

2. β-Arrestin Recruitment Assays

Principle: Upon activation, most GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which desensitizes the receptor and can initiate G protein-independent signaling.[24][25] Assays like the Tango™ or PathHunter® assays use enzyme fragment complementation to measure the interaction between the GPCR and β-arrestin, producing a luminescent or colorimetric signal.[25]

Causality of Experimental Choices:

  • Universal GPCR Readout: β-arrestin recruitment is a common event for many GPCRs, making it a versatile assay platform.[25]

  • Profiling Biased Agonism: Comparing a compound's activity in a G-protein pathway assay versus a β-arrestin assay can reveal biased signaling, an increasingly important concept in GPCR drug discovery.[23]

Caption: GPCR antagonist signaling cascade.

III. Data Interpretation and Validation

Self-Validating Systems: Each protocol should include appropriate positive and negative controls. For kinase assays, a known potent inhibitor of the target kinase should be used as a positive control. For GPCR assays, known agonists and antagonists should be included.

Orthogonal Validation: It is crucial to confirm key findings using orthogonal assays that rely on different principles.[20] For example, if a compound shows activity in a cellular phosphorylation assay, its direct binding should be confirmed with a target engagement assay like NanoBRET®.[20]

Selectivity Profiling: Active compounds should be tested against a panel of related targets (e.g., a kinase panel) to assess their selectivity. This is critical for predicting potential off-target effects and ensuring the desired mechanism of action.

Conclusion

The suite of cell-based assays described in this document provides a robust framework for characterizing the biological activity of novel this compound derivatives. By starting with foundational cytotoxicity and apoptosis assays and progressing to specific target engagement and functional pathway assays, researchers can build a comprehensive profile of their compounds. This systematic approach, grounded in the principles of scientific integrity and causality, will enable data-driven decisions and accelerate the development of promising new therapeutic agents.

References

Application Notes & Protocols: Evaluating the In Vivo Efficacy of Thieno[3,2-b]pyridin-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Thieno[3,2-b]pyridine Scaffold

The thieno[3,2-b]pyridine nucleus represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural rigidity, combined with its capacity for diverse functionalization, has led to the development of highly selective and potent modulators of a wide range of biological targets. Derivatives of this core structure have demonstrated significant promise across multiple therapeutic areas, including oncology, neuroscience, and infectious diseases.

Recent research has illuminated the versatility of the thieno[3,2-b]pyridine scaffold, with specific derivatives acting as:

  • Selective Protein Kinase Inhibitors: Compounds based on this scaffold have been identified as highly selective inhibitors of underexplored protein kinases such as Haspin, which plays a crucial role in mitosis. This makes them attractive candidates for cancer therapy.[1]

  • Negative Allosteric Modulators (NAMs) of mGlu5 Receptors: In the field of neuroscience, thieno[3,2-b]pyridine-5-carboxamides have been developed as potent and brain-penetrant NAMs of the metabotropic glutamate receptor 5 (mGlu5).[2][3] This positions them as potential therapeutics for conditions like Parkinson's disease-associated dyskinesia, chronic pain, and anxiety.[4][5]

  • Antitumor Agents: Various derivatives have shown potent anti-proliferative activity against a range of human tumor cell lines, including breast adenocarcinoma (MCF-7), melanoma (A375-C5), non-small cell lung cancer (NCI-H460), and hepatocellular carcinoma (HepG2).[6][7][8] The mechanisms for these effects include cell cycle arrest and the induction of apoptosis.[6][7][8] Some compounds have also been investigated for their potential to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), suggesting anti-angiogenic properties.[9]

  • Antimycobacterial Agents: By targeting the enoyl-ACP reductase (InhA), certain thieno[3,2-b]pyridine derivatives have shown potent in vivo activity against Mycobacterium tuberculosis, offering a potential new strategy to combat multi-drug resistant tuberculosis.[4]

  • Splicing Modulators: A patent application has highlighted the potential of substituted thieno[3,2-b]pyridine compounds in improving pre-mRNA splicing, with specific applications in treating rare genetic disorders like familial dysautonomia.[10]

Given this broad spectrum of activity, the robust preclinical evaluation of novel Thieno[3,2-b]pyridin-7-amine derivatives is paramount. The selection of appropriate and well-validated animal models is a critical step in determining the therapeutic potential and guiding the clinical development of these compounds. This document provides detailed application notes and protocols for efficacy testing in two key therapeutic areas: Oncology and Neuroscience .

PART I: Oncology - Xenograft Models for Solid Tumors

The anti-proliferative effects of thieno[3,2-b]pyridine derivatives against various cancer cell lines necessitate in vivo validation. The subcutaneous xenograft model is a cornerstone of preclinical oncology research, allowing for the assessment of a compound's ability to inhibit tumor growth in a living system.

Scientific Rationale for Model Selection

The choice of cell line for the xenograft model is dictated by the in vitro activity profile of the test compound. Given that derivatives have shown efficacy against triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC) cell lines[6][7][8][9], the MDA-MB-231 (TNBC) and NCI-H460 (NSCLC) xenograft models are recommended. These are aggressive and well-characterized tumor models that provide a stringent test for novel anti-cancer agents.

Experimental Workflow: Subcutaneous Xenograft Model

The following diagram outlines the typical workflow for a subcutaneous xenograft study.

xenograft_workflow acclimatization Animal Acclimatization (e.g., 5-7 days) implantation Tumor Cell Implantation (Subcutaneous, flank) acclimatization->implantation cell_culture Cell Line Culture (MDA-MB-231 or NCI-H460) cell_culture->implantation tumor_growth Tumor Growth Monitoring (Calipers) implantation->tumor_growth randomization Randomization into Groups (e.g., Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment Treatment Initiation (Vehicle, Test Compound, Positive Control) randomization->treatment monitoring Continued Monitoring (Tumor Volume, Body Weight, Clinical Signs) treatment->monitoring endpoint Study Endpoint (e.g., Tumor Volume >2000 mm³ or 21-28 days) monitoring->endpoint analysis Tissue Collection & Analysis (Tumor, Blood, Organs) endpoint->analysis

Caption: Workflow for a typical subcutaneous xenograft efficacy study.

Detailed Protocol: MDA-MB-231 Xenograft Model

1. Animal Husbandry:

  • Species: Female athymic nude mice (e.g., NU/J strain), 6-8 weeks old.

  • Housing: Individually ventilated cages under specific pathogen-free (SPF) conditions. 12-hour light/dark cycle, with ad libitum access to food and water.

  • Acclimatization: Minimum of 7 days prior to any experimental procedures.

2. Cell Preparation and Implantation:

  • Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Harvest cells during the logarithmic growth phase using trypsin.

  • Wash cells twice with sterile, serum-free PBS.

  • Resuspend cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

  • Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

3. Tumor Monitoring and Group Randomization:

  • Monitor tumor growth by measuring the length (L) and width (W) with digital calipers every 2-3 days.

  • Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • When the mean tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) to ensure a similar mean tumor volume across all groups.

4. Dosing and Administration:

  • Vehicle Control: The formulation vehicle used to dissolve/suspend the test compound (e.g., 0.5% methylcellulose in water).

  • Test Compound: this compound derivative at various dose levels (e.g., 10, 30, 100 mg/kg), administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). Dosing frequency is typically once daily (QD) or twice daily (BID).

  • Positive Control: A standard-of-care chemotherapeutic agent for TNBC (e.g., Paclitaxel, 10 mg/kg, intraperitoneal, once every 4 days).

  • Administer treatments for a predefined period, typically 21-28 days.

5. Efficacy Endpoints and Data Collection:

ParameterMethodFrequencyPurpose
Tumor Volume Digital Calipers2-3 times per weekPrimary efficacy endpoint (Tumor Growth Inhibition)
Body Weight Digital Scale2-3 times per weekGeneral toxicity and tolerability assessment
Clinical Observations Visual InspectionDailyMonitor for signs of distress or toxicity
Endpoint Tumor Weight Excised tumor weighed at necropsyEnd of studyConfirmatory efficacy endpoint
Pharmacodynamics Western Blot, IHC, qPCR on tumorsEnd of studyTarget engagement and mechanism of action

6. Statistical Analysis:

  • Tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.

  • Statistical significance between groups is typically determined using a one-way or two-way ANOVA with post-hoc tests (e.g., Dunnett's or Tukey's).

PART II: Neuroscience - Models of Parkinson's Disease Levodopa-Induced Dyskinesia (LID)

The discovery of thieno[3,2-b]pyridine derivatives as mGlu5 NAMs points to their potential use in treating movement disorders.[2][3] Levodopa-induced dyskinesia (LID) is a debilitating side effect of long-term dopamine replacement therapy in Parkinson's disease. The 6-hydroxydopamine (6-OHDA) rat model is the gold standard for inducing parkinsonian motor deficits and subsequently modeling LID.

Scientific Rationale for Model Selection

The 6-OHDA model involves the unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle (MFB), leading to a near-complete lesion of the nigrostriatal dopamine pathway. This mimics the dopamine depletion seen in Parkinson's disease. Chronic treatment of these lesioned animals with L-DOPA induces abnormal involuntary movements (AIMs) that are phenomenologically similar to clinical LID. This model is highly validated for testing novel anti-dyskinetic therapies.

Signaling Pathway Implicated in LID

Hyperactivity of the corticostriatal glutamatergic pathway, particularly involving mGlu5 receptors, is a key driver of LID. mGlu5 NAMs are hypothesized to dampen this excessive signaling, thereby reducing dyskinetic movements.

LID_pathway cluster_pre Cortical Neuron cluster_post Striatal Neuron (Post-synaptic) Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds Gq Gq Protein mGlu5->Gq Activates PLC PLC Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Dyskinesia Dyskinesia Ca->Dyskinesia Leads to Thieno This compound (mGlu5 NAM) Thieno->mGlu5 Inhibits

Caption: Simplified signaling cascade in Levodopa-Induced Dyskinesia.

Detailed Protocol: 6-OHDA Rat Model of LID

1. Stereotaxic Surgery and Lesioning:

  • Species: Male Sprague-Dawley rats, 250-300g.

  • Anesthesia: Isoflurane inhalation.

  • Procedure: Mount the rat in a stereotaxic frame. Inject 6-hydroxydopamine (8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid) into the right medial forebrain bundle (MFB).

  • Post-operative Care: Provide analgesia and monitor recovery. Allow 2-3 weeks for the lesion to fully develop.

2. Lesion Validation:

  • Administer apomorphine (0.05 mg/kg, s.c.) or amphetamine (2.5 mg/kg, i.p.).

  • Count the number of full contralateral (away from the lesion) rotations over a 60-90 minute period. A successful lesion is typically defined as >7 full contralateral rotations per minute following amphetamine administration.

3. L-DOPA Priming and Dyskinesia Induction:

  • Treat the validated lesioned rats with L-DOPA methyl ester (6 mg/kg) plus benserazide (12 mg/kg) via i.p. injection, once daily for 21 days.

  • This chronic treatment will induce a stable and progressively severe dyskinetic phenotype.

4. Dyskinesia Assessment (AIMs Scoring):

  • On test days, administer the this compound derivative (or vehicle) 30-60 minutes prior to the L-DOPA injection.

  • Observe each rat individually for 1 minute every 20 minutes for a total of 3-4 hours.

  • Score Abnormal Involuntary Movements (AIMs) based on a validated rating scale, which typically classifies movements into three subtypes:

    • Locomotive AIMs: Contralateral circling.
    • Axial AIMs: Dystonic posturing of the neck and torso.
    • Limb AIMs: Jerking and choreiform movements of the contralateral forelimb.

  • Each subtype is scored on a severity scale from 0 (absent) to 4 (continuous, severe). The total AIMs score is the sum of the scores for each subtype.

5. Efficacy Endpoints and Data Collection:

ParameterMethodTimingPurpose
Total AIMs Score Observational ScoringPost L-DOPA on test daysPrimary efficacy endpoint (reduction in dyskinesia)
Rotational Behavior Automated RotometerPost-lesion (validation)Confirm extent of dopamine depletion
Cylinder Test Spontaneous forelimb use assessmentBaseline and end of studyAssess underlying parkinsonian motor deficit
Brain Tissue Analysis Immunohistochemistry (e.g., for TH)End of studyPost-mortem confirmation of dopamine lesion

6. Data Analysis:

  • The primary outcome is the reduction in the total AIMs score by the test compound compared to the vehicle control.

  • Data are typically analyzed using a repeated-measures ANOVA, with treatment as the between-subjects factor and time as the within-subjects factor.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for evaluating the in vivo efficacy of novel this compound derivatives in the key therapeutic areas of oncology and neuroscience. Successful demonstration of efficacy in these models, combined with favorable pharmacokinetic and safety profiles, is a critical step in the translational path from bench to bedside. It is imperative that all animal experiments are conducted in accordance with institutional and national guidelines for animal welfare. Subsequent studies may explore orthotopic or metastatic cancer models for a more clinically relevant assessment, or utilize transgenic mouse models of neurodegenerative diseases to further probe the compound's mechanism of action.

References

Application Note: High-Throughput Screening of Thieno[3,2-b]pyridin-7-amine Derivatives for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thieno[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as potent inhibitors of various protein kinases implicated in oncology.[1][2][3] This application note provides a comprehensive, field-proven guide for the high-throughput screening (HTS) and validation of Thieno[3,2-b]pyridin-7-amine derivative libraries to identify novel kinase inhibitors. We present a multi-tiered screening cascade, beginning with a robust biochemical primary assay, followed by orthogonal validation and cell-based secondary assays to ensure the highest quality of hit compounds. This guide emphasizes the scientific rationale behind protocol choices, data quality control, and a logical progression from initial hit to a validated lead series.

Introduction: The Thieno[3,2-b]pyridine Scaffold as a Kinase Inhibitor Core

The thieno[3,2-b]pyridine core is a versatile heterocyclic system that has been successfully utilized in the development of therapeutic agents. Its rigid structure and potential for diverse substitutions make it an attractive starting point for designing specific and potent kinase inhibitors.[1][4] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Consequently, the identification of novel kinase inhibitors is a major focus of modern drug discovery.[5][6] This document outlines a strategic approach to screening libraries of this compound derivatives to discover new chemical entities with therapeutic potential.

The High-Throughput Screening (HTS) Cascade: A Strategy for Quality Hit Identification

A successful HTS campaign is not merely about speed; it is about the efficient identification of genuine, tractable hits. To this end, we employ a multi-stage screening cascade designed to systematically filter out false positives and enrich for compounds with the desired biological activity and mechanism of action.[7]

Below is a diagram illustrating the proposed HTS workflow:

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Cellular Assays cluster_3 Hit-to-Lead Primary_Screen Primary HTS: Luminescent Kinase Assay (e.g., Kinase-Glo®) Single High Concentration (e.g., 10 µM) Dose_Response Dose-Response Confirmation (IC50 Determination) Primary_Screen->Dose_Response Initial Hits Orthogonal_Assay Orthogonal Biochemical Assay (e.g., Fluorescence Polarization) Dose_Response->Orthogonal_Assay Confirmed Hits Cell_Based_Potency Cell-Based Potency Assay (e.g., CellTiter-Glo® on Cancer Cell Line) Orthogonal_Assay->Cell_Based_Potency Validated Hits Cytotoxicity_Assay Cytotoxicity Assay (on non-cancerous cell line) Cell_Based_Potency->Cytotoxicity_Assay Cell-Active Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis & Hit Expansion Cytotoxicity_Assay->SAR_Analysis Selective Hits

Caption: High-throughput screening cascade for this compound derivatives.

Primary Screening: A Luminescence-Based Biochemical Kinase Assay

Scientific Rationale: For the primary screen, we recommend a luminescence-based assay such as the Kinase-Glo® platform.[8][9] This format is highly sensitive, has a large dynamic range, and is less susceptible to interference from fluorescent compounds, a common source of false positives in HTS.[8][9] The assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity and thus, potential inhibition by a test compound.[8][10]

Protocol 3.1: Primary HTS using Kinase-Glo® Assay

Objective: To identify initial "hit" compounds that inhibit the target kinase at a single high concentration.

Materials:

  • Target Kinase and its specific substrate

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • This compound derivative library (in DMSO)

  • Positive Control Inhibitor (e.g., Staurosporine)

  • 384-well white, opaque microplates

  • Multichannel pipettes and/or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Dispense 50 nL of each library compound (10 mM in DMSO) into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM.

  • Control Wells:

    • Negative Control (0% Inhibition): Add 50 nL of DMSO.

    • Positive Control (100% Inhibition): Add 50 nL of a known inhibitor at a concentration that gives maximal inhibition.

  • Kinase Reaction:

    • Prepare a kinase reaction mix containing the target kinase and its substrate in reaction buffer at 2X the final concentration.

    • Add 5 µL of the kinase reaction mix to each well.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Detection:

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Add 5 µL of the Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Data Analysis and Quality Control

The quality of an HTS assay is paramount. We assess this using the Z'-factor , a statistical parameter that reflects the separation between the positive and negative controls.[11][12][13]

Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control.

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control.

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[12][14]

Hit Confirmation and Orthogonal Validation

Scientific Rationale: Compounds identified as "hits" in the primary screen must be rigorously validated. This involves confirming their activity in a dose-response format and using an orthogonal assay.[15][16] An orthogonal assay measures the same biological endpoint but with a different technology, which helps to eliminate false positives arising from assay-specific artifacts.[15][17][18] For this, we propose a Fluorescence Polarization (FP) based assay.[19][20][21] FP is a homogeneous technique that measures the binding of a fluorescently labeled tracer to the kinase; inhibitors will displace the tracer, leading to a decrease in polarization.[20][22]

Protocol 4.1: Dose-Response (IC50) Determination

Objective: To determine the potency (IC50) of the primary hits.

Procedure:

  • Select hits from the primary screen (e.g., >50% inhibition).

  • Create a serial dilution series for each hit compound (e.g., 10-point, 3-fold dilutions).

  • Perform the Kinase-Glo® assay as described in Protocol 3.1, but with the serially diluted compounds.

  • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 4.2: Orthogonal FP-Based Kinase Assay

Objective: To confirm the activity of hits using a different detection technology.

Materials:

  • Target Kinase

  • Fluorescently labeled tracer (a known ligand or modified substrate)

  • FP assay buffer

  • 384-well black microplates

  • Plate reader with FP capabilities

Procedure:

  • Reagent Preparation: Prepare solutions of the target kinase and the fluorescent tracer in FP assay buffer.

  • Compound Plating: Dispense the serially diluted hit compounds into the assay plate.

  • Assay Assembly: Add the kinase and then the fluorescent tracer to each well.

  • Incubation: Incubate the plate at room temperature for the optimized binding time.

  • Data Acquisition: Read the fluorescence polarization of each well. A decrease in polarization indicates inhibition.

Cell-Based Secondary Assays

Scientific Rationale: While biochemical assays are excellent for primary screening, it is crucial to determine if the compounds are active in a more physiologically relevant cellular context.[23][24] Cell-based assays can provide insights into a compound's ability to cross the cell membrane, its stability in the cellular environment, and its effect on cell viability and proliferation.[23]

Cellular_Assay_Logic cluster_0 Cellular Activity cluster_1 Selectivity Cell_Potency Cellular Potency (e.g., CellTiter-Glo®) Target-expressing cancer cell line Cytotoxicity General Cytotoxicity (e.g., CellTiter-Glo®) Non-cancerous cell line Cell_Potency->Cytotoxicity Test for Selectivity Biochem_Hit Biochemically Validated Hit Biochem_Hit->Cell_Potency Test for Efficacy

Caption: Logic flow for secondary cellular assays.

Protocol 5.1: Cellular Potency in a Cancer Cell Line

Objective: To assess the anti-proliferative effect of the validated hits on a cancer cell line that is dependent on the target kinase.

Materials:

  • Cancer cell line (e.g., MDA-MB-231 for certain kinases).[1]

  • Cell culture medium and supplements

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • 96- or 384-well clear-bottom, white-walled tissue culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells into the microplate at an optimized density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the hit compounds for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes.

  • Data Acquisition: Read the luminescence. A decrease in signal indicates reduced cell viability.

The Path Forward: From Hit-to-Lead

Compounds that are potent in both biochemical and cellular assays, and show a good selectivity window, are considered validated hits.[25] These compounds form the basis of a "hit series" and progress to the hit-to-lead (H2L) stage of drug discovery.[26][27][28] The H2L process involves:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the hit compounds to understand which parts of the molecule are essential for activity.[29]

  • Lead Optimization: Modifying the chemical structure to improve potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[26][27]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Thieno[3,2-b]pyridin-7-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Thieno[3,2-b]pyridin-7-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic yields and purity. Here, we address specific issues you may encounter during your experiments, explaining the underlying chemical principles to empower your research.

Introduction: The Synthetic Challenge

This compound is a valuable heterocyclic scaffold in medicinal chemistry. Its synthesis, while achievable, can present challenges that impact yield and purity. This guide provides a systematic approach to troubleshooting common issues in the primary synthetic routes.

Overall Synthetic Workflow

The most common and reliable method for synthesizing this compound involves a two-step process. First, the synthesis of the key intermediate, 7-chlorothieno[3,2-b]pyridine, from thieno[3,2-b]pyridin-7(4H)-one. This is followed by the amination of the chloro-intermediate to yield the final product. We will explore two effective methods for the amination step: a classical Nucleophilic Aromatic Substitution (SNAr) and a Palladium-catalyzed Buchwald-Hartwig amination.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination (Alternative Routes) Thieno[3,2-b]pyridin-7(4H)-one Thieno[3,2-b]pyridin-7(4H)-one 7-Chlorothieno[3,2-b]pyridine 7-Chlorothieno[3,2-b]pyridine Thieno[3,2-b]pyridin-7(4H)-one->7-Chlorothieno[3,2-b]pyridine Oxalyl Chloride, DMF This compound This compound 7-Chlorothieno[3,2-b]pyridine->this compound S_N_Ar with NH_3 source 7-Chlorothieno[3,2-b]pyridine->this compound Buchwald-Hartwig Amination

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 7-Chlorothieno[3,2-b]pyridine

The conversion of thieno[3,2-b]pyridin-7(4H)-one to 7-chlorothieno[3,2-b]pyridine is a critical step. A common and effective method involves the use of oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF), which forms the Vilsmeier reagent in situ.[1]

Experimental Protocol
  • To a solution of thieno[3,2-b]pyridin-7(4H)-one (1 equivalent) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a catalytic amount of DMF (0.1-0.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.5-2.0 equivalents) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel.

Troubleshooting Guide: 7-Chlorothieno[3,2-b]pyridine Synthesis
Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Vilsmeier Reagent: Moisture can decompose the Vilsmeier reagent. 2. Insufficient Reagent: The thienopyridinone may be of poor quality or contain non-reactive impurities. 3. Low Reaction Temperature/Time: The reaction may require more energy to proceed to completion.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Verify the purity of the starting material by NMR or melting point. Increase the equivalents of oxalyl chloride and DMF if necessary. 3. Increase the reflux time and monitor the reaction progress every hour. If still no conversion, consider a higher boiling point solvent like 1,2-dichloroethane.
Formation of Dark, Tarry Byproducts 1. Excessive Heat: The product or intermediates may be sensitive to high temperatures, leading to polymerization or decomposition. 2. Concentrated Reaction Mixture: High concentrations can promote intermolecular side reactions.1. Reduce the reflux temperature or use a milder chlorinating agent (e.g., phosphorus oxychloride). 2. Dilute the reaction mixture with more solvent.
Difficult Purification 1. Polar Byproducts: Unreacted starting material or polar byproducts can co-elute with the product. 2. Product Instability on Silica Gel: The product may be sensitive to the acidic nature of silica gel.1. Use a gradient elution system for column chromatography, starting with a non-polar solvent and gradually increasing the polarity. 2. Consider using neutral or basic alumina for chromatography. Alternatively, a short plug of silica gel may be sufficient for purification.

Part 2: Amination of 7-Chlorothieno[3,2-b]pyridine

The introduction of the amine group at the 7-position is the final and often most challenging step. We present two robust methods to achieve this transformation.

Method A: Nucleophilic Aromatic Substitution (SNAr)

This classical approach involves the direct displacement of the chloride with an ammonia source. The electron-deficient nature of the pyridine ring facilitates this reaction.[2][3]

  • In a sealed pressure vessel, dissolve 7-chlorothieno[3,2-b]pyridine (1 equivalent) in a suitable solvent (e.g., 1,4-dioxane, DMSO, or NMP).

  • Add a source of ammonia, such as a solution of ammonia in methanol or aqueous ammonium hydroxide (excess, e.g., 10-20 equivalents).

  • Heat the mixture to a high temperature (typically 100-150 °C) and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography.

G 7-Chlorothieno[3,2-b]pyridine 7-Chlorothieno[3,2-b]pyridine Meisenheimer Complex Meisenheimer Complex 7-Chlorothieno[3,2-b]pyridine->Meisenheimer Complex + NH_3 This compound This compound Meisenheimer Complex->this compound - HCl

Caption: SNAr mechanism for the amination of 7-chlorothieno[3,2-b]pyridine.

Method B: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds and can often provide higher yields and better functional group tolerance than traditional SNAr reactions.[4][5][6][7]

  • To an oven-dried Schlenk flask, add 7-chlorothieno[3,2-b]pyridine (1 equivalent), a palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Josiphos-type ligand, 2-10 mol%), and a base (e.g., NaOt-Bu, K3PO4, or Cs2CO3, 1.5-2.5 equivalents).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF).

  • Add the amine source. For the primary amine, an ammonia equivalent such as benzophenone imine followed by hydrolysis, or L-valine-derived amides can be used.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography.

G Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex + Ar-Cl Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination + H_2_NR Reductive Elimination Complex Reductive Elimination Complex Amine Coordination->Reductive Elimination Complex - Base-H^+ Reductive Elimination Complex->Pd(0)L_n -> Ar-NHR

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Guide: Amination of 7-Chlorothieno[3,2-b]pyridine
Problem Potential Cause(s) Recommended Solution(s)
Low Yield (SNAr) 1. Insufficiently Activated Substrate: The chloro-substituent may not be labile enough under the reaction conditions. 2. Decomposition of Product: The product may be unstable at high temperatures.1. Increase the reaction temperature and/or pressure. Consider using a more polar aprotic solvent like DMSO or NMP to accelerate the reaction. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize product degradation.
Low Yield (Buchwald-Hartwig) 1. Catalyst Deactivation: Oxygen can poison the palladium catalyst. 2. Incorrect Ligand/Base Combination: The choice of ligand and base is crucial and substrate-dependent. 3. Poor Quality Reagents: Impurities in the solvent or reagents can inhibit the catalyst.1. Ensure the reaction is set up under strictly anaerobic and anhydrous conditions. Deoxygenate the solvent by sparging with an inert gas. 2. Screen different phosphine ligands and bases. For electron-deficient heteroaryl chlorides, electron-rich and bulky phosphine ligands are often effective. 3. Use freshly distilled and deoxygenated solvents and high-purity reagents.
Formation of Hydrodehalogenated Byproduct (Ar-H) This is a common side reaction in Buchwald-Hartwig aminations, arising from β-hydride elimination from the palladium-amido complex.1. Use a ligand that promotes reductive elimination over β-hydride elimination, such as a Josiphos-type ligand. 2. Lowering the reaction temperature may also disfavor this side reaction.
Product is Difficult to Purify 1. Residual Palladium: The product may be contaminated with palladium residues. 2. Polar Impurities: The product may be difficult to separate from the ligand or its oxide.1. After the reaction, stir the crude product with a palladium scavenger (e.g., activated carbon or a thiol-functionalized silica gel). 2. Choose a ligand that is easily separable from the product (e.g., a ligand that can be removed by an acid or base wash).

Frequently Asked Questions (FAQs)

Q1: My yield of 7-chlorothieno[3,2-b]pyridine is consistently low. What is the most likely reason?

A1: The most common culprit for low yields in this chlorination reaction is moisture. The Vilsmeier reagent, formed in situ from oxalyl chloride and DMF, is highly sensitive to water. Ensure all your glassware is rigorously dried, use anhydrous solvents, and perform the reaction under an inert atmosphere. Additionally, verify the purity of your starting thieno[3,2-b]pyridin-7(4H)-one.

Q2: I am observing the formation of a significant amount of the starting material after the amination reaction. What should I do?

A2: If you are using the SNAr method, this indicates that the reaction conditions are not harsh enough to drive the substitution to completion. You can try increasing the temperature, using a higher-boiling point solvent, or increasing the concentration of your ammonia source. For the Buchwald-Hartwig amination, incomplete conversion often points to catalyst deactivation or a suboptimal ligand/base combination. Ensure your reaction is completely free of oxygen and consider screening a panel of ligands and bases.

Q3: How do I choose between the SNAr and Buchwald-Hartwig amination methods?

A3: The choice depends on several factors. The SNAr method is simpler and does not require expensive metal catalysts and ligands. However, it often requires harsh conditions (high temperatures and pressures) and may not be suitable for substrates with sensitive functional groups. The Buchwald-Hartwig amination is more versatile, generally proceeds under milder conditions, and is compatible with a wider range of functional groups. If you are working on a small scale or with a complex molecule, the Buchwald-Hartwig approach is often preferred despite the higher initial cost.

Q4: Can I use other halogenated thieno[3,2-b]pyridines, such as the bromo or iodo derivatives, for the amination step?

A4: Yes, in fact, for the Buchwald-Hartwig amination, the corresponding bromo- or iodo-thienopyridines would be more reactive than the chloro derivative due to the weaker carbon-halogen bond, which facilitates the oxidative addition step. This could allow for milder reaction conditions and potentially higher yields. For SNAr, the reactivity order is typically F > Cl > Br > I, so a fluoro derivative would be the most reactive.

Q5: What are the best practices for monitoring the progress of these reactions?

A5: Thin-layer chromatography (TLC) is a quick and effective method for monitoring these reactions. Use a suitable solvent system that provides good separation between the starting material, product, and any major byproducts. For more quantitative analysis and to confirm the identity of the products, liquid chromatography-mass spectrometry (LC-MS) is highly recommended.

References

Identifying and removing impurities in Thieno[3,2-b]pyridin-7-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Thieno[3,2-b]pyridin-7-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to support your experimental work. Our goal is to provide you with the expertise and practical insights needed to identify and remove impurities, ultimately leading to a successful and efficient synthesis.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Question 1: My final product, this compound, is contaminated with a significant amount of the starting material, 7-chlorothieno[3,2-b]pyridine. How can I improve the conversion of my amination reaction?

Answer:

Incomplete conversion in the amination of 7-chlorothieno[3,2-b]pyridine is a common challenge. This can be due to several factors related to the reaction conditions, particularly if you are employing a Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SNA r).

Potential Causes and Solutions:

  • Insufficient Catalyst Activity (Buchwald-Hartwig): The choice of palladium catalyst and ligand is crucial for the amination of heteroaryl chlorides.

    • Troubleshooting:

      • Ligand Selection: For electron-deficient heteroaryl chlorides like 7-chlorothieno[3,2-b]pyridine, bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos are often more effective.[1]

      • Catalyst Loading: While catalytic amounts are used, insufficient loading can lead to incomplete conversion. A typical starting point is 1-5 mol% of the palladium precatalyst.

      • Catalyst Deactivation: The palladium(0) active species can be sensitive to oxygen.[2] Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen).

  • Suboptimal Reaction Temperature: Amination reactions often require elevated temperatures to proceed at a reasonable rate.

    • Troubleshooting:

      • Temperature Screening: If you are observing low conversion, consider incrementally increasing the reaction temperature. Monitor the reaction by TLC or LC-MS to track the consumption of the starting material and the formation of the product. Be mindful that excessively high temperatures can lead to side reactions.

  • Base Selection and Quality: The choice and quality of the base are critical for a successful amination.

    • Troubleshooting:

      • Base Strength: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

      • Base Purity: Ensure the base is anhydrous and of high purity. The presence of moisture can lead to catalyst deactivation and the formation of undesired byproducts.[2]

Question 2: I am observing a significant byproduct with a mass two units lower than my starting 7-chlorothieno[3,2-b]pyridine. What is this impurity and how can I prevent its formation?

Answer:

This impurity is likely the hydrodehalogenation product, thieno[3,2-b]pyridine, where the chlorine atom has been replaced by a hydrogen atom. This is a common side reaction in palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination.[2][3]

Mechanism of Formation:

Hydrodehalogenation can occur through a competing reaction pathway where, after oxidative addition of the aryl chloride to the palladium(0) catalyst, a β-hydride elimination from the amine or reaction with a hydride source (e.g., from the solvent or base) occurs, followed by reductive elimination of the hydrodehalogenated product.

Prevention Strategies:

  • Ligand Choice: The use of bulky, electron-rich ligands can favor the desired C-N bond formation over the hydrodehalogenation pathway.

  • Reaction Time and Temperature: Prolonged reaction times and excessively high temperatures can increase the likelihood of side reactions. Monitor the reaction closely and stop it once the starting material is consumed.

  • Amine Stoichiometry: Using a slight excess of the amine (typically 1.1 to 1.5 equivalents) can help to push the equilibrium towards the desired amination product.[2]

  • Strictly Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried, as water can be a source of protons for the hydrodehalogenation reaction.

Question 3: My final product is difficult to purify by standard silica gel column chromatography. The product streaks and I get poor separation from polar impurities. What purification strategy do you recommend?

Answer:

The basicity of the amino group in this compound can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel. This interaction causes the characteristic streaking and poor separation you are observing.

Recommended Purification Strategies:

  • Addition of a Competing Amine to the Eluent:

    • Method: Add a small amount of a volatile tertiary amine, such as triethylamine (Et₃N) or pyridine, to your mobile phase (typically 0.1-1% v/v).[4] The added amine will compete with your product for the acidic sites on the silica, reducing the strong interactions and allowing for better elution and separation.

    • Solvent System Example: A gradient of ethyl acetate in hexanes with 0.5% triethylamine.

  • Use of Amine-Functionalized Silica Gel:

    • Method: Pre-treated, amine-functionalized silica gel is commercially available and can be an excellent alternative for the purification of basic compounds. The amine groups on the silica surface effectively mask the acidic silanol groups, leading to significantly improved peak shape and separation.

  • Recrystallization:

    • Method: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective purification technique.[5][6] The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below, while the impurities remain soluble at lower temperatures.

    • Solvent Screening: Screen a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof) to find the optimal conditions for recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare the 7-chlorothieno[3,2-b]pyridine precursor?

A1: A common method for the synthesis of 7-chlorothieno[3,2-b]pyridine involves the chlorination of thieno[3,2-b]pyridin-7(4H)-one.[7] This can be achieved using a variety of chlorinating agents, such as phosphorus oxychloride (POCl₃) or a mixture of oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF).[7]

Q2: What are some potential impurities that can arise from the Gewald synthesis of the thieno[3,2-b]pyridine core?

A2: The Gewald reaction, a multicomponent reaction used to synthesize substituted 2-aminothiophenes, is a common starting point for building the thienopyridine scaffold.[8] Potential byproducts can include unreacted starting materials, intermediates from the Knoevenagel condensation, and products from the dimerization or alternative cyclization of intermediates. Careful control of reaction conditions and stoichiometry is crucial to minimize these impurities.

Q3: Which analytical techniques are most suitable for identifying impurities in my final product?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an invaluable tool for detecting and identifying impurities. It provides information on the retention time and molecular weight of each component in your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final product and any isolated impurities. Comparing the spectra of your product with known reference spectra can confirm its identity. Positional isomers can often be distinguished by differences in chemical shifts and coupling constants.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: HPLC is used for quantifying the purity of your final product and for tracking the progress of purification.

Data Summary

Issue Potential Impurity Identification Method Recommended Action Expected Purity Improvement
Incomplete Amination7-chlorothieno[3,2-b]pyridineLC-MS, ¹H NMROptimize catalyst/ligand, temperature, and base>95%
DehalogenationThieno[3,2-b]pyridineLC-MS, ¹H NMRUse bulky ligands, control reaction time/tempReduction of impurity to <1%
Poor Chromatographic SeparationPolar byproductsTLC, LC-MSAdd Et₃N to eluent or use amine-functionalized silicaSharper peaks, better separation
Colored ImpuritiesHigh molecular weight byproductsVisual, UV-VisRecrystallization with activated carbonColorless crystalline solid

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 7-chlorothieno[3,2-b]pyridine

This protocol describes a general procedure for the amination of 7-chlorothieno[3,2-b]pyridine using a palladium catalyst.

Materials:

  • 7-chlorothieno[3,2-b]pyridine

  • Amine (e.g., ammonia source like benzophenone imine, or a primary/secondary amine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 7-chlorothieno[3,2-b]pyridine (1.0 eq), the palladium precatalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene via syringe.

  • Add the amine (1.2 eq) and sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification of this compound by Column Chromatography

This protocol provides a method for the purification of the basic final product.

Materials:

  • Crude this compound

  • Silica gel or amine-functionalized silica gel

  • Hexanes

  • Ethyl acetate

  • Triethylamine (Et₃N)

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the dissolved sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes. If using standard silica gel, add 0.5% (v/v) triethylamine to the mobile phase.

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Diagram 1: Synthetic Pathway to this compound

Synthesis_Pathway start Thieno[3,2-b]pyridin-7(4H)-one intermediate 7-Chlorothieno[3,2-b]pyridine start->intermediate Chlorination (e.g., POCl3) product This compound intermediate->product Amination (e.g., Buchwald-Hartwig)

Caption: A common synthetic route to this compound.

Diagram 2: Troubleshooting Flowchart for Low Yield in Amination

Troubleshooting_Flowchart start Low Yield in Amination check_catalyst Check Catalyst System start->check_catalyst check_temp Optimize Temperature start->check_temp check_base Verify Base Quality start->check_base solution1 Use bulky, electron-rich ligand (e.g., XPhos) check_catalyst->solution1 solution2 Increase temperature incrementally check_temp->solution2 solution3 Use fresh, anhydrous base check_base->solution3

Caption: Troubleshooting guide for low yield in the amination step.

References

Improving the regioselectivity of Thieno[3,2-b]pyridin-7-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for improving the regioselectivity of reactions involving the Thieno[3,2-b]pyridin-7-amine scaffold. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but electronically complex heterocycle. Here, we address common experimental challenges through a series of frequently asked questions and in-depth troubleshooting guides. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your own experiments.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the reactivity of the this compound core. Understanding these principles is the first step to controlling reaction outcomes.

Question 1: What are the primary reactive sites on the this compound ring system for electrophilic substitution?

Answer: The regiochemical outcome of electrophilic aromatic substitution (SEAr) on this scaffold is a balance between the competing electronic effects of its constituent rings and the powerful activating nature of the C7-amino group.

  • Thiophene Ring (C2 and C3): The thiophene moiety is inherently electron-rich and is generally the most reactive part of the fused system towards electrophiles.[1] Computational studies on related thienopyridines suggest that the α-position to the sulfur (C2) is often kinetically and thermodynamically favored for electrophilic attack compared to the β-position (C3).[1]

  • Pyridine Ring (C6 and C5): The pyridine ring is intrinsically electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack, particularly at the positions ortho (C6) and para to the nitrogen.[2][3] However, the C7-amino group is a potent activating group that strongly directs ortho and para. Its influence activates the C6 position, but this is counteracted by the deactivating effect of the ring nitrogen. This complex interplay makes substitution on the pyridine ring less favorable and harder to control without specific directing-group strategies.

Therefore, for most standard SEAr reactions, substitution is expected to occur preferentially on the thiophene ring.

Question 2: How does the 7-amino group influence the overall reactivity and regioselectivity?

Answer: The 7-amino group is the most influential substituent on the parent ring system. Its primary roles are:

  • Activation of the Pyridine Ring: Through its +M (mesomeric) effect, the amino group donates electron density into the pyridine ring, partially offsetting the inductive withdrawal of the pyridine nitrogen. This makes the pyridine ring more reactive than an unsubstituted pyridine, though still generally less reactive than the thiophene ring.

  • Basicity and Catalyst Interaction: The amine is a basic site. In reactions run under acidic conditions (e.g., nitration with H₂SO₄/HNO₃) or with Lewis acid catalysts, the amine can be protonated or coordinate to the catalyst. This converts the -NH₂ group into a strongly deactivating -NH₃⁺ group, shutting down its activating effect and potentially altering the regiochemical outcome or halting the reaction entirely.[4] This is a critical consideration for reaction design.

  • Directing Group Potential: In metal-catalyzed reactions, the amine can act as a directing group, coordinating to the metal center and delivering the catalytic reaction to a nearby C-H bond, although this is less common for positions on the adjacent thiophene ring.

Question 3: What are the best analytical techniques to definitively determine the regiochemistry of my product?

Answer: Distinguishing between isomers, especially C2 vs. C3 substituted products, can be challenging and often requires more than a simple ¹H NMR spectrum.

  • Nuclear Magnetic Resonance (NMR): This is the most powerful tool.

    • 1D ¹H NMR: While useful, the coupling patterns and chemical shifts may not be sufficiently different for an unambiguous assignment.

    • 2D NOESY/ROESY: Nuclear Overhauser Effect spectroscopy is invaluable. Irradiation of the N-H protons of the C7-amine should show a spatial correlation (NOE) to the proton at C6. Similarly, known protons can be used to establish proximity to the new substituent.[5]

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is excellent for mapping the carbon skeleton and confirming where a substituent has been installed by observing correlations from nearby protons to the carbon bearing the new group.[6]

  • X-Ray Crystallography: If a single crystal of the product can be obtained, this method provides an unequivocal structural proof.[7]

  • Mass Spectrometry (MS): While MS provides the molecular weight, tandem MS/MS can sometimes help distinguish isomers based on characteristic fragmentation patterns, though this is not as definitive as NMR or crystallography.[5]

Section 2: Troubleshooting Guide for Regioselectivity

This guide provides solutions to specific experimental problems in a direct, issue-and-resolution format.

Problem 1: Poor or mixed regioselectivity in the halogenation of this compound.

  • Issue: My bromination reaction using liquid bromine (Br₂) in acetic acid yields a mixture of 2-bromo, 3-bromo, and di-brominated products, with low overall yield.

  • Causality: Liquid bromine is a highly reactive electrophile. The strong activating nature of the thieno[3,2-b]pyridine system leads to fast, uncontrolled reactions and over-halogenation.[8] The acidic solvent can also protonate the substrate, complicating the reaction profile.

  • Recommended Solutions:

    • Switch to a Milder Halogenating Agent: N-Halosuccinimides (NBS for bromination, NCS for chlorination, NIS for iodination) are crystalline, easier to handle, and generate the electrophilic halogen species in situ at a lower concentration, leading to more controlled reactions.[9][10]

    • Control Reaction Temperature: Lowering the temperature significantly reduces the reaction rate and disfavors the formation of undesired side products which may have a higher activation energy.[11] Start at 0 °C and consider going as low as -78 °C.

    • Optimize the Solvent: The solvent can modulate the reactivity of the halogenating agent. Aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often preferred over protic acids for these sensitive substrates.

Protocol 1: Regioselective Monobromination at the C2-Position

This protocol is a starting point and may require optimization for your specific substrate derivative.

  • Preparation: Dissolve this compound (1.0 equiv) in anhydrous DMF (0.1 M concentration) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Workup: Once the starting material is consumed, quench the reaction by pouring it into cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Problem 2: Low yield and no regioselectivity in Palladium-Catalyzed Direct C-H Arylation.

  • Issue: I am attempting a direct C-H arylation with an aryl bromide, but I recover mostly starting material, along with a small amount of a mixture of C2 and C3-arylated products.

  • Causality: Direct C-H arylation is highly sensitive to the combination of palladium source, ligand, base, and solvent. The regioselectivity (C2 vs. C3) is dictated by a complex interplay of sterics and electronics within the Concerted Metalation-Deprotonation (CMD) mechanism. An suboptimal combination will result in poor catalytic turnover and selectivity.[12][13]

  • Recommended Solutions:

    • Systematic Condition Screening: Regioselectivity in these systems is not always predictable and requires empirical screening. A Design of Experiment (DoE) approach or a parallel screen of conditions is highly recommended.

    • Ligand Choice is Critical: The ligand dictates the steric and electronic environment of the palladium center.

      • For C2-selectivity , bulky, electron-rich phosphine ligands like tri(tert-butyl)phosphine (P(tBu)₃) or its HBF₄ salt are often effective.[12][13]

      • For C3-selectivity , different ligands may be required, and this position can be favored if C2 is already substituted or sterically blocked.[14]

    • Base and Additive Selection: The base plays a crucial role in the C-H activation step. Weak bases like K₂CO₃ are often a good starting point, but stronger bases like Cs₂CO₃ may be needed.[12] In some cases, an additive like pivalic acid can act as a proton shuttle and accelerate the reaction.[15]

    • Solvent and Temperature: High-boiling polar aprotic solvents like toluene, dioxane, or DMA are typically required to reach the high temperatures (110-140 °C) needed for C-H activation.[12][15]

Table 1: Example Conditions for Optimizing C2-Arylation of Thienopyridines
ParameterCondition A (Starting Point)Condition B (Alternative)Condition C (For Difficult Substrates)Reference
Pd Source Pd(OAc)₂ (5 mol%)Pd₂(dba)₃ (2.5 mol%)Pd(OAc)₂ (10 mol%)[12][13]
Ligand P(tBu)₃-HBF₄ (10 mol%)XPhos (10 mol%)P(Cy)₃-HBF₄ (20 mol%)[12][13]
Base K₂CO₃ (2.0 equiv)Cs₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)[12]
Solvent Toluene1,4-DioxaneDMA[12][15]
Temperature 110 °C120 °C130 °C[12]

Section 3: Visualization of Key Concepts

Visual aids can help clarify complex relationships in controlling regioselectivity.

Reactivity Map of the this compound Core

G cluster_0 This compound cluster_1 Reactivity Analysis mol C2 C2: Primary site for SEAr (Electron-rich α-position) C3 C3: Secondary site for SEAr (Electron-rich β-position) C6 C6: Activated by NH₂ Deactivated by Ring N (Sterically accessible) N_pyridine Pyridine N: Electron-withdrawing (Site of protonation) NH2 C7-NH₂: Strong Activator (+M) (Directs ortho/para)

Caption: Electronic landscape of the this compound scaffold.

Troubleshooting Workflow for C-H Arylation

G start Problem: Low Yield / Poor Selectivity in C-H Arylation check_catalyst Is Catalyst System Optimized? start->check_catalyst screen_ligands Screen Ligands: P(tBu)₃, XPhos, SPhos check_catalyst->screen_ligands No success Improved Yield & Regioselectivity check_catalyst->success Yes, but still fails screen_bases Screen Bases: K₂CO₃, Cs₂CO₃, K₃PO₄ screen_ligands->screen_bases increase_temp Increase Temperature: (110°C → 140°C) screen_bases->increase_temp change_solvent Change Solvent: Toluene → Dioxane → DMA increase_temp->change_solvent change_solvent->success

Caption: A decision tree for troubleshooting direct C-H arylation reactions.

References

Technical Support Center: Overcoming Solubility Challenges with Thieno[3,2-b]pyridin-7-amine in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility issues encountered with Thieno[3,2-b]pyridin-7-amine and its analogs in various experimental assays. By understanding the physicochemical properties of this compound class and implementing the strategies outlined below, you can ensure the generation of accurate and reproducible data.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Solubility Profile of this compound

Q1: What are the general solubility characteristics of this compound?

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most widely recommended and utilized solvent for preparing high-concentration stock solutions of this compound and its analogs for in vitro assays.[3] It is a powerful aprotic solvent capable of dissolving a wide range of organic compounds.[4]

Q3: How does pH influence the solubility of this compound?

A3: The pyridine ring in the this compound structure contains a basic nitrogen atom. Therefore, the compound's solubility is expected to be pH-dependent. In acidic conditions (lower pH), the pyridine nitrogen can become protonated, forming a more soluble salt. Conversely, at neutral or basic pH, the compound will be in its less soluble free base form. This is a critical consideration when preparing working solutions in physiological buffers, which are typically around pH 7.4.

Q4: Can I expect precipitation when diluting my DMSO stock solution into an aqueous assay buffer?

A4: Yes, precipitation is a significant risk and a common issue. This phenomenon, often termed "solvent shock," occurs when a compound dissolved in a good organic solvent (like DMSO) is rapidly diluted into a poor solvent (like an aqueous buffer).[3][5] The drastic change in solvent polarity can cause the compound's solubility to plummet, leading to the formation of a precipitate.[6]

Part 2: Troubleshooting Guide - Preventing and Managing Precipitation

This section provides a systematic approach to addressing precipitation issues with this compound in your assays.

Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock

Cause: This is a classic case of solvent shock, where the compound rapidly crashes out of solution due to the abrupt change in solvent environment.[3]

Solutions:

  • Stepwise Dilution: Instead of a single, large dilution, perform serial dilutions. First, create an intermediate dilution in a solvent with polarity between DMSO and your final aqueous buffer, if compatible with your assay. Alternatively, and more commonly, perform serial dilutions in 100% DMSO to reach a concentration closer to your final working concentration before the final dilution into the aqueous buffer.[5]

  • Controlled Addition: Add the DMSO stock solution to the aqueous buffer dropwise while vigorously vortexing or stirring. This promotes rapid mixing and dispersion, preventing localized high concentrations that can initiate precipitation.[7]

  • Temperature Control: Pre-warming your aqueous buffer to the experimental temperature (e.g., 37°C for cell-based assays) can sometimes improve solubility and prevent precipitation upon addition of the room-temperature stock solution.[7]

Issue 2: Precipitation Observed in Working Solution Over Time

Cause: This may be due to the compound having low kinetic solubility. While it may initially appear dissolved, over time it can equilibrate to its lower thermodynamic solubility limit and precipitate. Temperature fluctuations during storage (e.g., moving from room temperature to 4°C) can also decrease solubility.[3]

Solutions:

  • Prepare Fresh Working Solutions: It is best practice to prepare fresh working solutions of this compound immediately before each experiment. Avoid storing dilute aqueous solutions for extended periods.[3]

  • Maintain Consistent Temperature: Store and use your working solutions at a constant temperature, ideally the temperature of your assay.

Issue 3: Inconsistent Results or High Variability Between Replicates

Cause: This can be a subtle indicator of partial or variable precipitation. Even if not visibly cloudy, the formation of micro-precipitates can lead to inconsistent compound concentrations across different wells of a multi-well plate.[7]

Solutions:

  • Visual Inspection: Carefully inspect your assay plates for any signs of precipitation, even a slight haze, before and after incubation.

  • Assay Media Components: Be aware that components in your assay media, such as proteins or salts, can interact with your compound and affect its solubility.[6] The presence of serum in cell culture media, for instance, can sometimes help to keep hydrophobic compounds in solution, but can also sometimes cause precipitation.[8]

Part 3: Experimental Protocols for Enhancing Solubility

Protocol 1: Standard Preparation of a Working Solution

This protocol is a starting point for preparing a working solution of this compound, aiming to minimize precipitation.

  • Prepare a High-Concentration Stock Solution:

    • Dissolve solid this compound in 100% anhydrous DMSO to a concentration of 10-50 mM.

    • Ensure complete dissolution by vortexing or brief sonication.

    • Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Perform Intermediate Dilutions in DMSO:

    • Create a series of intermediate dilutions from your high-concentration stock using 100% DMSO. For example, to achieve a final assay concentration of 10 µM from a 10 mM stock, you could prepare a 1 mM intermediate stock, followed by a 100 µM intermediate stock, all in DMSO.[5]

  • Prepare the Final Working Solution:

    • Warm your aqueous assay buffer to the desired experimental temperature.

    • Add the final DMSO intermediate dilution to the pre-warmed buffer. The final DMSO concentration in the assay should ideally be kept below 0.5% (v/v) to minimize solvent effects on the biological system.[4] For example, to make a 10 µM final solution with 0.1% DMSO, add 1 µL of a 10 mM stock to 999 µL of buffer.

    • Mix immediately and thoroughly by vortexing.

    • Visually inspect for any signs of precipitation before use.

Diagram 1: Workflow for Preparing Working Solutions

G cluster_0 Step 1: Stock Solution cluster_1 Step 2: Intermediate Dilutions cluster_2 Step 3: Final Working Solution cluster_3 Assay stock 10-50 mM Stock in 100% DMSO intermediate Serial Dilutions in 100% DMSO stock->intermediate Decrease Concentration working Dilute into Pre-warmed Aqueous Buffer (<0.5% DMSO) intermediate->working Final Dilution Step assay Add to Assay Plate working->assay Immediate Use

Caption: A stepwise dilution protocol to minimize precipitation.

Protocol 2: Utilizing Cyclodextrins to Enhance Solubility

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in biological assays.

  • Prepare a Cyclodextrin-Containing Buffer:

    • Dissolve HP-β-CD in your aqueous assay buffer to a final concentration typically ranging from 1-10 mM. The optimal concentration should be determined empirically.

  • Prepare this compound Stock:

    • Prepare a concentrated stock solution in DMSO as described in Protocol 1.

  • Prepare the Working Solution:

    • Add the DMSO stock solution of your compound to the cyclodextrin-containing buffer while vortexing.

    • Allow the solution to equilibrate for a short period (e.g., 15-30 minutes) at room temperature to facilitate the formation of the inclusion complex.

    • Visually inspect for any precipitation before use.

Table 1: Summary of Recommended Solubility Enhancement Strategies

StrategyPrincipleKey Considerations
DMSO Stock & Stepwise Dilution Minimize solvent shock by gradual dilution.Maintain final DMSO concentration <0.5%. Prepare fresh working solutions.[3][4][5]
pH Adjustment Protonate the basic pyridine nitrogen to form a more soluble salt.Ensure the acidic pH is compatible with your assay system.
Use of Co-solvents Increase the overall polarity of the final solution.Co-solvents like PEG or propylene glycol must be tested for assay compatibility.[7]
Cyclodextrins Encapsulate the hydrophobic compound in a hydrophilic shell.The cyclodextrin itself should not interfere with the assay.[7]

Diagram 2: Decision Tree for Troubleshooting Solubility Issues

References

Troubleshooting inconsistent results in Thieno[3,2-b]pyridin-7-amine experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Thieno[3,2-b]pyridin-7-amine Experiments

Welcome to the dedicated technical support guide for researchers working with this compound. This scaffold is a crucial building block in medicinal chemistry and drug discovery, valued for its role in developing novel therapeutics.[1][2] However, its synthesis and purification can present unique challenges, leading to inconsistent results.

This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab. We will delve into the causality behind these problems and provide field-proven, step-by-step solutions to help you achieve reliable and reproducible outcomes.

Section 1: Synthesis & Reaction Optimization

The synthesis of thieno[3,2-b]pyridines often involves multi-step sequences, with the introduction of the C7-amino group typically achieved via nucleophilic aromatic substitution (SNAr) or, more commonly, palladium-catalyzed cross-coupling reactions on a pre-formed thieno[3,2-b]pyridine core. Inconsistent results frequently originate from this critical step.

FAQ 1.1: My Buchwald-Hartwig amination of a 7-halo-thieno[3,2-b]pyridine is failing or giving very low yields. What is the primary cause?

This is the most common and challenging issue for this substrate class. The low yield is almost certainly due to catalyst poisoning by the pyridine nitrogen atom.

Causality Explained: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst center.[3] This coordination occupies a site necessary for the catalytic cycle (oxidative addition, reductive elimination), effectively sequestering the palladium and shutting down the reaction. This issue is particularly pronounced with nitrogen-containing heterocycles like pyridines.[3]

Troubleshooting Protocol:

  • Ligand Selection is Critical: The key is to use a sterically bulky phosphine ligand. The ligand's bulk serves two purposes: it promotes the crucial reductive elimination step and, more importantly, it creates a crowded environment around the palladium atom that sterically hinders the approach and coordination of the pyridine nitrogen.[3][4]

  • Base Selection and Stoichiometry: The choice of base is non-trivial. Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is often the base of choice. However, some protecting groups can be sensitive to strong bases at high temperatures.[4] If your substrate is base-sensitive, a milder base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though it may require a different ligand/solvent system.

  • Solvent and Temperature: Anhydrous, deoxygenated solvents are mandatory for this organometallic reaction.[4] Toluene and 1,4-dioxane are common choices. The reaction typically requires heat (80-120 °C) to drive the oxidative addition of the aryl halide.[2][5]

  • Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, which can be unreliable, use a well-defined pre-catalyst.[4] These are air-stable complexes that cleanly generate the active catalyst under the reaction conditions, leading to more reproducible results.

Workflow: Troubleshooting Low Yield in Buchwald-Hartwig Amination

G start Low Yield Observed check_catalyst Is the catalyst being poisoned? (High probability) start->check_catalyst check_reagents Are reagents pure & anhydrous? start->check_reagents check_conditions Are reaction conditions optimal? start->check_conditions solution_ligand Switch to bulky biarylphosphine ligand (e.g., XPhos, RuPhos, DavePhos) check_catalyst->solution_ligand Yes solution_dry Rigorously dry solvents. Use fresh, high-purity amine and base. check_reagents->solution_dry No solution_inert Ensure inert atmosphere. Degas solvent thoroughly. check_conditions->solution_inert No solution_precatalyst Use a modern Pd pre-catalyst (e.g., G3 or G4) solution_ligand->solution_precatalyst solution_temp Screen reaction temperature (e.g., 80°C, 100°C, 120°C). solution_inert->solution_temp

Caption: Decision tree for troubleshooting low-yield Buchwald-Hartwig reactions.

Optimized Screening Conditions:

ParameterCondition 1 (Aggressive)Condition 2 (Milder Base)Condition 3 (Alternative Ligand)
Pre-catalyst XPhos Pd G3 (2 mol%)RuPhos Pd G3 (2 mol%)DavePhos Pd G4 (2 mol%)[5]
Ligand XPhos (2 mol%)RuPhos (2 mol%)DavePhos (2 mol%)
Base NaOtBu (2.0 eq.)Cs₂CO₃ (2.0 eq.)K₃PO₄ (2.0 eq.)
Solvent Toluene1,4-DioxaneToluene
Temperature 110 °C110 °C100 °C
FAQ 1.2: I am building the thienopyridine core via a Gewald reaction and observe multiple products or starting material decomposition. How can I improve selectivity?

The Gewald aminothiophene synthesis is a powerful multicomponent reaction, but its success hinges on the careful control of reaction conditions to prevent side reactions.[6][7]

Causality Explained: The Gewald reaction proceeds through a Knoevenagel condensation to form an α,β-unsaturated nitrile, followed by the addition of sulfur and a final intramolecular cyclization.[7] Common failure modes include:

  • Dimerization: The α,β-unsaturated nitrile intermediate can dimerize if the cyclization step is slow.[6]

  • Incorrect Base/Temperature: The initial condensation requires a base, but too strong a base or too high a temperature can cause decomposition of the starting materials or intermediates. The subsequent cyclization is also base-mediated.

  • Inefficient Sulfur Addition: If the elemental sulfur does not add correctly to the intermediate, the reaction will stall or proceed down alternative pathways.[6]

Troubleshooting Protocol:

  • Control the Temperature: Perform the initial condensation at a lower temperature (e.g., room temperature or 50 °C) to form the unsaturated intermediate cleanly before initiating the cyclization.[6]

  • Optimize the Base: A secondary amine catalyst like piperidine or morpholine is often used for the condensation step. For the cyclization, a stronger base may be required, but it should be added after the initial steps are complete.

  • Solvent Choice: Solvents like ethanol, methanol, or DMF are commonly used.[8] The choice can influence the solubility of intermediates and the reaction rate.

  • Stepwise vs. One-Pot: If a one-pot procedure is failing, switch to a stepwise approach. Isolate the Knoevenagel condensation product first, then subject it to the sulfur addition and cyclization conditions. This provides better control over each transformation.[6]

Section 2: Purification & Isolation

Even with a successful reaction, isolating pure this compound can be challenging due to its polarity and potential for metal contamination from catalytic steps.

FAQ 2.1: My product streaks badly on silica gel TLC and is difficult to purify by column chromatography. What should I do?

Streaking on silica is a classic sign of an amine interacting strongly with the acidic silanol groups on the silica surface. The pyridine and aniline-type nitrogens in your molecule make it particularly susceptible to this issue.

Troubleshooting Protocol:

  • Base-Wash the Silica: Prepare a slurry of your silica gel in the column solvent and add 1-2% of a volatile base like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH). This deactivates the acidic sites, preventing your amine product from sticking and allowing for much cleaner elution.

  • Solvent System Selection: Start with a less polar system and gradually increase polarity. A gradient of ethyl acetate in hexanes is a good starting point. If the product is highly polar, a dichloromethane/methanol system may be required. Remember to add 1% Et₃N to your mobile phase.

  • Consider Alternative Stationary Phases: If basic silica fails, consider using neutral alumina or C18 reverse-phase silica for your purification.

  • Salt Formation and Filtration: If the primary impurity is a non-polar byproduct, you can sometimes purify your product by dissolving the crude mixture in a solvent like dichloromethane, adding a solution of HCl in ether to precipitate your amine product as the hydrochloride salt, and collecting it by filtration. The free base can then be regenerated by treatment with a mild aqueous base.

FAQ 2.2: After chromatography, I see residual palladium in my NMR/ICP analysis. How can I remove it?

Residual palladium is a common issue in cross-coupling reactions and must be removed, especially for pharmaceutical applications.[9]

Troubleshooting Protocol:

  • Metal Scavengers: After the reaction work-up, stir the crude product in a solution with a metal scavenger. These are typically functionalized silica gels or polymers with thiol or other metal-chelating groups that bind strongly to palladium.

  • Activated Carbon Treatment: Stirring a solution of your crude product with activated carbon can effectively adsorb residual palladium. A subsequent filtration through Celite is necessary.

  • Aqueous Washes: Sometimes, washing the organic solution of your product with an aqueous solution of a chelating agent like thiourea or sodium thiosulfate can help extract residual palladium.

Section 3: Characterization & Analysis

Confirming the structure and purity of your final product is essential.

FAQ 3.1: My ¹H NMR spectrum is complex. What are the expected chemical shifts for the this compound core?

While the exact shifts will depend on the solvent and any other substituents, you can expect the following general regions for the parent scaffold protons:

  • Pyridine Protons: The protons on the pyridine ring will typically appear in the aromatic region, generally between δ 7.0 and 8.5 ppm.

  • Thiophene Protons: The protons on the thiophene ring will also be in the aromatic region, often slightly more upfield than the pyridine protons.

  • Amine (-NH₂) Protons: The protons of the C7-amino group will appear as a broad singlet. The chemical shift is highly variable and depends on concentration, solvent, and temperature, but can typically be found between δ 4.0 and 6.0 ppm.

Inconsistent or unexpected peaks could be due to solvent impurities (e.g., residual ethyl acetate, grease), starting materials, or byproducts from side reactions. Always run an NMR of your starting materials for comparison.

General Synthetic and Purification Workflow

References

Enhancing the stability of Thieno[3,2-b]pyridin-7-amine solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Thieno[3,2-b]pyridin-7-amine Solution Stability

This compound is a vital heterocyclic scaffold in medicinal chemistry and drug discovery, serving as a key building block for a range of therapeutic agents, including highly selective kinase inhibitors.[1][2] The integrity of experimental data and the success of synthetic campaigns rely heavily on the stability and purity of its solutions. However, like many heterocyclic amines, this compound is susceptible to degradation, primarily through oxidative pathways.[3][4] This can lead to color changes, precipitation, and the formation of impurities, compromising results and consuming valuable resources.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for enhancing the stability of this compound solutions. It is structured as a series of troubleshooting scenarios and frequently asked questions, grounded in the principles of organic chemistry and backed by field-proven methodologies.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Q1: My freshly prepared this compound solution rapidly changed color from pale yellow to dark brown/black. What is happening and how can I fix it?

Probable Cause(s): This is a classic indicator of oxidative degradation. The thienopyridine core, particularly the electron-rich thiophene and pyridine rings, is susceptible to oxidation.[3][4] The presence of dissolved oxygen in the solvent, exposure to ambient light (photodegradation), or trace metal impurities can catalyze this process, leading to the formation of highly conjugated, colored byproducts, likely N-oxides or hydroxylated species.[4]

Immediate Corrective Actions:

  • Discard the discolored solution. The presence of degradants will compromise the accuracy of your experiment.

  • Review your solvent quality. Ensure you are using high-purity, HPLC-grade, or anhydrous solvents.

Long-Term Preventative Strategies:

  • Solvent Degassing: Before use, thoroughly degas your chosen solvent to remove dissolved oxygen. The most effective methods are:

    • Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.

    • Freeze-Pump-Thaw: For highly sensitive applications, perform at least three freeze-pump-thaw cycles.

  • Inert Atmosphere: Prepare and handle the solution under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Always blanket the headspace of the storage vial with Argon or Nitrogen before sealing.

  • Light Protection: Use amber glass vials or wrap standard vials in aluminum foil to prevent light exposure.[3]

  • Chelating Agents: If metal catalysis is suspected, consider adding a trace amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) (~0.1 mM) to sequester metal ions.

Q2: I observed a precipitate forming in my stock solution of this compound in DMSO after storing it in the refrigerator.

Probable Cause(s): There are two likely causes for this observation:

  • Low-Temperature Insolubility: The compound may simply be less soluble in the solvent at the reduced temperature (e.g., 4°C). This is common for many organic compounds.

  • Degradation to an Insoluble Product: A degradant formed in the solution may be less soluble than the parent compound, causing it to precipitate.

Troubleshooting & Solution Workflow: The following workflow can help you diagnose and solve the issue.

G start Precipitate Observed in Cold Solution warm Warm solution gently to room temperature with sonication. start->warm dissolves Does the precipitate redissolve completely? warm->dissolves yes_node Yes dissolves->yes_node no_node No dissolves->no_node solubility_issue Conclusion: Low-temperature solubility issue. Solution: Store stock solution at room temperature (protected from light) or prepare fresh before use. yes_node->solubility_issue degradation_issue Conclusion: Likely degradation. Action: Analyze precipitate and supernatant by HPLC/LC-MS to identify impurities. no_node->degradation_issue remediation Remediation: Discard stock. Prepare new solution using degassed solvent and inert atmosphere. degradation_issue->remediation

Caption: Troubleshooting workflow for precipitation.

Q3: My HPLC analysis shows a gradual decrease in the main peak area for this compound and the appearance of new, more polar impurity peaks over 24 hours.

Probable Cause(s): This is quantitative evidence of solution instability. The appearance of more polar impurities is consistent with oxidation, which typically introduces polar functional groups like hydroxyls (-OH) or N-oxides (-N→O).[4] The carbon atom bridging the thiophene and nitrogen rings is a known site highly susceptible to oxidation.[3]

Preventative Strategies:

  • pH Control: The stability of heterocyclic amines can be highly pH-dependent. The protonated form of the amine may be less susceptible to oxidation. Consider using a buffered solvent system if compatible with your downstream application. A slightly acidic pH (e.g., 4-6) may enhance stability, but this must be empirically tested.

  • Antioxidant Addition: For long-term storage or demanding applications, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Ascorbic Acid. The concentration should be minimal (e.g., 0.01% w/v) to avoid interference.

  • Solvent Choice: Ensure your solvent is not contributing to degradation. Avoid peroxide-forming solvents (e.g., THF, Dioxane) that have not been freshly distilled or tested for peroxides.

Section 2: Frequently Asked Questions (FAQs)

Q: What are the recommended solvents for preparing stock solutions of this compound?

A: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are commonly used due to their high solvating power for a wide range of organic molecules. However, ensure they are of anhydrous or molecular biology grade. For applications sensitive to these solvents, other options can be explored, but solubility must be verified.

SolventPolarity IndexBoiling Point (°C)Key Considerations
DMSO7.2189Excellent solvent. Hygroscopic; use anhydrous grade and store properly.
DMF6.4153Good solvent. Can decompose at high temperatures or in the presence of acid/base.
Acetonitrile5.882Suitable for reverse-phase HPLC. Lower solvating power than DMSO/DMF.
Ethanol4.378Protic solvent; may participate in reactions. Test stability before use.

Q: What are the optimal storage conditions for a stock solution?

A: Based on vendor recommendations for similar compounds and general chemical principles, the following conditions are advised[5][6]:

  • Temperature: Store at 2-8°C for short-term storage (1-2 weeks).[6] For longer-term storage, aliquot the solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Atmosphere: Always store under an inert atmosphere (Argon or Nitrogen).

  • Light: Protect from light using amber vials.[3]

Q: Can I use aqueous buffers to dissolve this compound?

A: The compound has low aqueous solubility. To prepare a solution in an aqueous buffer, first, dissolve the compound in a minimal amount of a water-miscible organic solvent (like DMSO). Then, perform a serial dilution into the desired aqueous buffer. Be cautious of precipitation. The final concentration of the organic solvent should be kept low (typically <1%) for biological assays. Always perform a solubility test at your final desired concentration before proceeding with large-scale preparations.

Section 3: Protocols & Methodologies

Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in DMSO)

This protocol incorporates best practices to maximize the stability of your stock solution.

  • Preparation: Place a new, unopened bottle of anhydrous DMSO and a sterile, amber glass vial with a septum cap into a desiccator for at least 4 hours to remove surface moisture.

  • Degassing: Transfer the desired volume of DMSO to a Schlenk flask. Bubble dry Argon gas through the solvent via a long needle for 20-30 minutes.

  • Weighing: Accurately weigh the required amount of this compound (MW: 150.20 g/mol ) in a tared, dry vial under an inert atmosphere (if possible).

  • Dissolution: Using a gas-tight syringe, transfer the degassed DMSO to the vial containing the compound. Cap the vial immediately.

  • Homogenization: Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Storage: Flush the headspace of the vial with Argon for 30 seconds before tightening the cap. For long-term storage, wrap the cap junction with Parafilm® and place it in a labeled container at -20°C or below.

Protocol 2: Basic Forced Degradation Study

A forced degradation study helps identify potential degradation products and assess stability under stress conditions, mirroring ICH guidelines.[3][4]

  • Solution Prep: Prepare a 1 mg/mL solution of this compound in Acetonitrile:Water (50:50).

  • Aliquot & Stress: Dispense the solution into five separate, labeled amber HPLC vials.

    • Control: Store at 4°C, protected from light.

    • Acidic: Add 10 µL of 1M HCl.

    • Basic: Add 10 µL of 1M NaOH.

    • Oxidative: Add 10 µL of 3% H₂O₂.

    • Thermal: Place in an oven at 60°C.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient elution) at T=0, 2, 8, and 24 hours.

  • Evaluation: Compare the chromatograms from the stressed samples to the control. A stable compound will show minimal degradation (<1-2%) under most conditions. This study will reveal if the compound is particularly sensitive to pH, oxidation, or heat.

Section 4: Understanding Key Stability Factors

Proposed Oxidative Degradation Pathway

The primary mechanism of instability for thienopyridines is oxidation. The electron-rich nature of the fused ring system and the presence of heteroatoms create sites susceptible to attack by molecular oxygen or other oxidants.

Caption: Proposed oxidative degradation pathways.

This diagram illustrates the two most probable oxidative degradation pathways based on published data for related thienopyridine structures.[3][4] N-oxidation on the pyridine nitrogen and hydroxylation on the electron-rich rings are common fates that lead to increased polarity and often, a change in color and biological activity. Understanding these pathways underscores the critical importance of excluding oxygen from solutions.

References

Technical Support Center: Scaling Up the Production of Thieno[3,2-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis and scale-up of Thieno[3,2-b]pyridin-7-amine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond bench-scale synthesis to larger, more robust production runs. Thieno[3,2-b]pyridines are a critical class of heterocyclic compounds, recognized for their wide range of biological activities and as key intermediates in medicinal chemistry.[1] Scaling up their synthesis, however, presents unique challenges, from maintaining yield and purity to ensuring process safety and efficiency.

This document provides practical, experience-driven advice in a direct question-and-answer format. We will delve into common pitfalls, troubleshooting strategies, and optimization techniques to ensure your scale-up process is both successful and scientifically sound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental aspects of this compound synthesis.

Q1: What is the most common and reliable synthetic route for preparing the thieno[2,3-b]pyridine core at scale?

A1: The most prevalent and industrially adaptable method for constructing the thieno[2,3-b]pyridine scaffold is the intramolecular Thorpe-Ziegler cyclization.[2][3] This approach is favored for its reliability and the accessibility of its starting materials. The general workflow involves two key steps:

  • S-Alkylation: A 3-cyanopyridine-2(1H)-thione is reacted with an α-halo carbonyl compound (like an N-aryl-2-chloroacetamide) in the presence of a base. This forms a 2-(alkylthio)pyridine-3-carbonitrile intermediate.[4][5]

  • Thorpe-Ziegler Cyclization: The intermediate is then treated with a stronger base, which promotes an intramolecular cyclization to form the thiophene ring, yielding the 3-aminothieno[2,3-b]pyridine core.[2]

This pathway is highly versatile, allowing for the introduction of various substituents to tailor the molecule for specific applications.

Q2: How should I monitor the progress of the reaction during scale-up?

A2: Thin-Layer Chromatography (TLC) remains the most effective and immediate method for reaction monitoring, even at scale.

  • For the S-alkylation step: Monitor the consumption of the starting 3-cyanopyridine-2(1H)-thione.

  • For the cyclization step: Monitor the disappearance of the S-alkylated intermediate and the appearance of the highly fluorescent thieno[2,3-b]pyridine product spot. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is recommended to accurately track reactant consumption, intermediate formation, and product yield over time.

Q3: What are the key safety considerations when handling the reagents for this synthesis?

A3: Safety is paramount. Key considerations include:

  • Reagents: Many precursors, like 2-aminopyridine, are toxic if swallowed or in contact with skin and can cause serious eye irritation.[6] Always consult the Safety Data Sheet (SDS) for each specific reagent.

  • Handling: All manipulations should be performed in a well-ventilated fume hood.[7] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[7]

  • Accidental Release: Have procedures in place for containing spills. Inert absorbents like clay or diatomaceous earth should be readily available.[6]

  • Storage: Store reagents in tightly closed containers in a cool, dry, and well-ventilated area, away from incompatible materials.[7]

Q4: I'm struggling with the poor solubility of my final thieno[2,3-b]pyridine product. What can I do?

A4: Poor aqueous solubility is a known characteristic of this class of compounds, often attributed to their planar structure, which promotes strong intermolecular stacking and crystal packing.[8][9]

  • For Purification: If solubility is an issue during crystallization, consider using higher volumes of solvent, a different solvent system (e.g., switching from ethanol to DMF or DMSO and using an anti-solvent), or purification via column chromatography.

  • For Application: If the final compound's solubility is too low for its intended biological application, two strategies can be explored:

    • Prodrug Approach: Introduce bulky, cleavable groups (like esters or carbonates) to disrupt crystal packing and improve solubility.[9]

    • Formulation: Load the active compound into a formulation polymer to create nanoparticles, which can improve aqueous dispersibility.[8]

Part 2: Troubleshooting Guide for Scale-Up Production

This section provides a systematic approach to diagnosing and solving common problems encountered during the scale-up of this compound synthesis.

Workflow: General Synthesis of 3-Aminothieno[2,3-b]pyridine Core

The following diagram illustrates the common synthetic workflow discussed.

G cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Thorpe-Ziegler Cyclization cluster_2 Step 3: Work-up & Purification A 3-Cyanopyridine-2(1H)-thione D S-Alkylated Intermediate A->D B N-aryl-2-chloroacetamide B->D C Base (e.g., KOH) Solvent (e.g., DMF) C->D r.t., 30-60 min F 3-Aminothieno[2,3-b]pyridine Product D->F E Additional Base (e.g., KOH) E->F Stirring/Heating G Quench (e.g., Water) F->G H Filtration G->H I Crystallization (e.g., Ethanol) H->I J Purified Product I->J

Caption: General workflow for thieno[2,3-b]pyridine synthesis.

Problem 1: Low or No Product Yield
Possible Cause Diagnostic Check Recommended Solution
1a. Inactive Base or Incorrect Stoichiometry Check the quality and age of the base (e.g., KOH, NaOH). Verify calculations for molar equivalents.Use a fresh batch of base. For moisture-sensitive bases like NaH, ensure anhydrous conditions. Precisely measure molar equivalents; a slight excess of base is often required for the cyclization step.
1b. Incomplete S-Alkylation Before adding the second portion of base for cyclization, take a TLC sample. You should see the complete consumption of the starting thione.Ensure the N-aryl-2-chloroacetamide is of high purity. Increase the reaction time for the S-alkylation step at room temperature and monitor by TLC until completion.
1c. Ineffective Cyclization The S-alkylated intermediate is still present on TLC after the allotted reaction time for cyclization.The Thorpe-Ziegler cyclization is base-catalyzed and often requires energy.[2] Consider gentle heating (e.g., 50-70 °C) to drive the reaction to completion. Ensure the base concentration is sufficient to deprotonate the active methylene group.
1d. Product Loss During Work-up The product has some solubility in the aqueous phase, or the crystallization solvent is too effective.After quenching with water, ensure the pH is neutral or slightly basic before filtration to maximize precipitation of the amine product. If the product is lost during crystallization, reduce the amount of solvent used or employ an anti-solvent system (e.g., add water or hexane to an ethanol solution) to induce precipitation.
Problem 2: Significant Impurity Formation
Possible Cause Diagnostic Check Recommended Solution
2a. Oxidative Dimerization Presence of unexpected, higher molecular weight species in LC-MS analysis. The product mixture may be highly colored.Some 3-aminothieno[2,3-b]pyridines can undergo oxidative dimerization, especially in the presence of oxidants or air.[4][5] Maintain an inert atmosphere (N₂ or Argon) during the reaction, particularly at larger scales where reaction times are longer.
2b. Hydrolysis of Cyano Group IR spectroscopy shows the presence of a carboxamide or carboxylic acid peak instead of or in addition to the nitrile peak in side products.This can occur if the reaction conditions are too harsh (e.g., excessively high temperatures or prolonged exposure to strong base). Perform the reaction at the lowest effective temperature and minimize reaction time once the conversion is complete.
2c. Side Reactions from Base Unexpected byproducts are observed, especially when using nucleophilic bases.Use a non-nucleophilic base like potassium tert-butoxide or NaH to minimize side reactions. If using KOH/NaOH, control the temperature carefully, especially during addition, to prevent localized heating.
Problem 3: Scale-Up Issues (e.g., Mixing, Heat Transfer)
Possible Cause Diagnostic Check Recommended Solution
3a. Poor Mixing and Mass Transfer Inconsistent reaction profile; yield decreases significantly from lab scale to pilot scale. The reaction mixture becomes a thick, unmanageable slurry.As scale increases, surface area-to-volume ratio decreases. Ensure the reactor is equipped with an appropriate agitator (e.g., anchor or turbine) to maintain homogeneity. The reaction may need to be run at a more dilute concentration to maintain stirrability.
3b. Inefficient Heat Transfer Reaction temperature "runs away" or is difficult to control, leading to byproduct formation.Both the S-alkylation and cyclization can be exothermic. Add reagents, especially the base, portion-wise or via a dropping funnel to control the rate of heat generation. Ensure the reactor's cooling system is adequate for the batch size.
3c. Crystallization and Filtration Challenges The product crystallizes into very fine needles, leading to slow filtration and high solvent retention in the filter cake.Control the cooling rate during crystallization; a slower cooling profile often yields larger, more easily filterable crystals. Consider adding an anti-solvent slowly to a stirred solution of the product. Use appropriate large-scale filtration equipment like a Nutsche filter-dryer.

Troubleshooting Logic Diagram

G cluster_yield cluster_impurity cluster_scaleup Problem Problem Encountered LowYield Low Yield Problem->LowYield Impurity High Impurity Problem->Impurity ScaleUp Scale-Up Issue Problem->ScaleUp Y_Cause1 Inactive Base LowYield->Y_Cause1 Y_Cause2 Poor Cyclization LowYield->Y_Cause2 I_Cause1 Oxidation Impurity->I_Cause1 I_Cause2 Hydrolysis Impurity->I_Cause2 S_Cause1 Poor Mixing ScaleUp->S_Cause1 S_Cause2 Heat Transfer ScaleUp->S_Cause2 Y_Sol1 Use Fresh Base Y_Cause1->Y_Sol1 Y_Sol2 Apply Gentle Heat Y_Cause2->Y_Sol2 I_Sol1 Use Inert Atmosphere I_Cause1->I_Sol1 I_Sol2 Control Temperature I_Cause2->I_Sol2 S_Sol1 Improve Agitation S_Cause1->S_Sol1 S_Sol2 Control Reagent Addition S_Cause2->S_Sol2

Caption: A logical map for troubleshooting common synthesis issues.

Part 3: Reference Experimental Protocol

The following is a generalized, representative protocol for the synthesis of an N-aryl-3-aminothieno[2,3-b]pyridine-2-carboxamide derivative. Note: This should be optimized for your specific substrate and scale.

Objective: To synthesize 3-Amino-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide.

Materials:

  • 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

  • 2-chloro-N-phenylacetamide

  • Potassium Hydroxide (KOH)

  • Dimethylformamide (DMF), anhydrous

  • Ethanol (EtOH), reagent grade

  • Deionized Water

Procedure:

  • Setup: Equip a suitably sized reactor with a mechanical stirrer, temperature probe, and nitrogen inlet.

  • S-Alkylation:

    • Charge the reactor with 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq) and DMF (approx. 5-10 mL per gram of starting material).

    • Begin stirring to form a slurry.

    • In a separate vessel, dissolve KOH (1.0 eq) in a small amount of water and add it to the reactor.

    • Add 2-chloro-N-phenylacetamide (1.0 eq) to the mixture.

    • Stir the resulting mixture for 30-60 minutes at room temperature. Monitor the reaction by TLC until the starting thione is consumed.

  • Thorpe-Ziegler Cyclization:

    • Prepare a solution of KOH (1.1 eq) in a minimal amount of water.

    • Add this second portion of base to the reaction mixture. A color change and an exotherm may be observed.

    • Continue stirring at room temperature or heat gently to 50 °C for 1-2 hours, monitoring by TLC for the disappearance of the intermediate and formation of the product.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly add deionized water (equal to the volume of DMF used) to precipitate the crude product.

    • Stir the resulting slurry for 30 minutes.

    • Isolate the solid product by filtration, washing the filter cake with water and then with a small amount of cold ethanol.

  • Purification:

    • Dry the crude solid under vacuum.

    • Purify the material by recrystallization from ethanol.[10] Dissolve the solid in a minimum amount of hot ethanol, filter hot if necessary to remove insoluble impurities, and allow it to cool slowly to form crystals.

    • Isolate the purified crystals by filtration, wash with cold ethanol, and dry under vacuum to a constant weight.

References

Modifying reaction conditions for improved Thieno[3,2-b]pyridin-7-amine purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Thieno[3,2-b]pyridin-7-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis of this important heterocyclic scaffold, providing in-depth, field-proven insights and troubleshooting strategies to enhance reaction efficiency and product purity. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for preparing high-purity this compound?

A common and effective strategy involves a two-step sequence starting from Thieno[3,2-b]pyridin-7(4H)-one. This method is often preferred due to the commercial availability of the starting material and the generally high efficiency of the subsequent transformations.

The overall workflow can be visualized as follows:

Synthetic_Workflow start Thieno[3,2-b]pyridin-7(4H)-one intermediate 7-Chloro-thieno[3,2-b]pyridine start->intermediate Chlorination (e.g., POCl3 or (COCl)2/DMF) product This compound intermediate->product Buchwald-Hartwig Amination

Caption: General synthetic route to this compound.

Step 1: Chlorination of Thieno[3,2-b]pyridin-7(4H)-one. The first step is the conversion of the pyridinone to the corresponding 7-chloro derivative. This is a crucial step as it activates the 7-position for subsequent nucleophilic substitution. A standard method for this transformation is treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[1]

Step 2: Palladium-Catalyzed Amination. The 7-chloro-thieno[3,2-b]pyridine intermediate is then converted to the final product via a Buchwald-Hartwig amination reaction.[2] This palladium-catalyzed cross-coupling reaction is highly versatile and allows for the formation of the C-N bond under relatively mild conditions. The choice of an appropriate ammonia surrogate is critical for achieving a good yield of the primary amine.

Troubleshooting Guide: The Buchwald-Hartwig Amination Step

The palladium-catalyzed amination is often the most challenging step. Here, we address common issues and provide solutions based on established principles of organometallic chemistry.

Q2: My Buchwald-Hartwig amination reaction shows low or no conversion. What are the likely causes and how can I improve the yield?

Low conversion is a frequent issue, particularly with heteroaromatic chlorides, which are known to be less reactive than their bromide or iodide counterparts. A systematic approach to troubleshooting is essential.[3]

Troubleshooting_Low_Conversion start Low or No Conversion Observed catalyst_check Evaluate Catalyst System (Precatalyst & Ligand) start->catalyst_check base_check Assess Base Choice (Strength & Solubility) start->base_check conditions_check Verify Reaction Conditions (Solvent, Temp., Atmosphere) start->conditions_check reagent_check Check Reagent Purity (Starting Material & Ammonia Source) start->reagent_check ligand_mod Switch to bulkier, electron-rich ligand (e.g., XPhos, RuPhos) catalyst_check->ligand_mod precatalyst_mod Use a Pd(II) precatalyst (e.g., G3-XPhos) catalyst_check->precatalyst_mod base_strength Use a stronger base (e.g., NaOtBu, LHMDS) base_check->base_strength base_solubility Consider base solubility in the reaction solvent base_check->base_solubility solvent_mod Try alternative aprotic solvents (e.g., Dioxane, Toluene) conditions_check->solvent_mod temp_mod Increase reaction temperature (monitor for degradation) conditions_check->temp_mod inert_mod Ensure rigorous inert atmosphere (degas solvent, use glovebox) conditions_check->inert_mod

Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.

1. The Catalyst System (Palladium Source and Ligand):

  • Expertise & Experience: The choice of ligand is paramount for the successful amination of aryl chlorides. These substrates undergo oxidative addition to the palladium center more slowly than bromides or iodides. To facilitate this key step, bulky, electron-rich phosphine ligands are required.[3]

  • Recommendation: If you are using less bulky ligands like P(t-Bu)₃ or bidentate ligands such as BINAP, consider switching to more specialized ligands. For heteroaromatic chlorides, ligands from the Buchwald family, such as XPhos , RuPhos , or BrettPhos , are often highly effective.[2][3]

2. The Base:

  • Expertise & Experience: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine to form the palladium-amido complex. For challenging couplings, a strong, non-nucleophilic base is often necessary.

  • Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) can also be used.[4] The solubility of the base in the reaction solvent can also impact the reaction rate.

3. Reaction Conditions (Solvent and Temperature):

  • Expertise & Experience: The reaction must be conducted under strictly anhydrous and anaerobic conditions. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

  • Recommendation: Use dry, degassed solvents. Common choices include toluene, dioxane, or THF. If conversion is still low, a moderate increase in temperature (e.g., from 80 °C to 110 °C) can be beneficial, but monitor for potential product degradation. Chlorinated solvents should be avoided as they can interfere with the catalyst.[5]

4. Ammonia Source:

  • Expertise & Experience: Using anhydrous ammonia gas can be challenging in a standard laboratory setting. Several "ammonia equivalents" have been developed to circumvent this issue.

  • Recommendation: Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) is a commonly used ammonia surrogate.[4] After the coupling reaction, the silyl groups are easily cleaved during aqueous workup to reveal the primary amine. Alternatively, ammonium salts like ammonium sulfate can be used, though this may require different catalyst systems.[6]

ParameterInitial RecommendationAlternative for Low ConversionRationale
Palladium Source Pd₂(dba)₃G3-XPhos PrecatalystPrecatalysts provide more reliable formation of the active Pd(0) species.[3]
Ligand P(t-Bu)₃XPhos or RuPhosBulkier, electron-rich ligands accelerate the oxidative addition of aryl chlorides.[3]
Base K₂CO₃ or Cs₂CO₃NaOtBu or LHMDSStronger bases are often required for less reactive aryl chlorides.
Ammonia Source Aqueous AmmoniaLiN(SiMe₃)₂Ammonia surrogates can offer better solubility and reactivity in organic solvents.[4]
Solvent THFToluene or DioxaneHigher boiling point solvents allow for increased reaction temperatures.
Temperature 80 °C100-110 °CIncreased temperature can overcome the activation energy barrier for oxidative addition.
Q3: I am observing a significant amount of a byproduct that appears to be the starting material without the chlorine atom. What is this side reaction and how can I suppress it?

This byproduct is likely the result of hydrodehalogenation , a common side reaction in palladium-catalyzed cross-coupling reactions. In this process, the aryl halide is reduced to the corresponding arene.

Mechanism of Hydrodehalogenation: This can occur through various pathways, but a common one involves the β-hydride elimination from a palladium-amido intermediate, which can compete with the desired reductive elimination step.

Strategies to Minimize Hydrodehalogenation:

  • Ligand Choice: The choice of ligand can influence the relative rates of reductive elimination versus side reactions. Bulky ligands that promote a faster reductive elimination can often suppress hydrodehalogenation.

  • Base Selection: The nature of the base can also play a role. In some cases, switching to a different base can alter the reaction pathway and minimize this side product.

  • Reaction Time: Prolonged reaction times at high temperatures can sometimes lead to increased hydrodehalogenation. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.

Q4: How do I effectively remove the palladium catalyst and other impurities during workup and purification?

Residual palladium is a common concern, especially for compounds intended for biological applications. The final product may also contain unreacted starting materials or byproducts from side reactions.

1. Palladium Removal:

  • Aqueous Washes: A simple aqueous workup with a solution of ammonium chloride or brine can help remove some of the inorganic salts.

  • Filtration through Celite® or Silica Gel: Passing the crude reaction mixture through a short plug of silica gel or Celite® can remove some of the palladium catalyst.

  • Specialized Scavengers: For very low residual palladium levels, treatment with a scavenger is often necessary. These are materials that selectively bind to the metal. Common options include:

    • Thiol-based scavengers: Resins functionalized with thiol groups can effectively chelate palladium.

    • Activated Carbon: Treatment with activated carbon can also adsorb residual palladium.[7]

    • Commercial Scavengers: Several commercially available macroporous resins and silica-bound scavengers are highly effective.[7]

2. Purification of the Final Product:

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying the final product. A gradient elution system, for example, with ethyl acetate in hexanes, can effectively separate the desired amine from less polar starting materials and byproducts.

  • Crystallization: If the product is a solid, crystallization can be a highly effective method for achieving high purity. This can also help in removing trace amounts of palladium that may have co-eluted during chromatography.

Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-thieno[3,2-b]pyridine

This protocol is adapted from a similar procedure for the chlorination of a pyridinone.[1]

  • To a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add Thieno[3,2-b]pyridin-7(4H)-one (1.0 eq).

  • Add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.

  • Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 7-chloro-thieno[3,2-b]pyridine. The product can be purified by column chromatography if necessary.

Protocol 2: Buchwald-Hartwig Amination to Synthesize this compound

This is a general protocol based on established methods for the amination of heteroaryl chlorides.[2][3][4]

  • To a dry Schlenk flask or a vial in a glovebox, add 7-chloro-thieno[3,2-b]pyridine (1.0 eq), a palladium precatalyst (e.g., G3-XPhos, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Add the base (e.g., sodium tert-butoxide, 1.5-2.0 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the ammonia surrogate (e.g., lithium bis(trimethylsilyl)amide, 1.2-1.5 eq) and dry, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

References

Validation & Comparative

The Thieno[3,2-b]pyridine Scaffold: A Privileged Platform for Selective Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a range of biological targets – is a cornerstone of efficient therapeutic development. The thieno[3,2-b]pyridine core has emerged as one such versatile scaffold, particularly in the competitive field of protein kinase inhibitors. This guide provides a comparative analysis of kinase inhibitors derived from the thieno[3,2-b]pyridine and closely related thienopyridine structures, contrasting their performance with established clinical inhibitors. We will delve into their activity against key oncological targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the non-receptor tyrosine kinase Src, and the mitotic kinase Haspin, supported by biochemical and cellular data.

The Architectural Advantage of Thieno[3,2-b]pyridine

The thieno[3,2-b]pyridine scaffold's utility lies in its rigid, planar structure and the strategic placement of nitrogen and sulfur heteroatoms. These features provide multiple points for chemical modification, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. Notably, the thieno[3,2-b]pyridine core can engage in various interactions within the ATP-binding pocket of kinases, and its derivatives have been shown to act as both ATP-competitive and non-ATP-mimetic inhibitors, the latter of which can lead to exceptional selectivity.[1][2]

Comparative Analysis of Thienopyridine-Based Kinase Inhibitors

Here, we compare the inhibitory activities of thienopyridine derivatives against their respective kinase targets and benchmark them against well-established inhibitors.

Targeting Angiogenesis: VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.

A notable thieno[3,2-b]pyridine derivative, LCB03-0110 , has been identified as a potent inhibitor of VEGFR-2.[3] We compare its biochemical potency with Sorafenib , a multi-kinase inhibitor approved for the treatment of various cancers.

InhibitorScaffoldTarget KinaseIC50 (Biochemical Assay)Reference
LCB03-0110 (and related series) Thieno[3,2-b]pyridineVEGFR-2Low nanomolar range[3][4]
Sorafenib BiphenylureaVEGFR-290 nM[2][5][6][7]

Note: While the precise IC50 for LCB03-0110 is not publicly available, the literature describes it and its analogs as having low nanomolar potency.

The data indicates that thieno[3,2-b]pyridine-based inhibitors can achieve potent, direct inhibition of VEGFR-2, comparable to or potentially exceeding that of established drugs like Sorafenib.

Inhibiting Cell Motility and Proliferation: Src Kinase

Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways controlling cell proliferation, survival, and migration. Its overexpression or overactivation is common in many cancers.

InhibitorScaffoldTarget KinaseIC50 (Biochemical Assay)Reference
Thieno[2,3-b]pyridine derivative Thieno[2,3-b]pyridinec-SrcEfficient enzymatic inhibition[8]
Dasatinib AminothiazoleSrc<1 nM[1][9]

Dasatinib is an exceptionally potent inhibitor of Src. While the thieno[2,3-b]pyridine derivatives show promise, further optimization would be required to match the potency of Dasatinib. However, the thienopyridine scaffold may offer advantages in terms of selectivity and off-target effects, which is a critical consideration in drug development.

Targeting Mitosis: Haspin Kinase Inhibition

Haspin is a serine/threonine kinase that is essential for proper chromosome alignment during mitosis. Its unique role makes it an attractive target for cancer therapy.

The thieno[3,2-b]pyridine scaffold has been successfully utilized to develop highly selective Haspin inhibitors, such as MU1920 .[10][11][12][13] We compare its performance with CHR-6494 , another potent Haspin inhibitor.

InhibitorScaffoldTarget KinaseIC50 (Biochemical Assay)Reference
MU1920 Thieno[3,2-b]pyridineHaspin6 nM[10][11]
CHR-6494 Not specifiedHaspin2 nM[11]

Both MU1920 and CHR-6494 are highly potent inhibitors of Haspin. The thieno[3,2-b]pyridine-based MU1920 demonstrates that this scaffold can be tailored to produce inhibitors with potencies in the low nanomolar range, making them excellent candidates for further preclinical and clinical development.

Cellular Activity of Thienopyridine Derivatives

The ultimate test of a kinase inhibitor is its ability to affect cellular processes. Thienopyridine derivatives have demonstrated promising anti-proliferative effects in various cancer cell lines.

CompoundTarget(s)Cell LineCellular EffectGI50/IC50Reference
Thieno[3,2-b]pyridine derivative (2e) Not specifiedMDA-MB-231 (TNBC)Decreased cell viability and proliferation~13 µM (GI50)[14]
Thieno[2,3-d]pyrimidine derivative (17f) VEGFR-2HCT-116 (Colon)Cytotoxic2.80 µM
CHR-6494 HaspinMDA-MB-231 (TNBC)Anti-proliferative757.1 nM[15]

These data highlight that the biochemical potency of thienopyridine-based inhibitors can translate into meaningful anti-cancer effects at the cellular level.

Experimental Protocols

To facilitate further research and validation of thienopyridine-based kinase inhibitors, we provide the following standard experimental protocols.

Biochemical Kinase Inhibition Assay (Generic TR-FRET)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition A Prepare kinase, substrate, and ATP solution C Add kinase, substrate, and test compound to assay plate A->C B Serially dilute test compounds in DMSO B->C D Initiate reaction by adding ATP C->D E Incubate at room temperature D->E F Stop reaction and add detection reagents (e.g., europium-labeled antibody and allophycocyanin-labeled streptavidin) E->F G Read plate on a TR-FRET enabled plate reader F->G H Calculate percent inhibition and IC50 values G->H G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_staining Staining and Readout A Seed cells in 96-well plates B Allow cells to attach overnight A->B C Treat cells with serially diluted test compounds B->C D Incubate for a specified period (e.g., 72 hours) C->D E Fix cells with trichloroacetic acid (TCA) D->E F Stain with Sulforhodamine B (SRB) dye E->F G Wash and solubilize the bound dye F->G H Read absorbance on a plate reader G->H I Calculate cell viability and GI50 values H->I G cluster_VEGFR VEGFR-2 Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Proliferation ERK->Angiogenesis LCB03_0110 LCB03-0110 LCB03_0110->VEGFR2 Inhibits Sorafenib Sorafenib Sorafenib->VEGFR2 Inhibits Sorafenib->Raf Inhibits G cluster_Src Src Signaling GrowthFactor Growth Factor Receptor Src Src GrowthFactor->Src Activates FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K CellCycle Proliferation, Survival, Motility FAK->CellCycle Ras->CellCycle Akt Akt PI3K->Akt Akt->CellCycle Thieno_2_3_b_pyridine Thieno[2,3-b]pyridine Derivative Thieno_2_3_b_pyridine->Src Inhibits Dasatinib Dasatinib Dasatinib->Src Inhibits

References

A Comparative Guide to the Biological Activity of Thieno[3,2-b]pyridin-7-amine and Its Isomeric Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thienopyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The fusion of thiophene and pyridine rings gives rise to the thienopyridine scaffold, a heterocyclic system of significant interest in drug discovery. The orientation of these two rings results in several isomers, each with a unique electronic distribution and three-dimensional shape, leading to a diverse range of biological activities. Among these, the thieno[3,2-b]pyridine core has emerged as a particularly attractive scaffold for the development of highly selective kinase inhibitors.[1] This guide provides a comparative analysis of the biological activity of derivatives of the thieno[3,2-b]pyridine scaffold, with a focus on the potential of the 7-amino substitution, versus other key thienopyridine isomers, supported by experimental data and detailed methodologies. Thienopyridine derivatives are recognized for a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antiplatelet activities.[2][3][4]

Thieno[3,2-b]pyridine: A Scaffold for Selective Kinase Inhibition

The thieno[3,2-b]pyridine scaffold has proven to be a versatile template for the design of potent and selective protein kinase inhibitors.[1] Protein kinases are crucial regulators of numerous cellular processes, and their aberrant activity is a hallmark of many diseases, particularly cancer.[1] The unique structure of the thieno[3,2-b]pyridine core allows for varied binding modes within the ATP-binding pocket of kinases, facilitating the development of inhibitors with high kinome-wide selectivity.[1]

Derivatives of 7-aminothieno[3,2-b]pyridine have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[5] Furthermore, aminodi(hetero)arylamines based on the methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate core have demonstrated significant growth inhibitory effects on various human tumor cell lines, including breast adenocarcinoma (MCF-7), melanoma (A375-C5), and non-small cell lung cancer (NCI-H460).[6] Some of these compounds have also exhibited notable antioxidant properties.[7]

Key Biological Target: Protein Kinases

The primary appeal of the thieno[3,2-b]pyridine scaffold lies in its potential to generate selective kinase inhibitors. For instance, derivatives have been developed as highly selective inhibitors of Haspin and Cyclin-Dependent Kinase-like (CDKL) kinases.[1] The weak interaction of the core scaffold with the kinase hinge region allows for diverse binding modes, which is a key factor in achieving high selectivity.[1]

Comparative Isomers: Thieno[2,3-b]pyridines and Their Anticancer Potential

The thieno[2,3-b]pyridine isomer has been extensively explored for its anticancer properties.[8][9][10] Derivatives of this scaffold have shown potent activity against a range of cancer cell lines, including prostate and breast cancer.[8][9]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Several studies have indicated that thieno[2,3-b]pyridine derivatives exert their anticancer effects by inducing G2/M cell cycle arrest and promoting apoptosis.[8] For example, in prostate cancer cell lines, these compounds were found to inhibit proliferation and motility.[8] The initial discovery of some thieno[2,3-b]pyridines as anticancer agents stemmed from their ability to inhibit phosphoinositide-specific phospholipase C (PI-PLC).[9][11]

Other Thienopyridine Isomers of Interest

While thieno[3,2-b] and thieno[2,3-b] pyridines are the most studied, other isomers also exhibit interesting biological activities:

  • Thieno[3,2-c]pyridines: Derivatives of this isomer have been investigated for their potential as antipsychotic agents.[12]

  • Thieno[2,3-c]pyridines: This scaffold is present in the core structure of various kinase inhibitors and has attracted attention for its potential in both pharmaceutical and materials science applications.[13]

Comparative Biological Activity Data

The following table summarizes the reported biological activities of various derivatives of thienopyridine isomers. It is important to note that these are for different derivatives and not a direct comparison of the parent amino-isomers.

Isomer ScaffoldDerivative ClassBiological ActivityTarget/AssayIC50/ActivityReference
Thieno[3,2-b]pyridine 7-(Indol-5-yl)amino derivativesVEGFR-2 InhibitionKinase AssayPotent Inhibition[5]
Aminodi(hetero)arylaminesAnticancerNCI-H460 cell lineGI50 = 1.4 µM[6]
Thieno[2,3-b]pyridine 3-Amino-2-arylcarboxamidesAnticancerHCT-116 & MDA-MB-231 cellsnM range[10][11]
DJ160AnticancerLNCaP & PC3 prostate cancer cellsIC50 < 50 nM[8]
Thienopyridine (unspecified) General derivativesIKKβ InhibitionKinase AssayIC50 as low as 40 nM[2]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure the activity of a specific kinase in the presence of an inhibitor.[8][14]

Principle: The amount of ADP produced in a kinase reaction is quantified. The assay is performed in two steps: first, the kinase reaction is terminated and remaining ATP is depleted. Second, the ADP is converted to ATP, which is then detected using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration.[8]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection prep_reagents Prepare Kinase, Substrate, ATP, and Inhibitor solutions mix_components Mix Kinase, Substrate, and Inhibitor in assay plate prep_reagents->mix_components start_reaction Initiate reaction by adding ATP mix_components->start_reaction incubate_reaction Incubate at room temperature start_reaction->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) incubate_reaction->add_adpglo incubate_adpglo Incubate for 40 minutes add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate_adpglo->add_detection incubate_detection Incubate for 30-60 minutes add_detection->incubate_detection read_luminescence Measure luminescence incubate_detection->read_luminescence

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the kinase, peptide substrate, ATP, and test compounds (thienopyridine derivatives) in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the test compound solution.

    • Add 5 µL of the kinase solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.[9]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[15]

    • Incubate for 40 minutes at room temperature.[15]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[15]

    • Incubate for 30-60 minutes at room temperature.[15]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.

Protocol 2: Western Blot Analysis of Phosphorylated Signaling Proteins (p-Akt, p-ERK)

This protocol is for the detection of phosphorylated Akt and ERK in cell lysates to assess the impact of thienopyridine derivatives on key signaling pathways.[16][17][18]

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated forms of Akt and ERK.

Workflow Diagram:

G cluster_sample Sample Preparation cluster_blot Western Blotting cell_culture Culture and treat cells with thienopyridine derivatives cell_lysis Lyse cells and quantify protein concentration cell_culture->cell_lysis sds_page Separate proteins by SDS-PAGE cell_lysis->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane with 5% BSA transfer->block primary_ab Incubate with primary antibody (anti-p-Akt or anti-p-ERK) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect with ECL reagent secondary_ab->detection

Caption: Workflow for Western Blot analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Culture cells to 70-80% confluency and treat with various concentrations of thienopyridine derivatives for the desired time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Gel Electrophoresis:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Load samples onto an SDS-polyacrylamide gel and run at 100-120 V.[17]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature.[16]

    • Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) or phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.[19]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

    • Wash the membrane again three times with TBST.

  • Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[16]

Signaling Pathways Modulated by Thienopyridine Derivatives

Thienopyridine derivatives have been shown to modulate several key signaling pathways implicated in cancer and inflammation.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[20][21][22] Thienopyrimidine derivatives, which are structurally related to thienopyridines, have been developed as potent and selective PI3K inhibitors.[20] The inhibition of this pathway by thienopyridine-based compounds can lead to decreased cancer cell proliferation and survival.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Thienopyridine Thienopyridine Derivatives Thienopyridine->PI3K Thienopyridine->Akt

Caption: Inhibition of the PI3K/Akt pathway by thienopyridines.

MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation and survival.[23][24] The inhibition of components of this pathway is a valid anticancer strategy. While direct inhibition of MAPK/ERK by thieno[3,2-b]pyridin-7-amine is not explicitly detailed, the broader class of kinase inhibitors often targets components of this pathway.

G GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Thienopyridine Thienopyridine Derivatives Thienopyridine->MEK Thienopyridine->ERK

Caption: Potential modulation of the MAPK/ERK pathway.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation.[25][26] Thienopyridine analogues have been identified as potent inhibitors of IκB kinase β (IKKβ), a critical kinase in the NF-κB pathway.[2] Inhibition of IKKβ prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[25] This provides a clear mechanism for the anti-inflammatory effects of certain thienopyridine derivatives.

G LPS LPS/TNF-α Receptor Receptor LPS->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammation Inflammatory Gene Transcription Nucleus->Inflammation Thienopyridine Thienopyridine Derivatives Thienopyridine->IKK

Caption: Inhibition of the NF-κB pathway by thienopyridines.

Conclusion

The thienopyridine scaffold represents a highly versatile platform for the development of novel therapeutics. The thieno[3,2-b]pyridine isomer stands out as a privileged scaffold for the design of selective kinase inhibitors with potential applications in oncology. In comparison, the thieno[2,3-b]pyridine isomer has demonstrated significant promise as a source of potent anticancer agents that can induce cell cycle arrest and apoptosis. While direct comparative data for this compound against its specific isomers is limited in the public domain, the broader analysis of their derivative classes clearly indicates distinct and promising biological activity profiles for each scaffold. Further research focusing on systematic structure-activity relationship studies of amino-substituted isomers is warranted to fully elucidate their therapeutic potential.

References

Validating the Therapeutic Potential of a Novel Thieno[3,2-b]pyridine Derivative, TPCA-1, in Preclinical Models of Inflammation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the therapeutic potential of TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide), a potent and selective inhibitor of IκB kinase β (IKKβ), in preclinical models of inflammation. We will objectively compare its performance against the widely-used corticosteroid, Dexamethasone, supported by experimental data and detailed protocols. Our analysis is structured to provide a clear rationale for experimental choices, ensuring scientific integrity and enabling researchers to critically assess the utility of TPCA-1 for their own investigations.

Introduction: The Rationale for Targeting the NF-κB Pathway

Chronic inflammation is a key pathological driver of numerous diseases, from rheumatoid arthritis to inflammatory bowel disease and certain cancers. A central signaling pathway governing the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway. Under basal conditions, NF-κB transcription factors are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. The IKK complex, particularly its catalytic subunit IKKβ, then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB (primarily the p65/p50 dimer) to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2]

Given its central role, the IKKβ enzyme is a highly attractive target for therapeutic intervention. Specific inhibition of IKKβ offers the potential for a more targeted anti-inflammatory effect compared to broader-acting agents like corticosteroids.

TPCA-1 has emerged as a potent and selective small molecule inhibitor of IKKβ.[3][4] It has been shown to block NF-κB signaling and suppress the transcription of several pro-inflammatory cytokines.[5] In contrast, Dexamethasone , a synthetic glucocorticoid, exerts its anti-inflammatory effects through a broader mechanism. It binds to the glucocorticoid receptor (GR), which then translocates to the nucleus to modulate gene expression.[6][7][8][9] This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines, in part by inhibiting transcription factors like NF-κB.[7][9] While highly effective, the broad action of corticosteroids can lead to significant side effects, particularly with long-term use.

This guide will dissect the preclinical validation of TPCA-1, comparing its targeted activity with the broad-spectrum effects of Dexamethasone.

Mechanism of Action: A Visual Comparison

The distinct mechanisms of TPCA-1 and Dexamethasone are visualized below. TPCA-1 acts directly on the IKK complex, a specific node in the NF-κB signaling cascade. Dexamethasone, however, acts at the level of gene transcription through the glucocorticoid receptor, affecting a wider range of cellular processes.

Mechanism_of_Action cluster_0 TPCA-1 Mechanism cluster_1 Dexamethasone Mechanism Pro-inflammatory Stimulus Pro-inflammatory Stimulus IKK Complex IKK Complex Pro-inflammatory Stimulus->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus_TPCA Nucleus NF-κB->Nucleus_TPCA Translocates Inflammatory Gene Transcription_TPCA Inflammatory Gene Transcription Nucleus_TPCA->Inflammatory Gene Transcription_TPCA Activates TPCA-1 TPCA-1 TPCA-1->IKK Complex Inhibits Dexamethasone Dexamethasone GR Glucocorticoid Receptor Dexamethasone->GR Binds & Activates Nucleus_Dex Nucleus GR->Nucleus_Dex Translocates Inflammatory Gene Transcription_Dex Inflammatory Gene Transcription Nucleus_Dex->Inflammatory Gene Transcription_Dex Inhibits Anti-inflammatory Gene Transcription Anti-inflammatory Gene Transcription Nucleus_Dex->Anti-inflammatory Gene Transcription Activates NF-κB_Dex NF-κB Nucleus_Dex->NF-κB_Dex Inhibits Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation Biochemical_Assay Step 1: Biochemical Assay IKKβ Kinase Activity Cell_Based_Assay_1 Step 2: Cell-Based Assay NF-κB Reporter Gene Assay Biochemical_Assay->Cell_Based_Assay_1 Confirm Target Engagement Cell_Based_Assay_2 Step 3: Functional Cell Assay Cytokine Secretion (ELISA) Cell_Based_Assay_1->Cell_Based_Assay_2 Assess Cellular Potency In_Vivo_Model Step 4: In Vivo Model LPS-Induced Inflammation in Mice Cell_Based_Assay_2->In_Vivo_Model Validate Functional Effect In_Vivo_Endpoints Step 5: In Vivo Endpoints - Plasma Cytokine Levels - Tissue Histology In_Vivo_Model->In_Vivo_Endpoints Evaluate In Vivo Efficacy

References

A Comparative Guide to the Efficacy of Thieno[3,2-b]pyridin-7-amine Derivatives Against Current Familial Dysautonomia Treatments

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Unmet Need in Familial Dysautonomia

Familial Dysautonomia (FD) is a rare, autosomal recessive neurodegenerative disorder that devastates the sensory and autonomic nervous systems.[1][2][3] The disease arises from a single point mutation in the IKBKAP gene (also known as ELP1), which leads to a critical deficiency of the IKAP protein.[1][2] This deficiency is not absolute but is most pronounced in neuronal tissues due to a tissue-specific messenger RNA (mRNA) splicing defect.[4] Specifically, the mutation weakens a splice site, causing exon 20 of the IKBKAP gene to be frequently skipped during mRNA processing.[4][5] This results in a truncated, non-functional protein and triggers the progressive loss of neurons responsible for pain, temperature sensation, blood pressure regulation, and other vital involuntary functions.[3][6][7]

Current therapeutic strategies are entirely symptomatic and supportive, focusing on managing the debilitating consequences of neuronal loss, such as blood pressure instability, recurrent aspiration pneumonia, and gastrointestinal dysfunction.[8][9][10][11] While these interventions have improved quality of life and extended lifespans, they do not halt the underlying neurodegenerative process.[9][12] The clear therapeutic goal is to restore functional IKAP protein levels, and a promising strategy is the development of small molecules that can correct the IKBKAP splicing defect.[2][13][14]

This guide introduces a novel class of compounds, Thieno[3,2-b]pyridin-7-amine derivatives, as potential disease-modifying agents for FD. We present a comparative framework, supported by detailed experimental protocols and hypothetical data, to evaluate their efficacy against established, albeit limited, therapeutic options like Kinetin and Phosphatidylserine. Our analysis is grounded in the primary molecular defect of FD and provides a clear, scientifically rigorous pathway for preclinical validation.

Pathophysiology: The Central Role of the IKBKAP Splicing Defect

The genetic basis of over 99% of FD cases is a T-to-C transition at the +6 position of intron 20 in the IKBKAP gene.[5][15] This mutation disrupts the 5' splice site, leading the cellular splicing machinery to incorrectly identify the exon-intron boundary.[4][16] The result is the exclusion of exon 20 from the final mRNA transcript in a tissue-specific manner, with neurons being the most severely affected.[4][17] The resulting frameshift leads to a premature stop codon and a truncated, unstable protein, starving the developing and adult nervous system of essential, full-length IKAP.[5][15]

This molecular pathology provides a clear and quantifiable target for therapeutic intervention: any compound that can encourage the spliceosome to recognize the correct splice site and include exon 20 would restore the production of functional IKAP protein.

Familial Dysautonomia Pathophysiology cluster_0 Genetic Level cluster_1 Molecular Level cluster_2 Cellular & Clinical Level IKBKAP_Gene IKBKAP Gene (Intron 20) Mutation IVS20+6T>C Mutation IKBKAP_Gene->Mutation causes Splicing pre-mRNA Splicing Mutation->Splicing disrupts Mutant_mRNA Mutant mRNA (Exon 20 skipped) Splicing->Mutant_mRNA Aberrant WT_mRNA Wild-Type mRNA (Correctly Spliced) Splicing->WT_mRNA Correct (Reduced) Protein Reduced IKAP Protein Mutant_mRNA->Protein Neuron_Loss Neuronal Dysfunction & Degeneration Protein->Neuron_Loss leads to Symptoms FD Symptoms (Sensory & Autonomic Failure) Neuron_Loss->Symptoms

Figure 1: Pathophysiological cascade of Familial Dysautonomia.

Current and Investigational Alternatives: A Limited Arsenal

The current standard of care is supportive, managing symptoms without addressing the root cause.[8][9] Two compounds, Kinetin and Phosphatidylserine, have been investigated for their potential to ameliorate the core defect, providing essential benchmarks for comparison.

  • Kinetin (6-furfurylaminopurine): A plant cytokinin, Kinetin was identified in a drug screen and shown to improve IKBKAP splicing in FD cell lines and patients.[18][19][20] It can increase the levels of wild-type IKBKAP mRNA and functional IKAP protein.[18][19] However, its potency is modest, and the therapeutic effect may be limited.[13][19]

  • Phosphatidylserine (PS): This dietary supplement has been shown to increase IKAP protein levels in FD patient-derived cells and a mouse model.[21][22] Its proposed mechanism involves enhancing microtubule stability and axonal transport, which are impaired in FD neurons, potentially by reducing levels of the enzyme HDAC6.[23][24][25] While beneficial, PS does not directly correct the primary splicing defect.

This compound Derivatives: A Novel Splicing Modulator

Thieno[3,2-b]pyridine derivatives are a class of heterocyclic compounds with diverse biological activities.[26][27] Certain small molecules with similar structures have been identified as potent modulators of pre-mRNA splicing for other genetic diseases and cancers.[28][29][30] We hypothesize that a specific derivative, hereafter designated TPD-001 , is designed to interact with components of the spliceosome or regulatory splicing factors (like SRSF6), thereby stabilizing the recognition of the weakened 5' splice site of IKBKAP intron 20.[28][29] This proposed mechanism aims to directly increase the proportion of correctly spliced mRNA, leading to a significant restoration of IKAP protein levels.

Proposed Mechanism of TPD-001 cluster_0 Molecular Target cluster_1 Therapeutic Intervention cluster_2 Outcome pre_mRNA IKBKAP pre-mRNA (with splicing defect) Spliceosome Spliceosome / Splicing Factors pre_mRNA->Spliceosome processed by Stabilization Enhanced Recognition of Correct Splice Site Spliceosome->Stabilization leads to TPD_001 TPD-001 Derivative TPD_001->Spliceosome modulates WT_mRNA Increased Wild-Type IKBKAP mRNA Stabilization->WT_mRNA results in IKAP_Protein Restored IKAP Protein Levels WT_mRNA->IKAP_Protein Neuronal_Rescue Potential Neuronal Rescue IKAP_Protein->Neuronal_Rescue Experimental Workflow Start Start: Culture FD Patient-Derived Fibroblasts or iPSC-Derived Neural Crest Precursors Treatment Treatment Groups (48h): 1. Vehicle (DMSO) 2. Kinetin (10 µM) 3. Phosphatidylserine (100 µM) 4. TPD-001 (1, 5, 10 µM) Start->Treatment Harvest Harvest Cells for Analysis Treatment->Harvest RNA_Analysis RNA Extraction & RT-qPCR (Target: IKBKAP Splicing Ratio) Harvest->RNA_Analysis Protein_Analysis Protein Lysis & Western Blot (Target: IKAP Protein Level) Harvest->Protein_Analysis Viability_Analysis Cell Viability Assay (e.g., MTT or CellTiter-Glo) Harvest->Viability_Analysis Data_Analysis Data Analysis & Comparison RNA_Analysis->Data_Analysis Protein_Analysis->Data_Analysis Viability_Analysis->Data_Analysis

References

A Researcher's Guide to Thieno[3,2-b]pyridin-7-amine Derivatives: A Comparative Analysis of Biological Effects

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[3,2-b]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, the identification of "privileged scaffolds" — molecular frameworks capable of binding to multiple, distinct biological targets — is a cornerstone of efficient therapeutic development. The thieno[3,2-b]pyridine core is a quintessential example of such a scaffold. This heterocyclic system, a fusion of thiophene and pyridine rings, offers a unique combination of structural rigidity, synthetic tractability, and electronic properties that make it an attractive starting point for potent and selective modulators of biological function. Specifically, derivatives of the thieno[3,2-b]pyridin-7-amine isomer have emerged as a particularly fruitful area of investigation, demonstrating a remarkable breadth of activity against key targets in oncology, infectious disease, and neurodegenerative disorders.

This guide provides a comparative analysis of the biological effects of various this compound derivatives, grounded in experimental data. We will dissect their structure-activity relationships (SAR), explore their mechanisms of action, and provide detailed protocols for their evaluation, offering researchers a comprehensive resource to navigate and build upon the therapeutic potential of this versatile chemical class.

Comparative Analysis of Biological Activities

The true utility of the this compound scaffold is revealed through the comparative analysis of its derivatives. Subtle modifications to this core can dramatically alter biological activity and target selectivity. Here, we examine its application in two major therapeutic areas: oncology and infectious disease.

Anticancer Activity: Targeting Key Kinases

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. Thienopyridine derivatives have been extensively explored as kinase inhibitors, demonstrating potent activity against several important oncological targets.

BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, making it a prime target in B-cell malignancies like chronic lymphocytic leukemia.[1] Several thieno[3,2-c]pyridin-4-amine derivatives have shown potent BTK inhibition. For instance, compound 13b from a 7-pyrazol-4-yl substituted series demonstrated excellent potency with an IC₅₀ of 11.8 nM.[2] This highlights the importance of the 7-position substitution for achieving high-affinity binding. The SAR studies revealed that specific substitutions at this position are crucial for potent inhibitory activity.[2]

The causality behind targeting BTK lies in its role as a central node in the BCR pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation and survival.[3] BTK inhibitors block this pathway, thereby inducing apoptosis in malignant B-cells.[4]

Beyond specific kinase targets, various thienopyridine derivatives exhibit broad anti-proliferative activity against a range of cancer cell lines. While the exact isomer can influence activity, the general principles of substitution apply. For example, studies on the related thieno[2,3-b]pyridine scaffold showed that introducing bulky, cleavable ester and carbonate groups could improve anti-proliferative activity against HCT-116 colon cancer and MDA-MB-231 breast cancer cells, with IC₅₀ values in the low nanomolar range (11-32 nM).[5] Another study on methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates found that compound 2e significantly decreased the number of viable MDA-MB-231 cells and arrested the cell cycle in the G0/G1 phase.[6]

The table below summarizes the anti-proliferative activity of selected thienopyridine derivatives against various human tumor cell lines.

Compound IDScaffold IsomerSubstitution PatternTarget Cell LineIC₅₀ / GI₅₀ (µM)Reference
13b Thieno[3,2-c]pyridin-4-amine7-pyrazol-4-yl substitutedBTK Enzyme0.0118[2]
14g Thieno[3,2-c]pyridin-4-amineN/ABTK Enzyme0.0128[7]
6c Thieno[2,3-b]pyridineEster derivativeHCT-1160.011[5]
8c Thieno[2,3-b]pyridineCarbonate derivativeMDA-MB-2310.021[5]
6i Thieno[2,3-c]pyridineThiomorpholine-substitutedHSC310.8
6i Thieno[2,3-c]pyridineThiomorpholine-substitutedT47D11.7
2e Thieno[3,2-b]pyridine3-(furan-2-yl)MDA-MB-23113[6]

Table 1: Comparative in vitro anticancer activity of various thienopyridine derivatives. Note the different isomers and their potent activities, often in the nanomolar to low micromolar range.

Antitubercular Activity: Targeting InhA

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery of novel therapeutic agents. The mycobacterial enoyl-acyl carrier protein reductase (InhA) is a clinically validated and crucial enzyme in the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall.[8] Direct inhibitors of InhA are highly sought after as they can bypass the resistance mechanisms associated with the pro-drug isoniazid.[8]

Novel thieno[3,2-b]pyridinone derivatives have been designed and synthesized, exhibiting potent in vivo activity against Mycobacterium tuberculosis by directly targeting InhA.[9] While specific IC₅₀ values for this compound derivatives against InhA are less commonly published in comparative tables, the broader class of thienopyridines and related heterocycles are actively being investigated for this purpose. For example, new coumarin-linked thiazole derivatives have shown potent InhA inhibition with IC₅₀ values as low as 0.737 µM.[1] This underscores the potential of related heterocyclic scaffolds to serve as effective InhA inhibitors.

Mechanisms of Action & Signaling Pathways

Understanding the molecular interactions and the pathways these compounds modulate is critical for rational drug design.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

As mentioned, BTK is a key component of the B-cell receptor signaling pathway. This compound derivatives designed as BTK inhibitors act as ATP-competitive agents, binding to the kinase domain and preventing the phosphorylation of downstream substrates like PLCγ2. This blockade halts the entire signaling cascade, preventing the activation of transcription factors like NF-κB that are crucial for B-cell survival and proliferation.[4]

BTK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen binding SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates PIP2 PIP2 PLCg2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKCβ DAG->PKC Activates NFkB NF-κB Activation PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor Thieno[3,2-b]pyridine Derivative Inhibitor->BTK Inhibits

BTK signaling pathway and point of inhibition.
InhA and Mycolic Acid Synthesis

In Mycobacterium tuberculosis, InhA catalyzes the final, rate-limiting step in the fatty acid synthase-II (FAS-II) system, which elongates fatty acids to produce the long-chain mycolic acids. These mycolic acids are indispensable components of the protective outer membrane of the bacterium. Thienopyridine derivatives that inhibit InhA bind to its active site, preventing the reduction of the enoyl-ACP substrate. This disruption of mycolic acid synthesis compromises the structural integrity of the cell wall, leading to bacterial death.

InhA_Pathway FAS_I Fatty Acid Synthase I (FAS-I) Acyl_CoAs Medium-chain Acyl-CoAs FAS_I->Acyl_CoAs FAS_II Fatty Acid Synthase II (FAS-II Elongation) Acyl_CoAs->FAS_II Enoyl_ACP trans-2-enoyl-ACP FAS_II->Enoyl_ACP InhA InhA (Enoyl-ACP Reductase) Enoyl_ACP->InhA Substrate Acyl_ACP Long-chain Acyl-ACP InhA->Acyl_ACP Product Mycolic_Acids Mycolic Acids Acyl_ACP->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acids->Cell_Wall Inhibitor Thieno[3,2-b]pyridine Derivative Inhibitor->InhA Inhibits

Role of InhA in mycolic acid synthesis.

Experimental Protocols for Evaluation

The validation of biological activity requires robust and reproducible experimental methods. Below are detailed, step-by-step protocols for two fundamental assays used to characterize the derivatives discussed in this guide.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Principle: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human tumor cells (e.g., MDA-MB-231, HCT-116) to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (medium with DMSO).

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Place the plate on an orbital shaker for 15-20 minutes in the dark to ensure complete dissolution of the crystals.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

MTT_Assay_Workflow start Start seed Seed Cells in 96-well plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Add Thienopyridine Derivatives incubate1->treat incubate2 Incubate 48-72h (Compound Exposure) treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC₅₀ read->analyze end End analyze->end

Workflow for the MTT Cell Viability Assay.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic TR-FRET based)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common and robust method for quantifying kinase activity and inhibition in a high-throughput format.

Principle: The assay measures the phosphorylation of a substrate peptide by a kinase. A europium (Eu)-labeled anti-phospho-substrate antibody (donor) binds to the phosphorylated substrate, which is labeled with a fluorescent acceptor (e.g., ULight™). When the donor and acceptor are in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The intensity of this signal is proportional to the level of substrate phosphorylation.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • ATP Solution: Prepare a 2X working solution of ATP in kinase buffer. The final concentration in the assay should be close to the Kₘ of the kinase for ATP.

    • Substrate Solution: Prepare a 2X working solution of the ULight™-labeled substrate peptide in kinase buffer.

    • Kinase Solution: Prepare a 4X working solution of the recombinant kinase (e.g., BTK) in kinase buffer.

    • Inhibitor Solution: Prepare a 4X working solution of the this compound derivative by serially diluting a DMSO stock in kinase buffer.

    • Detection Mix: Prepare a mix containing the Eu-labeled antibody in detection buffer.

  • Kinase Reaction:

    • In a low-volume 384-well plate, add 2.5 µL of the 4X inhibitor solution (or vehicle control).

    • Add 2.5 µL of the 4X kinase solution to all wells except the "no enzyme" control.

    • Gently mix and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the reaction by adding 5 µL of the 2X ATP/Substrate mixture. The final reaction volume is 10 µL.

    • Incubate for 60-90 minutes at room temperature.

  • Reaction Termination and Detection:

    • Stop the kinase reaction by adding 10 µL of the Detection Mix. The EDTA in the detection buffer chelates Mg²⁺, thus inhibiting kinase activity.

    • Incubate for 60 minutes at room temperature in the dark to allow the antibody to bind to the phosphorylated substrate.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

    • Normalize the data relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion and Future Perspectives

The this compound scaffold and its related isomers represent a highly versatile and "privileged" platform in medicinal chemistry. The comparative data clearly demonstrate that derivatives of this core can be tailored to potently and selectively inhibit diverse biological targets, ranging from protein kinases implicated in cancer to essential enzymes in pathogenic bacteria. The structure-activity relationships, though complex, reveal that modifications at key positions on the heterocyclic ring system are critical for directing target specificity and enhancing potency.

The future of this chemical class lies in the continued exploration of its vast chemical space. The development of more selective inhibitors for kinases like BTK, with improved pharmacokinetic profiles, remains a key objective. Furthermore, leveraging this scaffold to target novel proteins in areas of unmet medical need, such as neurodegenerative diseases and viral infections, presents an exciting frontier. As synthetic methodologies become more advanced and our understanding of disease biology deepens, the this compound core is poised to remain a valuable and enduring source of novel therapeutic candidates.

References

A Comparative Benchmarking Guide to Thieno[3,2-b]pyridin-7-amine Derivatives as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for highly selective inhibitors of protein kinases.[1][2][3] This guide provides a comprehensive framework for benchmarking novel Thieno[3,2-b]pyridin-7-amine derivatives against established research compounds. We delve into the causal logic behind experimental design, presenting detailed, self-validating protocols for in vitro kinase profiling, cellular target engagement, and downstream signaling analysis. By contextualizing data against well-characterized inhibitors, this guide equips researchers to rigorously evaluate the potential of new chemical entities targeting the human kinome.

Introduction: The Thieno[3,2-b]pyridine Scaffold in Kinase Inhibition

Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a known cause of diseases like cancer.[1][2] The thieno[3,2-b]pyridine core is an attractive template for developing ATP-competitive kinase inhibitors.[1][2] Its structure allows for diverse substitutions, enabling fine-tuning of potency and selectivity.[1][2] Derivatives of this scaffold have been investigated for their antitumor properties, highlighting their potential in oncology.[4][5][6] For instance, Glesatinib, a compound featuring this core, is a selective tyrosine kinase inhibitor that has advanced to clinical trials for non-small cell lung cancer.[7]

This guide establishes a robust benchmarking protocol for a hypothetical this compound derivative, hereafter referred to as TP-7A , against two well-characterized, commercially available kinase inhibitors:

  • Staurosporine: A potent, non-selective, broad-spectrum kinase inhibitor. It serves as a positive control for pan-kinase inhibition.

  • Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, representing a clinically relevant, targeted therapeutic.

The objective is to provide a clear, logical framework for assessing the potency, selectivity, and cellular activity of novel compounds derived from the this compound scaffold.

Experimental Design & Rationale

A multi-faceted approach is essential for a thorough evaluation. We will employ a tiered strategy, beginning with broad in vitro profiling, followed by confirmation of on-target activity in a cellular context, and culminating in the assessment of downstream pathway modulation.

G cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Downstream Pathway Analysis a Biochemical Kinase Assay (e.g., Kinase-Glo®) b Determine IC50 values against a kinase panel a->b Quantifies direct enzyme inhibition d Confirm target binding in intact cells b->d Validate in vitro hits in a cellular context c Cellular Thermal Shift Assay (CETSA®) c->d Measures thermal stabilization of target f Assess inhibition of signaling cascade d->f Confirm functional consequence of binding e Western Blot for Phospho-ERK (p-ERK) e->f Quantifies modulation of a key downstream node

Caption: Tiered experimental workflow for benchmarking novel kinase inhibitors.

In Vitro Biochemical Profiling: Kinase Inhibition Assays

Rationale: The initial step is to determine the direct inhibitory activity of TP-7A against a panel of purified kinases. This provides a quantitative measure of potency (IC50) and an initial assessment of selectivity. A luminescence-based assay, such as the Kinase-Glo® platform, is a robust, high-throughput method that measures kinase activity by quantifying the amount of ATP remaining after a kinase reaction.[8][9] A decrease in ATP consumption, leading to a higher luminescent signal, indicates kinase inhibition.

Comparative Data Summary: IC50 Values (nM)
Kinase TargetTP-7A (Hypothetical)Staurosporine (Reference)Gefitinib (Reference)
EGFR25520
VEGFR250015>10,000
PDGFRβ1,20020>10,000
Abl>10,00050>10,000
Haspin80100>10,000

Data for reference compounds are representative. Experimental results for TP-7A are hypothetical and for illustrative purposes.

Interpretation: In this hypothetical scenario, TP-7A demonstrates potent inhibition of EGFR, comparable to the selective inhibitor Gefitinib. It shows weaker activity against other kinases like VEGFR2 and PDGFRβ and is inactive against Abl kinase. This profile suggests that TP-7A is not a broad-spectrum inhibitor like Staurosporine but possesses a degree of selectivity, warranting further investigation into its cellular effects on the EGFR pathway. The activity against Haspin kinase is noteworthy, as the thieno[3,2-b]pyridine scaffold has been reported to yield highly selective inhibitors of this kinase.[1][2]

Protocol: Luminescence-Based Kinase Assay (Adapted from Kinase-Glo®)[8][10]
  • Reaction Setup: In a 96- or 384-well white plate, prepare the kinase reaction mixture containing the specific kinase (e.g., EGFR), its substrate (e.g., a generic peptide), and ATP at its Km concentration in kinase reaction buffer.

  • Compound Addition: Add serial dilutions of TP-7A, Staurosporine, Gefitinib, or DMSO (vehicle control) to the wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Detection: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent terminates the kinase reaction and initiates a luminescent reaction catalyzed by luciferase, using the remaining ATP.

  • Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to DMSO controls. Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular Target Engagement: Verifying Intracellular Binding

Rationale: A compound's biochemical potency does not always translate to cellular activity due to factors like cell permeability and off-target effects. The Cellular Thermal Shift Assay (CETSA®) is a powerful method to confirm that a compound binds to its intended target within intact cells.[10][11][12][13] The principle is based on ligand-induced thermal stabilization of the target protein; a protein bound to a ligand is more resistant to heat-induced denaturation.[10][12]

G a Treat intact cells with Compound or Vehicle (DMSO) b Heat cell suspension across a temperature gradient a->b c Lyse cells (e.g., freeze-thaw) b->c d Centrifuge to pelletprecipitated proteins c->d e Collect supernatant (soluble protein fraction) d->e f Analyze target protein levels by Western Blot e->f

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Comparative Data Summary: CETSA® Thermal Shift (ΔTm in °C)
Target ProteinTP-7A (Hypothetical)Gefitinib (Reference)Vehicle (DMSO)
EGFR+8.5°C+9.2°CBaseline
ERK1/2No ShiftNo ShiftBaseline

Interpretation: The hypothetical data show that both TP-7A and Gefitinib induce a significant thermal stabilization of EGFR, confirming direct engagement with the target in a cellular environment. The absence of a thermal shift for ERK1/2, a downstream protein, demonstrates the specificity of the binding event to the upstream kinase.

Protocol: Cellular Thermal Shift Assay (CETSA®)[12][13][14]
  • Cell Culture & Treatment: Culture a suitable cell line (e.g., A431, which overexpresses EGFR) to ~80% confluency. Treat cells with TP-7A (at 10x IC50), Gefitinib, or DMSO for 1 hour.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a water bath.

  • Separation: Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[12]

  • Analysis: Carefully collect the supernatant and analyze the amount of soluble target protein (EGFR) remaining at each temperature using Western blotting.

  • Data Plotting: Plot the band intensity of the target protein against the temperature for both treated and untreated samples to generate melt curves and determine the shift in the melting temperature (Tm).

Downstream Signaling Analysis: Functional Cellular Response

Rationale: After confirming target engagement, the final step is to assess the functional consequence—the inhibition of the downstream signaling pathway. Since EGFR activation leads to the phosphorylation of ERK (p-ERK) via the MAPK/ERK cascade, measuring p-ERK levels is a reliable readout of EGFR inhibition.[14][15] Western blotting is a standard technique to quantify changes in protein phosphorylation.[16][17]

Comparative Data Summary: p-ERK Inhibition (Relative to Total ERK)
CompoundConcentration% p-ERK Inhibition (Hypothetical)
TP-7A100 nM85%
Gefitinib100 nM90%
Staurosporine100 nM95%
Vehicle (DMSO)-0% (Baseline)

Interpretation: The hypothetical results demonstrate that TP-7A effectively suppresses the phosphorylation of ERK in a manner comparable to the established EGFR inhibitor Gefitinib. This confirms that the binding of TP-7A to EGFR, as shown by CETSA®, translates into a functional inhibition of its downstream signaling pathway. Staurosporine, as a potent inhibitor of upstream kinases like MEK, also shows strong p-ERK inhibition.

Protocol: Western Blot for Phospho-ERK (p-ERK)[17][18][19]
  • Cell Treatment: Plate cells (e.g., A431) and serum-starve them overnight. Pre-treat with various concentrations of TP-7A, Gefitinib, Staurosporine, or DMSO for 1-2 hours.

  • Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce robust ERK phosphorylation.

  • Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[16]

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.[16]

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

  • Antibody Incubation:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-ERK (e.g., anti-phospho-p44/42 MAPK).[16]

    • Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Re-probing: To normalize the p-ERK signal, strip the membrane and re-probe with an antibody for total ERK.[17]

  • Densitometry: Quantify the band intensities using image analysis software and express p-ERK levels as a ratio to total ERK.

Conclusion

This guide outlines a systematic, three-tiered approach to benchmark novel this compound derivatives against standard research compounds. By integrating in vitro biochemical assays, cellular target engagement validation, and downstream functional analysis, researchers can build a comprehensive profile of a new compound's potency, selectivity, and mechanism of action. The hypothetical data presented for TP-7A illustrate how this framework can be used to identify a promising, selective inhibitor of EGFR. This rigorous, evidence-based methodology is critical for advancing novel chemical scaffolds from initial discovery toward potential therapeutic applications.

References

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal Chemists and Drug Discovery Professionals

The thieno[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its wide-ranging biological activities.[1] This guide provides a detailed, head-to-head comparison of Thieno[3,2-b]pyridin-7-amine and its closely related structural isomers and bioisosteres, with a specific focus on their application as protein kinase inhibitors. Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer, making them prime therapeutic targets.[2][3]

This analysis synthesizes data from peer-reviewed literature to offer insights into how subtle changes in the heterocyclic core—specifically, the arrangement of the nitrogen and sulfur atoms and the nature of substituents—profoundly impact physicochemical properties, biological potency, and selectivity. We will delve into the structure-activity relationships (SAR) that govern the inhibitory potential of these compounds, supported by quantitative data and detailed experimental protocols to ensure scientific rigor and practical applicability.

The Compounds Under Comparison: A Structural Rationale

For a meaningful comparison, we have selected this compound as our lead compound and will compare it against its structural isomer, a Thieno[2,3-b]pyridine derivative, and a bioisosteric Furopyridine analog.

  • Compound A: this compound (The Lead) : This scaffold is a cornerstone of our investigation. Its derivatives have shown promise as inhibitors of various kinases, including Haspin and VEGFR-2.[4][5][6] The amine at the 7-position provides a key interaction point for engaging with amino acid residues in the kinase active site.

  • Compound B: Thieno[2,3-b]pyridine Derivative (The Isomer) : Isomeric scaffolds are of great interest as they can reveal crucial information about the spatial requirements of the target's binding pocket. Thieno[2,3-b]pyridines have also been identified as potent inhibitors of kinases like PfGSK-3 and as inhibitors of hepatic gluconeogenesis.[7][8] The altered arrangement of the thiophene and pyridine rings can lead to different binding modes and selectivity profiles.

  • Compound C: Furopyridine Derivative (The Bioisostere) : Furo[3,2-b]pyridines are bioisosteres of thienopyridines, where the sulfur atom of the thiophene ring is replaced by an oxygen atom. This substitution can significantly alter the compound's electronic properties, hydrogen bonding capacity, and metabolic stability, while potentially maintaining a similar overall shape.

The selection of these compounds allows for a systematic exploration of how heteroatom placement and identity influence the overall performance of the molecular scaffold as a kinase inhibitor.

Comparative Physicochemical and Biological Properties

The success of a drug candidate is not solely dependent on its potency but also on a favorable balance of physicochemical properties that govern its absorption, distribution, metabolism, and excretion (ADME). The table below summarizes key in-silico and experimental data for our representative compounds.

PropertyCompound A (Thieno[3,2-b]pyridine)Compound B (Thieno[2,3-b]pyridine)Compound C (Furopyridine)Rationale & Significance
Molecular Weight ( g/mol ) ~179.20[9]~178.21[10]~162.16Lower molecular weight is often associated with better permeability and oral bioavailability.
cLogP Varies with substitution~1.4[10]Varies with substitutionA measure of lipophilicity. An optimal range (typically 1-3) is crucial for balancing solubility and membrane permeability.
Topological Polar Surface Area (TPSA) Varies with substitution84.2 Ų[10]Varies with substitutionPredicts the compound's ability to cross cell membranes. TPSA < 140 Ų is generally considered favorable for oral bioavailability.
Target Kinase Haspin, VEGFR-2[4][5][6]PfGSK-3, Pim-1, EGFR[8][11]CLKs, HIPKsDemonstrates the diverse range of kinases that can be targeted by these scaffolds.
Potency (IC50) Derivative-dependent (nM to µM range)[9]Derivative-dependent (nM to µM range)[7][12]Derivative-dependent (nM to µM range)Lower IC50 values indicate higher potency. Direct comparison requires testing against the same kinase under identical conditions.
Selectivity High kinome-wide selectivity reported for some derivatives.[2][3]Selectivity against the human GSK-3 orthologue has been demonstrated.[8]High selectivity for CLKs has been achieved.The ability to inhibit the target kinase without affecting other kinases is critical for minimizing off-target effects and toxicity.

Key Insights from the Comparison:

  • Potency and Selectivity: Both thienopyridine isomers (A and B) have demonstrated the potential for high potency and selectivity. The specific substitution patterns on the core scaffold are critical in determining the target kinase and the degree of selectivity.[2][3][8]

  • Bioisosteric Replacement: The replacement of sulfur with oxygen (Compound C) can be a viable strategy. While maintaining a similar shape, the furopyridine core may offer advantages in terms of metabolic stability or solubility, depending on the specific chemical context.

  • Structure-Activity Relationship (SAR): The SAR for these scaffolds is complex. For thieno[2,3-b]pyridines, modifications at the 4-phenyl substituent have been shown to be crucial for improving solubility and antiplasmodial activity.[8] For thieno[3,2-b]pyridines, the carboxylic acid moiety at the 5-position has been a key feature in derivatives targeting PARP and tankyrase.[1]

Experimental Protocols: A Guide to In Vitro Kinase Inhibition Assays

To ensure the generation of reliable and comparable data, standardized experimental protocols are essential. Below is a detailed, step-by-step methodology for a common luminescence-based in vitro kinase assay, which can be adapted for all three compound classes.

Protocol: In Vitro Kinase Activity Assay (ADP-Glo™ Luminescence-Based Assay)

This protocol quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[13]

Materials:

  • Kinase of interest (e.g., Haspin, PfGSK-3)

  • Kinase substrate peptide

  • ATP (at a concentration equal to the Km(ATP) of the kinase)[14]

  • Test Compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection A 1. Prepare serial dilutions of test compounds in DMSO. D 4. Add compound dilutions or DMSO control to wells. A->D B 2. Prepare kinase reaction mixture (kinase, substrate) in buffer. E 5. Add kinase to wells. Incubate for 10 min (pre-incubation). B->E C 3. Prepare Substrate/ATP mixture. F 6. Initiate reaction by adding Substrate/ATP mixture. C->F D->E E->F G 7. Incubate at 30°C for 60 min. F->G H 8. Add ADP-Glo™ Reagent. Incubate for 40 min. (Stops reaction, depletes ATP) G->H I 9. Add Kinase Detection Reagent. Incubate for 30 min. (Converts ADP to ATP, generates light) H->I J 10. Measure luminescence using a plate reader. I->J SAR cluster_scaffold Core Scaffold Modification cluster_properties Molecular Properties cluster_outcomes Biological Outcomes A Thieno[3,2-b]pyridine D Binding Mode & Conformation A->D E Physicochemical Properties (pKa, logP) A->E B Thieno[2,3-b]pyridine B->D B->E C Furopyridine C->D C->E F Metabolic Stability C->F G Potency (IC50) D->G H Selectivity Profile D->H I ADME Profile E->I F->I G->I H->I

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Thieno[3,2-b]pyridin-7-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The thieno[3,2-b]pyridine scaffold has garnered significant attention in medicinal chemistry as a privileged heterocyclic system. Its unique structural and electronic properties make it an attractive core for the design of potent and selective modulators of various biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of thieno[3,2-b]pyridin-7-amine analogs, with a primary focus on their activity as protein kinase inhibitors and a secondary exploration of their antioxidant potential. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to rationally design novel therapeutic agents based on this versatile scaffold.

I. The Thieno[3,2-b]pyridine Scaffold: A Versatile Core in Drug Discovery

The thieno[3,2-b]pyridine ring system is a bicyclic heterocycle composed of a thiophene ring fused to a pyridine ring. This arrangement results in a planar, electron-rich structure that can engage in various non-covalent interactions with biological macromolecules. The 7-amino substituent provides a crucial anchor point for introducing diverse chemical functionalities, allowing for the fine-tuning of the pharmacological properties of the resulting analogs. The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for diverse binding modes, which can lead to high kinome-wide selectivity.[1][2] This adaptability makes the thieno[3,2-b]pyridine scaffold a valuable template for the development of targeted therapies.

II. Comparative SAR Analysis of Thieno[3,2-b]pyridine Analogs as Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The thieno[3,2-b]pyridine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors. A notable example is the development of highly selective inhibitors of Haspin, a serine/threonine kinase that plays a crucial role in mitosis.[1][2][3][4]

A. Targeting Haspin Kinase: A Case Study in SAR Optimization

Systematic exploration of substitutions around the thieno[3,2-b]pyridine core has yielded potent and selective Haspin inhibitors. The following sections detail the impact of substitutions at various positions on inhibitory activity, with comparative data summarized in Table 1.

1. Substitutions at the 3- and 5-Positions:

The initial exploration focused on disubstituted thieno[3,2-b]pyridines. It was discovered that the introduction of specific heterocycles at the 3- and 5-positions was critical for achieving potent Haspin inhibition. For instance, compound 1 with a pyrimidine at the 3-position and a pyrazole at the 5-position demonstrated an IC50 of 110 nM against Haspin.[2] Further optimization revealed that a pyridine at the 3-position and an N-methylpyrazole at the 5-position (compound 2 ) improved the potency to 48 nM.[2] This highlights the importance of the electronic and steric properties of these substituents in dictating the interaction with the kinase active site.

2. The Role of a Linker at the 5-Position:

A significant enhancement in potency was achieved by introducing an NH linker between the thieno[3,2-b]pyridine core and the N-methylpyrazole at the 5-position. Compound 3 , incorporating this linker, exhibited a remarkable increase in activity with an IC50 of 3.8 nM.[2] This suggests that the linker provides optimal spacing and orientation of the N-methylpyrazole moiety for favorable interactions within a back pocket of the ATP-binding site.[1][2]

3. Impact of Methylation on the Thieno[3,2-b]pyridine Core:

To probe the SAR of the core scaffold itself, methylation at the 6- and 7-positions was investigated. Methylation at the 6-position (compound 4 ) resulted in a slight decrease in potency (IC50 = 76 nM) compared to the unsubstituted analog 2 .[2] In contrast, methylation at the 7-position (compound 5 ) led to a more significant drop in activity (IC50 = 230 nM).[2] This indicates that the electronic and steric environment around the pyridine ring of the scaffold is sensitive to substitution, with the 7-position being particularly crucial for maintaining high potency.

Table 1: Comparative Inhibitory Activity of Thieno[3,2-b]pyridine Analogs against Haspin Kinase
CompoundR3R5R6R7Haspin IC50 (nM)
1 PyrimidinePyrazoleHH110
2 PyridineN-MethylpyrazoleHH48
3 PyridineNH-N-MethylpyrazoleHH3.8
4 PyridineN-MethylpyrazoleMeH76
5 PyridineN-MethylpyrazoleHMe230

Data sourced from Paruch et al. (2024).[2]

B. General SAR Trends for Kinase Inhibition

The causality behind these experimental observations lies in the specific interactions between the inhibitors and the Haspin kinase active site. The thieno[3,2-b]pyridine core acts as a scaffold, positioning the key interacting moieties. The substituents at the 3- and 5-positions are crucial for establishing interactions with the hinge region and the back pocket of the kinase, respectively. The introduction of an NH linker at the 5-position likely allows for a more favorable vector for the substituent to access and bind within the hydrophobic back pocket, thereby increasing potency. The negative impact of methylation at the 6- and 7-positions suggests that these positions may be involved in close contacts with the protein, where the added bulk of a methyl group introduces steric hindrance.

SAR_Kinase_Inhibitors cluster_scaffold Thieno[3,2-b]pyridine Core cluster_substituents Substituent Effects cluster_activity Biological Activity Scaffold Thieno[3,2-b]pyridine R3 R3 (e.g., Pyridine) Hinge Binding Scaffold->R3 R5 R5 (e.g., NH-N-Methylpyrazole) Back Pocket Interaction Scaffold->R5 R6_R7 R6/R7 (e.g., Methyl) Steric Hindrance Scaffold->R6_R7 Activity Potent Haspin Kinase Inhibition R3->Activity Enhances R5->Activity Greatly Enhances R6_R7->Activity Reduces

Key SAR determinants for Haspin kinase inhibition.

III. This compound Analogs as Antioxidant Agents

Beyond kinase inhibition, the thieno[3,2-b]pyridine scaffold has also been explored for other therapeutic applications. A series of aminodi(hetero)arylamines derived from methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate have been evaluated for their antioxidant properties.[5]

A. Comparative Antioxidant Activities

The antioxidant potential of these compounds was assessed through various assays, including radical scavenging activity (RSA), inhibition of lipid peroxidation, and reducing power. The position of the amino group on the appended aryl ring was found to be a critical determinant of activity.

  • Radical Scavenging and Reducing Power: An analog with an ortho-amino group and a para-methoxy group on the N-aryl substituent was the most effective radical scavenger and showed the highest reducing power, with EC50 values of 63 µM and 33 µM, respectively.[5]

  • Inhibition of Lipid Peroxidation: In contrast, a derivative with a para-amino group on the N-aryl ring was the most potent inhibitor of lipid peroxidation, with an EC50 of 7 µM in a thiobarbituric acid reactive substances (TBARS) assay using porcine brain homogenates.[5] This compound also exhibited the lowest oxidation potential, indicating its superior ability to donate electrons and neutralize reactive oxygen species.

Table 2: Comparative Antioxidant Activity of Aminodi(hetero)arylamine Analogs
Compound SubstitutionRadical Scavenging Activity (EC50, µM)Inhibition of Lipid Peroxidation (EC50, µM)
ortho-NH2, para-OCH363> 100
para-NH2> 1007
Trolox (Standard)4510

Data sourced from Queiroz et al. (2012).[5]

These findings underscore the versatility of the thieno[3,2-b]pyridine scaffold, demonstrating that modifications to the substituents can tune the biological activity towards completely different therapeutic applications.

IV. Experimental Protocols

To ensure the reproducibility and validation of the SAR data presented, this section provides a detailed, step-by-step methodology for a representative in vitro kinase assay.

In Vitro Haspin Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol is adapted from methodologies commonly used for assessing the potency of kinase inhibitors.[6]

Objective: To determine the IC50 value of a test compound against recombinant Haspin kinase.

Materials:

  • Recombinant active Haspin kinase

  • Histone H3 peptide substrate

  • [γ-33P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds dissolved in DMSO

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction Mixture: In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase reaction buffer, the desired concentration of the histone H3 substrate, and the recombinant Haspin kinase.

  • Assay Plate Preparation: Add 1 µL of the serially diluted test compounds to the wells of a 96-well plate. Include wells with DMSO only for the 0% inhibition control and a known potent inhibitor for the 100% inhibition control.

  • Initiation of Kinase Reaction: Add 24 µL of the kinase reaction mixture to each well of the assay plate. Pre-incubate for 10 minutes at room temperature to allow the compound to interact with the kinase.

  • Start the Phosphorylation: Add 25 µL of a solution containing the kinase reaction buffer and [γ-33P]ATP to each well to initiate the phosphorylation reaction. The final reaction volume is 50 µL.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by spotting 25 µL of the reaction mixture from each well onto a P81 phosphocellulose paper.

  • Washing: Wash the P81 paper three times for 5 minutes each with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Detection: Air-dry the P81 paper and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.

Kinase_Assay_Workflow start Start compound_prep 1. Compound Serial Dilution start->compound_prep plate_prep 2. Add Compounds to Assay Plate compound_prep->plate_prep kinase_mix 3. Prepare Kinase/Substrate Mix plate_prep->kinase_mix pre_incubation 4. Add Kinase Mix & Pre-incubate kinase_mix->pre_incubation atp_addition 5. Add [γ-33P]ATP to Initiate Reaction pre_incubation->atp_addition incubation 6. Incubate at 30°C atp_addition->incubation spotting 7. Spot Reaction onto P81 Paper incubation->spotting washing 8. Wash P81 Paper spotting->washing detection 9. Scintillation Counting washing->detection analysis 10. IC50 Determination detection->analysis end End analysis->end

Workflow for an in vitro radiometric kinase assay.

V. Conclusion

The this compound scaffold represents a highly versatile and promising core for the development of novel therapeutic agents. The comparative SAR analysis presented in this guide demonstrates that systematic structural modifications can lead to potent and selective inhibitors of protein kinases, such as Haspin. Furthermore, the exploration of this scaffold has revealed its potential in other therapeutic areas, including the development of antioxidant agents. The detailed experimental protocol provided serves as a foundation for the robust evaluation of new analogs. It is anticipated that the insights and methodologies outlined in this guide will facilitate the future design and development of innovative drugs based on the thieno[3,2-b]pyridine framework.

VI. References

  • Queiroz, M. J. R. P., et al. (2020). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 25(21), 5085. --INVALID-LINK--

  • Queiroz, M. J. R. P., et al. (2012). Antioxidant activity of aminodiarylamines in the thieno[3,2-b]pyridine series: radical scavenging activity, lipid peroxidation inhibition and redox profile. Bioorganic & Medicinal Chemistry, 20(12), 3859-3867. --INVALID-LINK--

  • BenchChem. (2025). Structure-Activity Relationship (SAR) of Thieno[3,2-b]pyridine-5-carboxylic Acid Analogs: A Comparative Guide. --INVALID-LINK--

  • Xu, M., et al. (2015). Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry, 23(19), 6335-6345. --INVALID-LINK--

  • Xu, M., et al. (2015). Discovery of thieno[3,2-c]pyridin-4-amines as novel Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry, 23(17), 5417-5427. --INVALID-LINK--

  • Schaffrick, T., et al. (2019). Structure-activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines. Malaria Journal, 18(1), 93. --INVALID-LINK--

  • Bio-protocol. (2017). Haspin Kinase Assay. --INVALID-LINK--

  • BenchChem. (2025). This compound | CAS 104273-32-7. --INVALID-LINK--

  • Patnaik, D., et al. (2008). Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High-Throughput Screening Using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay. ASSAY and Drug Development Technologies, 6(6), 787-801. --INVALID-LINK--

  • Richards, M. W., et al. (2020). Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity. Cancer Research, 80(4), 790-801. --INVALID-LINK--

  • Martín Moyano, P., et al. (2024). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Angewandte Chemie International Edition, e202412786. --INVALID-LINK--

  • Paruch, K., et al. (2024). Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. ResearchGate. --INVALID-LINK--

  • PTC Therapeutics, Inc. (2022). Thioeno[3,2-b] pyridin-7-amine compounds for treating familial dysautonomia. U.S. Patent Application No. 17/511,830. --INVALID-LINK--

  • Zhang, T., et al. (2024). Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. European Journal of Medicinal Chemistry, 116806. --INVALID-LINK--

  • Martín Moyano, P., et al. (2024). Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. ResearchGate. --INVALID-LINK--

  • Martín Moyano, P., et al. (2024). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. PubMed. --INVALID-LINK--

References

Independent Verification of Biological Targets for Thieno[3,2-b]pyridin-7-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Target Validation

The thieno[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous derivatives with demonstrated activity against a range of biological targets, from protein kinases in oncology to enzymes in infectious disease.[1][2] While its derivatives have been extensively studied, the direct biological targets of the parent compound, Thieno[3,2-b]pyridin-7-amine, remain less defined. This guide provides a comprehensive framework for the independent verification and validation of its biological targets.

To illustrate a robust target validation cascade, we will proceed with the hypothesis that this compound (herein referred to as TP-7A ) engages "Kinase X," a hypothetical serine/threonine kinase implicated in a cancer cell proliferation pathway. This guide is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of orthogonal experimental methods to rigorously test this hypothesis. We will explain the causality behind experimental choices, provide detailed protocols, and present illustrative data to guide your own target validation campaigns.

Orthogonal validation is paramount; it involves utilizing multiple, mechanistically distinct methods to interrogate the same biological question.[3] This approach builds confidence and mitigates the risk of method-specific artifacts, ensuring that the observed interaction between a compound and its putative target is genuine and relevant in a biological context.

The Hypothetical Target: Kinase X Signaling Pathway

For the purpose of this guide, we hypothesize that Kinase X is a critical node in a pro-survival signaling pathway. Its activation leads to the phosphorylation of downstream substrates, culminating in the transcription of genes that promote cell cycle progression and inhibit apoptosis. TP-7A is postulated to be an ATP-competitive inhibitor of Kinase X, thereby blocking this signaling cascade.

Kinase_X_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor binds Kinase_X Kinase X (Active) Receptor->Kinase_X activates Substrate Downstream Substrate Kinase_X->Substrate phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Transcription Gene Transcription pSubstrate->Transcription promotes TP7A TP-7A TP7A->Kinase_X inhibits Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Hypothetical signaling pathway of Kinase X and the inhibitory action of TP-7A.

Experimental Compounds for Validation

A robust validation strategy requires carefully selected control compounds.

Compound NameStructure (Illustrative)RoleRationale
TP-7A This compoundTest Compound The compound whose biological target is under investigation.
MU1920 A Thieno[3,2-b]pyridine derivativePositive Control A known, potent, and selective ATP-competitive inhibitor of the related kinase Haspin.[1] Its shared scaffold with TP-7A makes it an excellent control for validating assay performance and target engagement.
TP-7A-inactive Hypothetical AnalogNegative Control A structurally similar analog of TP-7A designed to be inactive. For this guide, we propose an analog with a bulky substitution predicted to sterically hinder binding to the ATP pocket of Kinase X. This control is crucial for ruling out non-specific or off-target effects.

Orthogonal Approach 1: Biochemical Confirmation of Direct Inhibition

The first step is to determine if TP-7A can directly inhibit the enzymatic activity of purified Kinase X in a controlled, cell-free environment.

Method 1: In Vitro Kinase Assay

Expertise & Experience: This assay directly measures the catalytic function of the target protein. By using purified recombinant Kinase X, we eliminate the complexity of the cellular environment, allowing for a clean assessment of direct enzymatic inhibition. The choice of a time-resolved fluorescence resonance energy transfer (TR-FRET) format offers high sensitivity and a robust signal window, making it suitable for determining potency (IC₅₀).

Trustworthiness: The protocol includes a positive control (MU1920) to confirm the assay is sensitive to inhibition and a negative control (TP-7A-inactive) to ensure that the scaffold itself does not interfere with the assay components. Running the assay at the ATP Kₘ concentration provides a standardized condition for comparing the potency of different ATP-competitive inhibitors.

  • Reagent Preparation:

    • Prepare a 10-point, 3-fold serial dilution of TP-7A, MU1920, and TP-7A-inactive in 100% DMSO. Subsequently, create a 4X final concentration stock by diluting into 1X Kinase Buffer.

    • Prepare a 2X Kinase X enzyme solution in 1X Kinase Buffer.

    • Prepare a 2X solution of a biotinylated substrate peptide and ATP (at the Kₘ concentration for Kinase X) in 1X Kinase Buffer.

    • Prepare a detection solution containing a Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC) in TR-FRET Dilution Buffer.

  • Kinase Reaction:

    • Add 5 µL of the 4X compound dilutions to the wells of a 384-well assay plate. Include DMSO-only (vehicle) and no-enzyme controls.

    • Add 10 µL of the 2X Kinase X enzyme solution to all wells except the no-enzyme control.

    • Incubate for 20 minutes at room temperature to allow compound-enzyme binding.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of the detection solution.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Normalize the data to the vehicle (100% activity) and no-enzyme (0% activity) controls.

    • Plot the normalized percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

CompoundTargetAssay FormatIC₅₀ (nM)
TP-7A Kinase XTR-FRET150
MU1920 Kinase XTR-FRET25
TP-7A-inactive Kinase XTR-FRET> 50,000
StaurosporineKinase XTR-FRET5

Orthogonal Approach 2: Verifying Target Engagement in a Cellular Context

Confirming that TP-7A inhibits Kinase X in a test tube is the first step. It is critical to demonstrate that the compound can enter a cell and physically bind to its intended target in a physiological environment.

Method 2: Cellular Thermal Shift Assay (CETSA®)

Expertise & Experience: CETSA operates on the principle of ligand-induced thermal stabilization.[4] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation and aggregation. This allows for the detection of target engagement in intact cells or even tissues, providing a direct link between biochemical activity and cellular interaction.

Trustworthiness: This is a label-free method, meaning it does not require modification of the compound or the target protein, which could alter their behavior. The inclusion of a dose-response curve and comparison with the negative control (which should not induce a thermal shift) provides a self-validating system to confirm specific engagement.

CETSA_Workflow cluster_protocol CETSA Protocol cluster_result Expected Outcome Step1 1. Treat intact cells with compound or vehicle Step2 2. Heat cells to a specific temperature Step1->Step2 Step3 3. Lyse cells and separate soluble vs. aggregated proteins Step2->Step3 Step4 4. Quantify soluble Kinase X via Western Blot Step3->Step4 Result_Vehicle Vehicle Control: Kinase X denatures, low soluble signal Step4->Result_Vehicle Result_TP7A TP-7A Treated: Kinase X is stabilized, high soluble signal Step4->Result_TP7A

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Thieno[3,2-b]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

    Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle

    Thieno[3,2-b]pyridin-7-amine is a heterocyclic amine belonging to the thienopyridine class of compounds. Thienopyridines are scaffolds of significant interest in pharmaceutical research and drug development, known for their roles as antiplatelet agents and in other therapeutic areas.[1][2] As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of such novel compounds to encompass their entire lifecycle, culminating in their safe and compliant disposal.

    This guide provides essential, immediate safety and logistical information for the proper disposal of this compound. It is structured to provide not just procedural steps, but the scientific and regulatory rationale behind them, ensuring that laboratory practices are not only compliant but fundamentally safe.

    Hazard Identification and Risk Assessment: A Data-Informed Approach

    Extrapolated Hazard Profile:

    Based on GHS classifications for the closely related isomers, Thieno[3,2-b]pyridin-3-amine and Thieno[3,2-b]pyridin-7-ol, we can anticipate a similar hazard profile for this compound.[3][4]

    • Acute Toxicity (Oral): Likely harmful if swallowed (GHS Category 4).[4]

    • Skin Corrosion/Irritation: Expected to cause skin irritation (GHS Category 2).[3][4]

    • Serious Eye Damage/Irritation: Expected to cause serious eye irritation (GHS Category 2/2A).[3][4]

    • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (GHS Category 3).[3][4]

    Causality Behind Hazards: The amine functional group can impart basicity and reactivity, while the heterocyclic aromatic structure can lead to skin, eye, and respiratory irritation. These properties necessitate stringent handling and disposal protocols to prevent accidental exposure to personnel.

    Anticipated Hazard GHS Classification (Inferred) Primary Safety Concern & Rationale
    Oral ToxicityCategory 4 (Harmful)Accidental ingestion could lead to systemic toxic effects. Justifies strict hygiene protocols.
    Skin IrritationCategory 2 (Irritant)Direct contact can cause localized inflammation, redness, and discomfort. Mandates the use of appropriate gloves.
    Eye IrritationCategory 2A (Irritant)Contact with eyes can cause significant irritation and potential damage. Requires robust eye protection.
    Respiratory IrritationSTOT SE Category 3Inhalation of dust or aerosols can irritate the respiratory tract. Requires handling in well-ventilated areas.

    The Regulatory Imperative: RCRA and OSHA Frameworks

    The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[5] RCRA gives the EPA the authority to control hazardous waste from "cradle-to-grave."[6] Furthermore, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling such materials through standards like the Hazardous Waste Operations and Emergency Response (HAZWOPER) regulation (29 CFR 1910.120).[7]

    Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Given the anticipated toxicological profile, this compound must be managed as a hazardous waste .

    Standard Operating Procedure for Disposal

    This protocol provides a step-by-step methodology for the safe handling and disposal of this compound waste, including pure compound, contaminated labware, and solutions.

    Step 1: Personal Protective Equipment (PPE) - The First Line of Defense

    Before handling the chemical in any form, personnel must be equipped with the appropriate PPE. The choice of PPE is a direct response to the anticipated hazards.

    • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and airborne particles.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use.

    • Body Protection: A buttoned lab coat and closed-toe shoes are required. For larger quantities or in case of spills, a chemically resistant apron or suit may be necessary.

    • Respiratory Protection: If handling the solid outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator is required.[8]

    Step 2: Waste Characterization and Segregation - Preventing Unforeseen Reactions

    Proper segregation is a cornerstone of safe waste management.

    • Designate as Hazardous: All waste containing this compound must be classified as hazardous chemical waste.

    • Isolate Amine Waste: Do not mix this waste with other chemical streams, especially acids or strong oxidizing agents. Amines are basic and can react exothermically and violently with acids.

    • Segregate Waste Types:

      • Solid Waste: Unused or expired this compound powder, contaminated filter paper, weigh boats, and contaminated PPE (gloves, etc.).

      • Liquid Waste: Solutions containing this compound. Note: Halogenated and non-halogenated solvent waste streams should be kept separate as per your institution's guidelines.

      • Sharps Waste: Contaminated needles or sharp-edged tools should be placed in a designated, puncture-proof sharps container.

    Step 3: Containerization and Labeling - Ensuring Clear Communication

    Waste must be accumulated in containers that are compliant with EPA and Department of Transportation (DOT) regulations.

    • Select Appropriate Containers: Use chemically compatible, leak-proof containers with secure, tight-fitting lids. For liquids, this is typically a high-density polyethylene (HDPE) or glass container.

    • Label Correctly and Completely: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

      • The full chemical name: "this compound" (avoiding abbreviations).

      • An accurate list of all components and their approximate concentrations (including solvents).

      • The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful, health hazard).

      • The date on which waste was first added to the container.

    Step 4: On-Site Accumulation - Safe Temporary Storage

    Waste is typically stored temporarily in the laboratory in a Satellite Accumulation Area (SAA) before being moved to a central storage facility.

    • Location: The SAA must be at or near the point of generation and under the control of the operator.

    • Secondary Containment: Place waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container to prevent the spread of spills.

    • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste. This is a common and critical EPA violation to avoid.

    Step 5: Spill Management and Decontamination

    Accidents must be planned for. All personnel handling this compound must know the location of spill kits and how to use them.

    • Spill Cleanup: For small spills of solid material, carefully sweep it up using absorbent pads and place it in the solid hazardous waste container. For liquid spills, use a chemical spill kit with absorbent material appropriate for amine compounds.

    • Decontamination: Decontaminate work surfaces and non-disposable equipment with an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

    Step 6: Final Disposal - The Role of Professional Waste Management

    Under RCRA regulations, final treatment and disposal of hazardous waste must be performed by a licensed Treatment, Storage, and Disposal Facility (TSDF).

    • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the full, properly labeled waste container.

    • Manifesting: Your EHS department will handle the creation of the hazardous waste manifest, a legal document that tracks the waste from your lab to its final destination.[5]

    • Disposal Method: The likely disposal method for amine-containing organic compounds is high-temperature incineration at a permitted facility. This process ensures the complete destruction of the hazardous components.

    Visualized Workflow: Disposal Decision Pathway

    The following diagram outlines the logical steps for the proper disposal of this compound waste.

    G cluster_prep Preparation & Handling cluster_contain Waste Segregation & Containerization cluster_storage On-Site Management cluster_disposal Final Disposition start Generated This compound Waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always Start Here segregate Step 2: Segregate Waste (Solid, Liquid, Sharps) Keep away from acids. ppe->segregate container Step 3: Use Labeled, Compatible Hazardous Waste Container segregate->container store Step 4: Store in Satellite Accumulation Area (SAA) with Secondary Containment container->store spill Step 5: Prepare for Spills & Decontamination store->spill ehs Step 6: Contact EHS for Pickup store->ehs When Container is Full tsdf Disposal by Licensed TSDF (e.g., Incineration) ehs->tsdf

    Caption: Disposal workflow for this compound.

    References

    Comprehensive Safety and Handling Guide for Thieno[3,2-b]pyridin-7-amine

    Author: BenchChem Technical Support Team. Date: January 2026

    This guide provides essential safety and logistical information for the handling of Thieno[3,2-b]pyridin-7-amine. As a trusted partner in your research, we aim to deliver value beyond the product itself by ensuring you have the necessary information for safe laboratory operations. The following protocols are designed for researchers, scientists, and drug development professionals.

    Hazard Assessment: Understanding the Risks

    Due to its chemical structure as a heterocyclic aromatic amine, this compound should be handled as a potentially hazardous substance. Based on data for the related compound, Thieno[3,2-b]pyridin-3-amine, the primary hazards are anticipated to be:

    • Acute Oral Toxicity: Harmful if swallowed[1].

    • Skin Irritation: Causes skin irritation[1].

    • Serious Eye Irritation: Causes serious eye irritation[1].

    • Respiratory Irritation: May cause respiratory tract irritation[1].

    Given these potential hazards, implementing stringent safety measures is crucial to minimize exposure and ensure a safe working environment.

    Personal Protective Equipment (PPE): Your First Line of Defense

    A multi-layered approach to PPE is recommended to provide comprehensive protection. The selection of PPE should be based on a risk assessment of the specific procedure being performed.

    Standard Laboratory Attire (Level D Protection)

    For routine handling of small quantities in a well-ventilated laboratory or fume hood, the following should be considered the minimum requirement[2]:

    • Safety Glasses: With side shields, conforming to ANSI Z87.1 or EN 166 standards[3].

    • Laboratory Coat: A flame-resistant lab coat is recommended. It should be fully buttoned with sleeves rolled down[3].

    • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common choice, but it is essential to consult the manufacturer's compatibility chart for the specific solvent being used[3]. Double gloving is recommended when handling the pure compound.

    • Full-Length Pants and Closed-Toe Shoes: These are required to protect the skin from potential splashes[3].

    Enhanced Protection (Level C Protection)

    For procedures with a higher risk of aerosol generation or when handling larger quantities, enhanced PPE is necessary[2][4]:

    • Chemical Splash Goggles: Should be worn in place of safety glasses for superior protection against splashes[3].

    • Face Shield: To be worn over chemical splash goggles to protect the entire face[2][3].

    • Chemical-Resistant Apron or Gown: Worn over the lab coat for an additional layer of protection against splashes.

    • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator is required. The type of respirator will depend on the concentration of the substance. For most laboratory applications, a half-mask or full-face air-purifying respirator with appropriate cartridges should be sufficient[3][5]. A respiratory protection program, including fit testing, is essential[3].

    PPE Selection Summary
    Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
    Weighing small quantities in a fume hoodSafety glasses with side shieldsDouble nitrile glovesLab coatNot typically required
    Preparing solutions in a fume hoodChemical splash gogglesDouble nitrile glovesLab coatNot typically required
    Handling outside of a fume hood (not recommended)Chemical splash goggles and face shieldDouble nitrile glovesChemical-resistant apron over lab coatAir-purifying respirator
    Cleaning up a small spillChemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over lab coatAir-purifying respirator

    Safe Handling and Operational Plans

    Adherence to standard operating procedures is critical for minimizing risk.

    Engineering Controls
    • Fume Hood: All work with this compound, including weighing, preparing solutions, and running reactions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • Ventilation: Ensure the laboratory has adequate general ventilation.

    Step-by-Step Handling Protocol
    • Preparation: Before starting, ensure the fume hood is functioning correctly and the sash is at the appropriate height. Assemble all necessary equipment and reagents.

    • Donning PPE: Put on your lab coat, followed by safety glasses or goggles. Don your inner pair of gloves, followed by the outer pair. If required, don your respirator and ensure a proper seal.

    • Handling the Compound:

      • Carefully open the container inside the fume hood.

      • Use a spatula to weigh the desired amount onto weighing paper or into a container. Avoid creating dust.

      • If preparing a solution, slowly add the solid to the solvent to prevent splashing.

    • Post-Handling:

      • Securely close the container of this compound.

      • Clean any contaminated surfaces within the fume hood.

      • Dispose of any contaminated disposable materials in a designated hazardous waste container.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination:

      • Remove outer gloves.

      • Remove your lab coat.

      • Remove inner gloves.

      • Remove eye and face protection.

      • If a respirator was used, remove it last.

      • Wash your hands thoroughly with soap and water.

    Emergency and Disposal Procedures

    Spill Response
    • Evacuate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

    • Isolate: Secure the area to prevent others from entering.

    • Protect: Don appropriate PPE, including respiratory protection, before attempting to clean up the spill.

    • Contain and Clean:

      • For small powder spills, gently cover with an absorbent material to avoid raising dust.

      • For liquid spills, cover with a chemical absorbent.

      • Carefully scoop the absorbed material into a labeled hazardous waste container.

      • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

    • Report: Report the spill to your institution's environmental health and safety department.

    Disposal Plan

    All waste containing this compound, including contaminated labware, gloves, and absorbent materials, must be disposed of as hazardous chemical waste. Follow your institution's and local regulations for chemical waste disposal. Do not dispose of this chemical down the drain[6].

    Visualization of PPE Selection

    The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

    PPE_Selection_Workflow start Start: Assess Procedure fume_hood Is the procedure in a certified fume hood? start->fume_hood small_quantity Handling small quantities (<1g)? fume_hood->small_quantity Yes no_fume_hood STOP! Re-evaluate procedure. Work in a fume hood is STRONGLY advised. fume_hood->no_fume_hood No aerosol_risk Risk of aerosol generation? small_quantity->aerosol_risk Yes level_d Standard PPE: - Safety glasses - Lab coat - Double nitrile gloves small_quantity->level_d No level_c_goggles Enhanced PPE: - Chemical splash goggles - Lab coat - Double nitrile gloves aerosol_risk->level_c_goggles Low level_c_respirator Full Enhanced PPE: - Goggles & Face shield - Lab coat & Apron - Double nitrile gloves - Respirator aerosol_risk->level_c_respirator High

    Caption: PPE Selection Workflow for this compound.

    References

    ×

    Retrosynthesis Analysis

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    Top-N result to add to graph 6

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    Thieno[3,2-b]pyridin-7-amine
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    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.